AT791
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-[4-[6-[3-(dimethylamino)propoxy]-1,3-benzoxazol-2-yl]phenoxy]-N,N-dimethylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O3/c1-25(2)13-5-15-27-19-9-7-18(8-10-19)23-24-21-12-11-20(17-22(21)29-23)28-16-6-14-26(3)4/h7-12,17H,5-6,13-16H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKFYWFWUJUHSMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCOC1=CC=C(C=C1)C2=NC3=C(O2)C=C(C=C3)OCCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
AT791: A Technical Guide to its Mechanism of Action as a Dual TLR7 and TLR9 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
AT791 is a potent, orally bioavailable small molecule that functions as a dual inhibitor of Toll-like receptor 7 (TLR7) and Toll-like receptor 9 (TLR9).[1][2][3] Its mechanism of action is indirect, relying on its physicochemical properties to accumulate in the acidic intracellular compartments where these receptors reside and subsequently interfere with ligand binding.[3][4] This document provides an in-depth technical overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and experimental workflows.
Core Mechanism of Action
This compound's inhibitory activity is not due to direct antagonism of TLR7 and TLR9 at their ligand-binding sites. Instead, its mechanism is twofold, capitalizing on its nature as a lipophilic weak base:
-
Lysosomotropism and Sequestration in Acidic Vesicles : this compound, being a lipophilic compound with weak base amines, readily crosses cell membranes in its neutral state.[1] However, upon entering the acidic environment of endolysosomes (pH 4.5-6.5), where TLR7 and TLR9 are located, its amine groups become protonated.[1] This protonation traps this compound within these vesicles, leading to a high intracellular concentration in the same compartments as its targets.[1][3]
-
Interference with Nucleic Acid Ligand Binding : Once concentrated in endolysosomes, this compound is believed to interact weakly with the nucleic acid ligands of TLR7 (single-stranded RNA) and TLR9 (unmethylated CpG DNA).[3][4] This interaction is thought to prevent or disrupt the binding of these pathogen-associated molecular patterns (PAMPs) to their respective receptors, thereby inhibiting the initiation of the downstream inflammatory signaling cascade.[3]
This mechanism is similar to that of the antimalarial drug hydroxychloroquine, which also accumulates in acidic organelles and is used in the treatment of autoimmune diseases like lupus.[3][4]
Quantitative Pharmacological Data
The inhibitory potency and physicochemical properties of this compound have been characterized in various in vitro assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay Description | Target | Ligand | Cell Type | Readout | IC50 |
| TLR9 Inhibition | Human TLR9 | CpG DNA | HEK293 cells | NF-κB reporter | 0.04 µM (40 nM)[1][2] |
| TLR7 Inhibition | Human TLR7 | R848 | HEK293 cells | NF-κB reporter | 3.33 µM[1] |
| DNA-TLR9 Interaction | Recombinant TLR9 | DNA | In vitro assay | Direct binding | 1-10 µM[1][4] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Method |
| pKa1 | 7.9 | Capillary Electrophoresis[1] |
| pKa2 | 6.1 | Capillary Electrophoresis[1] |
| Molecular Weight | 397.51 g/mol | --- |
| Molecular Formula | C23H31N3O3 | --- |
Signaling Pathway of TLR7/9 Inhibition by this compound
The following diagram illustrates the canonical TLR7 and TLR9 signaling pathway and the proposed point of intervention for this compound.
Key Experimental Protocols
The mechanism of action of this compound has been elucidated through a series of key in vitro and in vivo experiments. Detailed methodologies are provided below.
In Vitro TLR9 Inhibition Assay (HEK-TLR9 NF-κB Reporter Assay)
This assay quantifies the ability of this compound to inhibit CpG DNA-mediated activation of TLR9 in a cellular context.
Materials:
-
HEK293 cells stably expressing human TLR9 and an NF-κB-driven luciferase reporter gene.
-
Complete DMEM medium (supplemented with 10% FBS, penicillin/streptomycin).
-
CpG oligonucleotide (e.g., CpG 1668).
-
This compound stock solution (in DMSO).
-
96-well white, clear-bottom tissue culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Protocol:
-
Culture HEK-TLR9 cells in complete DMEM.
-
On the day of the assay, harvest and seed cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of medium.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete DMEM.
-
Pre-incubate the cells with the desired concentrations of this compound for 1 hour.
-
Stimulate the cells by adding CpG oligonucleotide to a final concentration known to induce a robust response (e.g., 1 µM). Include a vehicle control (DMSO) and an unstimulated control.
-
Incubate the plate for 16-24 hours at 37°C.
-
Equilibrate the plate to room temperature.
-
Add luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a microplate luminometer.
-
Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.
In Vivo CpG Challenge Model
This in vivo model assesses the ability of this compound to suppress the systemic inflammatory response induced by TLR9 activation.
Materials:
-
6-8 week old C57BL/6 mice.
-
CpG oligonucleotide (e.g., CpG 1668), sterile and endotoxin-free.
-
This compound formulation for oral administration (e.g., in a vehicle like 0.5% methylcellulose).
-
Sterile saline.
-
ELISA kit for mouse IL-6 or TNF-α.
-
Blood collection supplies (e.g., heparinized tubes).
Protocol:
-
Acclimatize mice for at least one week before the experiment.
-
Group mice (n=5-8 per group) for treatment with vehicle or this compound.
-
Administer this compound orally (e.g., at a dose of 20 mg/kg) or the vehicle control.[1]
-
After a specified pre-treatment time (e.g., 1 hour), challenge the mice with an intraperitoneal or intravenous injection of CpG oligonucleotide (e.g., 10-20 µg per mouse).
-
At a time point corresponding to the peak cytokine response (e.g., 2-4 hours post-challenge), collect blood samples via cardiac puncture or tail vein bleeding.
-
Separate plasma by centrifugation.
-
Quantify the concentration of IL-6 or other pro-inflammatory cytokines in the plasma using an ELISA kit according to the manufacturer's instructions.
-
Compare the cytokine levels between the this compound-treated and vehicle-treated groups to determine the in vivo efficacy.
Experimental Workflow for Characterization of this compound
The following diagram outlines a logical workflow for the preclinical characterization of this compound as a TLR7/9 inhibitor.
Conclusion
This compound represents a class of indirect TLR7 and TLR9 inhibitors that leverage their lysosomotropic properties to achieve high concentrations within the endolysosomal compartments where these receptors are located. By interfering with the binding of nucleic acid ligands, this compound effectively dampens the pro-inflammatory signaling cascades initiated by these receptors. The experimental methodologies and quantitative data presented in this guide provide a comprehensive framework for understanding and further investigating the mechanism of action of this compound and similar compounds in the context of autoimmune and inflammatory diseases.
References
The Discovery of AT791: A Dual Inhibitor of TLR7 and TLR9 for Autoimmune Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
AT791 is a potent, orally bioavailable small molecule inhibitor of Toll-like receptor 7 (TLR7) and Toll-like receptor 9 (TLR9), key innate immune receptors implicated in the pathogenesis of various autoimmune diseases. This technical guide provides a comprehensive overview of the discovery and preclinical characterization of this compound, with a focus on its mechanism of action, quantitative efficacy, and the experimental methodologies employed in its evaluation. Detailed protocols for key in vitro and in vivo assays are provided to enable researchers to replicate and build upon these findings. Furthermore, this guide includes visualizations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of the scientific rationale and processes behind the development of this compound.
Introduction
Toll-like receptors (TLRs) are a class of pattern recognition receptors that play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). TLR7 and TLR9, located in the endosomal compartment, are activated by single-stranded RNA (ssRNA) and unmethylated CpG DNA, respectively. Aberrant activation of these receptors by self-derived nucleic acids is a key driver of autoimmune diseases such as systemic lupus erythematosus (SLE). Consequently, the development of inhibitors targeting TLR7 and TLR9 has emerged as a promising therapeutic strategy.
This compound, chemically identified as 3-[4-(6-(3-(dimethylamino)propoxy)benzo[d]oxazol-2-yl)phenoxy]-N,N-dimethylpropan-1-amine, is a novel dual inhibitor of TLR7 and TLR9 developed by Eisai Inc.[1][2] This document details the scientific journey of this compound's discovery, from its initial identification to its preclinical validation.
Mechanism of Action
This compound exhibits a unique mechanism of action characterized by two key properties: its nature as a lysosomotropic agent and its ability to weakly interact with nucleic acids.[1][3]
-
Lysosomotropism: this compound is a weakly basic compound that readily crosses cell membranes in its neutral state. Upon entering the acidic environment of endosomes and lysosomes, where TLR7 and TLR9 reside, this compound becomes protonated and trapped, leading to its accumulation in these compartments.[1][3]
-
Nucleic Acid Interaction: The accumulated this compound is thought to weakly associate with the nucleic acid ligands of TLR7 and TLR9 (ssRNA and CpG DNA). This interaction is believed to sterically hinder the binding of these ligands to their respective receptors, thereby preventing downstream signaling.[1][3]
This dual mechanism provides a targeted approach to inhibiting TLR7 and TLR9 signaling within the specific cellular compartments where they are active.
Quantitative Data Summary
The inhibitory activity of this compound against TLR7 and TLR9 has been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative data.
| Assay Type | Cell Line/Model | Ligand | Readout | IC50 (µM) | Reference |
| TLR9 Inhibition | HEK293-TLR9 | CpG DNA | NF-κB Reporter | 0.04 | [4] |
| TLR7 Inhibition | HEK293-TLR7 | R848 | NF-κB Reporter | 3.33 | [4] |
| DNA-TLR9 Interaction | In vitro binding assay | Fluorescent DNA | Fluorescence | 1-10 | [4] |
Table 1: In Vitro Inhibitory Activity of this compound
| Animal Model | Challenge | Analyte | Dose of this compound (p.o.) | Effect | Reference |
| Mouse | CpG1668 DNA | Serum IL-6 | 20 mg/kg | Significant suppression of IL-6 induction |
Table 2: In Vivo Efficacy of this compound
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.
In Vitro TLR7/TLR9 Reporter Gene Assays
These assays are fundamental for determining the potency and selectivity of TLR inhibitors.
Objective: To quantify the inhibitory effect of this compound on TLR7 and TLR9 signaling pathways.
Materials:
-
HEK293 cells stably expressing human TLR7 or TLR9 and an NF-κB-inducible luciferase reporter gene.
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).
-
TLR7 agonist: R848.
-
TLR9 agonist: CpG oligodeoxynucleotide (ODN), such as CpG 2216.
-
This compound.
-
Luciferase assay reagent.
-
White, opaque 96-well plates.
Protocol:
-
Cell Seeding: Seed the HEK293-TLR7 or HEK293-TLR9 cells in white, opaque 96-well plates at a density of 5 x 10^4 cells/well and incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in assay medium. Add the desired concentrations of this compound to the cells and incubate for 1 hour.
-
Ligand Stimulation: Add the TLR7 agonist (R848) or TLR9 agonist (CpG ODN) to the respective cell plates at a pre-determined optimal concentration.
-
Incubation: Incubate the plates for 16-24 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: Allow the plates to equilibrate to room temperature. Add luciferase assay reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition of the TLR-mediated signaling for each concentration of this compound and determine the IC50 value using a suitable software.
In Vivo CpG-Induced IL-6 Mouse Model
This model is used to assess the in vivo efficacy of TLR9 inhibitors.
Objective: To evaluate the ability of orally administered this compound to suppress CpG-induced systemic inflammation in mice.
Materials:
-
Male C57BL/6 mice (8-10 weeks old).
-
CpG ODN 1668.
-
This compound formulated for oral administration.
-
Sterile phosphate-buffered saline (PBS).
-
ELISA kit for mouse IL-6.
Protocol:
-
Animal Acclimatization: Acclimatize the mice to the experimental facility for at least one week prior to the study.
-
Compound Administration: Administer this compound orally (p.o.) by gavage at a dose of 20 mg/kg. Administer the vehicle control to a separate group of mice.
-
CpG Challenge: One hour after this compound administration, inject the mice intraperitoneally (i.p.) with CpG ODN 1668 at a dose of 10 µg per mouse.
-
Blood Collection: Two hours after the CpG challenge, collect blood samples from the mice via retro-orbital bleeding or cardiac puncture under anesthesia.
-
Serum Preparation: Allow the blood to clot and then centrifuge to separate the serum.
-
IL-6 Measurement: Measure the concentration of IL-6 in the serum samples using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Compare the serum IL-6 levels between the this compound-treated group and the vehicle-treated group to determine the extent of inhibition.
Mandatory Visualizations
Signaling Pathways
References
- 1. Design and development of benzoxazole derivatives with toll-like receptor 9 antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety, pharmacokinetics, biomarker response and efficacy of E6742: a dual antagonist of Toll-like receptors 7 and 8, in a first in patient, randomised, double-blind, phase I/II study in systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. First-in-Human Study of the Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of E6742, a Dual Antagonist of Toll-like Receptors 7 and 8, in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
AT791: A Comprehensive Technical Guide to a Potent Dual TLR7 and TLR9 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
AT791 is a novel and potent small molecule inhibitor of Toll-like receptor 7 (TLR7) and Toll-like receptor 9 (TLR9), key innate immune receptors implicated in the pathogenesis of autoimmune diseases such as systemic lupus erythematosus (SLE). This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and pharmacological activities of this compound. Detailed experimental protocols for in vitro and in vivo evaluation, along with a summary of its mechanism of action and relevant signaling pathways, are presented to facilitate further research and development of this promising immunomodulatory agent.
Chemical Structure and Properties
This compound, with the IUPAC name 3-[4-(6-[3-(dimethylamino)propoxy]-1,3-benzoxazol-2-yl)phenoxy]-N,N-dimethylpropan-1-amine, is a benzoxazole (B165842) derivative.[1][2][3][4] Its chemical structure and key properties are summarized below.
| Property | Value | Reference |
| Chemical Structure | ![]() | [5] |
| IUPAC Name | 3-[4-(6-[3-(dimethylamino)propoxy]-1,3-benzoxazol-2-yl)phenoxy]-N,N-dimethylpropan-1-amine | [1][2][3][4] |
| CAS Number | 1219962-49-8 | [5][6][7] |
| Molecular Formula | C23H31N3O3 | [5][6][7][8] |
| Molecular Weight | 397.51 g/mol | [5][6][7][8] |
| SMILES | CN(C)CCCOC1=CC=C(C2=NC3=CC=C(OCCCN(C)C)C=C3O2)C=C1 | [5] |
| pKa | 7.9 and 6.1 | [5] |
Physicochemical Properties
| Property | Description | Reference |
| Appearance | White to off-white solid | [9] |
| Solubility | Soluble in DMSO (up to 100 mg/mL), sparingly soluble in ethanol, and insoluble in water. | [9][10] |
| Storage | Store as a powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 6 months. | [5] |
Mechanism of Action
This compound is a potent inhibitor of endosomal Toll-like receptors, specifically TLR7 and TLR9.[1][2][3] Its mechanism of action is multifaceted and does not involve direct binding to the receptors.[11] Instead, its inhibitory activity is attributed to two key properties:
-
Lysosomotropism: As a lipophilic weak base, this compound readily crosses cell membranes in its neutral state.[5][12] Within the acidic environment of endolysosomes, where TLR7 and TLR9 reside, the amine groups of this compound become protonated.[5] This protonation traps the molecule within these compartments, leading to its accumulation at the site of TLR7/9 signaling.[5][12]
-
Interference with Nucleic Acid Binding: this compound has been shown to interact with DNA. This interaction is believed to prevent the binding of the natural ligands (single-stranded RNA for TLR7 and CpG-containing DNA for TLR9) to their respective receptors, thereby inhibiting downstream signaling.[1][12]
The following diagram illustrates the proposed mechanism of action of this compound.
Caption: Proposed mechanism of action of this compound.
Pharmacological Properties
In Vitro Activity
This compound demonstrates potent and selective inhibition of TLR7 and TLR9 signaling in various cell-based assays.
| Assay | Cell Line | Ligand | Readout | IC50 | Reference |
| TLR9 Inhibition | HEK293 cells expressing human TLR9 and an NF-κB-luciferase reporter | CpG DNA (CpG2006) | NF-κB activation | 0.04 µM | [5][7] |
| TLR7 Inhibition | HEK293 cells expressing human TLR7 and an NF-κB-luciferase reporter | R848 | NF-κB activation | 3.33 µM | [5] |
| TLR9-DNA Interaction | In vitro binding assay | - | Inhibition of DNA binding | 1-10 µM | [5][12] |
In Vivo Activity
Preclinical studies in mice have demonstrated the in vivo efficacy of this compound. Oral administration of this compound at a dose of 20 mg/kg effectively suppressed the short-term induction of serum interleukin-6 (IL-6) by CpG1668 DNA.[5][9] This indicates that this compound is orally bioavailable and can modulate TLR9-mediated inflammatory responses in a whole-animal model.[5]
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound, primarily based on the work of Lamphier et al. (2014).[12]
Cell-Based TLR Signaling Assays
This protocol describes the use of Human Embryonic Kidney (HEK) 293 cells stably expressing human TLR7 or TLR9 and a secreted alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB response element.
Materials:
-
HEK-Blue™ hTLR7 or hTLR9 cells (InvivoGen)
-
DMEM, high glucose, with 10% heat-inactivated fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 2 mM L-glutamine
-
HEK-Blue™ Selection (InvivoGen)
-
This compound (dissolved in DMSO)
-
R848 (for TLR7 stimulation) or CpG ODN 2006 (for TLR9 stimulation)
-
QUANTI-Blue™ Solution (InvivoGen)
-
96-well plates
-
Spectrophotometer (620-655 nm)
Procedure:
-
Culture HEK-Blue™ cells in the recommended medium containing the appropriate selection antibiotic.
-
Seed cells into a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Pre-incubate the cells with the desired concentrations of this compound for 1 hour at 37°C.
-
Add the TLR agonist (R848 for TLR7, CpG ODN 2006 for TLR9) to the wells at the appropriate concentration.
-
Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of the cell supernatant to a new 96-well plate containing 180 µL of QUANTI-Blue™ Solution.
-
Incubate at 37°C for 1-3 hours.
-
Measure the absorbance at 620-655 nm using a spectrophotometer.
-
Calculate the IC50 values by plotting the percentage of inhibition against the log concentration of this compound.
Caption: Workflow for cell-based TLR signaling assay.
In Vitro DNA-TLR9 Interaction Assay
This assay is based on fluorescence spectrometry to measure the direct interaction between this compound and DNA.
Materials:
-
This compound
-
CpG ODN 2006
-
Assay buffer (pH 5.5 acetate (B1210297) buffer, 150 mM NaCl)
-
Fluorometer
Procedure:
-
Prepare a 200 nM solution of this compound in the assay buffer.
-
Measure the intrinsic fluorescence of the this compound solution (excitation ~312 nm, emission ~381 nm).
-
Add increasing concentrations of CpG ODN 2006 to the this compound solution.
-
After each addition, allow the mixture to equilibrate and then measure the fluorescence.
-
The binding of DNA to this compound will result in a quenching of its fluorescence.
-
Plot the change in fluorescence against the concentration of CpG ODN 2006.
-
The data can be fitted to a one-site binding model to determine the dissociation constant (Kd), which is comparable to the IC50 from the in vitro interaction assay.
In Vivo Mouse Model of TLR9-Induced Inflammation
This protocol describes a short-term in vivo model to assess the ability of this compound to inhibit TLR9-mediated cytokine production.
Materials:
-
C57BL/6 mice
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
CpG ODN 1668
-
Sterile saline
-
ELISA kit for mouse IL-6
Procedure:
-
Administer this compound (e.g., 20 mg/kg) or vehicle to mice via oral gavage.
-
After a specified pre-treatment time (e.g., 1 hour), inject the mice intraperitoneally with CpG ODN 1668 (e.g., 10 µg per mouse) dissolved in sterile saline.
-
At a predetermined time point after CpG injection (e.g., 2-4 hours), collect blood samples via cardiac puncture or retro-orbital bleeding.
-
Prepare serum from the blood samples.
-
Measure the concentration of IL-6 in the serum using a specific ELISA kit according to the manufacturer's instructions.
-
Compare the IL-6 levels in the this compound-treated group to the vehicle-treated group to determine the percentage of inhibition.
Signaling Pathways
This compound inhibits the signaling pathways downstream of TLR7 and TLR9. Both receptors utilize the MyD88-dependent pathway to induce the production of pro-inflammatory cytokines and type I interferons.
Caption: TLR7 and TLR9 signaling pathways inhibited by this compound.
Conclusion
This compound is a well-characterized dual inhibitor of TLR7 and TLR9 with a unique mechanism of action involving accumulation in acidic intracellular compartments and interference with ligand binding. Its potent in vitro and in vivo activity makes it a valuable tool for studying the role of TLR7 and TLR9 in inflammatory and autoimmune diseases. The detailed protocols provided in this guide are intended to facilitate further research into the therapeutic potential of this compound and similar molecules.
References
- 1. Novel small molecule inhibitors of TLR7 and TLR9: mechanism of action and efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Novel small molecule inhibitors of TLR7 and TLR9: mechanism of action and efficacy in vivo. | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | inhibitor of TLR7 / TLR9 | CAS 1219962-49-8 | TLR7/TLR9抑制剂 | 美国InvivoChem [invivochem.cn]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - MedChem Express [bioscience.co.uk]
- 7. This compound | TLR7 inhibitor | TLR9 inhibitor | TargetMol [targetmol.com]
- 8. biocompare.com [biocompare.com]
- 9. This compound | TLR7/TLR9抑制剂 | MCE [medchemexpress.cn]
- 10. selleckchem.com [selleckchem.com]
- 11. Recent Advances on Small-Molecule Antagonists Targeting TLR7 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Dichotomous Roles of TLR7 and TLR9 in Autoimmune Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Toll-like receptors (TLRs) are critical components of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs) and initiating inflammatory responses. However, their ability to also recognize self-derived nucleic acids implicates them in the pathogenesis of numerous autoimmune diseases. This technical guide provides an in-depth examination of the roles of two key endosomal TLRs, TLR7 and TLR9, in the development and progression of autoimmune disorders such as Systemic Lupus Erythematosus (SLE), Rheumatoid Arthritis (RA), and Psoriasis. We delve into their distinct signaling pathways, their often-opposing functions in disease pathogenesis, and the experimental methodologies used to elucidate their roles. This guide aims to serve as a comprehensive resource for researchers and professionals in the field, summarizing key quantitative data, detailing experimental protocols, and visualizing complex signaling and logical pathways to facilitate a deeper understanding and inspire novel therapeutic strategies.
Introduction: The Double-Edged Sword of Nucleic Acid Sensing
The innate immune system relies on a family of pattern recognition receptors (PRRs) to detect microbial invasion. Among these, Toll-like receptors (TLRs) are crucial for recognizing a wide array of PAMPs, from bacterial lipopolysaccharides to viral nucleic acids. TLR7 and TLR9 are endosomally located TLRs that specialize in the detection of single-stranded RNA (ssRNA) and unmethylated CpG DNA, respectively.[1][2] This intracellular localization is a key mechanism to prevent the recognition of self-nucleic acids under normal physiological conditions. However, in the context of autoimmune disease, the dysregulation of TLR7 and TLR9 signaling, often triggered by the release of self-nucleic acids from apoptotic or necrotic cells, can lead to a breach of self-tolerance and the initiation of a chronic inflammatory cascade.[3]
The roles of TLR7 and TLR9 in autoimmunity are complex and often paradoxical. While TLR7 is frequently associated with a pro-inflammatory, pathogenic role, particularly in SLE, TLR9 can exhibit both pathogenic and protective functions depending on the specific disease context and cell type.[4][5][6][7] This guide will explore this dichotomy in detail, providing a thorough overview of the current understanding of TLR7 and TLR9 in autoimmune disease.
TLR7 and TLR9 Signaling Pathways
Both TLR7 and TLR9 signal primarily through the MyD88-dependent pathway, leading to the activation of transcription factors such as NF-κB and interferon regulatory factors (IRFs), which in turn drive the production of pro-inflammatory cytokines and type I interferons (IFNs).[1][8][9][10][11]
The MyD88-Dependent Signaling Cascade
Upon ligand binding within the endosome, TLR7 and TLR9 undergo a conformational change, leading to the recruitment of the adaptor protein MyD88.[9][10] MyD88 then recruits and activates members of the IL-1 receptor-associated kinase (IRAK) family, specifically IRAK4 and IRAK1.[9][10] This leads to the activation of TRAF6, an E3 ubiquitin ligase, which in turn activates the TAK1 complex.[3] TAK1 activation culminates in the activation of two major downstream pathways:
-
The NF-κB Pathway: TAK1 activates the IKK complex, which phosphorylates IκBα, leading to its degradation and the subsequent nuclear translocation of NF-κB.[5] NF-κB then induces the expression of genes encoding pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[5]
-
The MAPK Pathway: TAK1 also activates the mitogen-activated protein kinase (MAPK) cascades, including JNK, p38, and ERK, which contribute to the inflammatory response.
In plasmacytoid dendritic cells (pDCs), a specialized cell type that produces vast amounts of type I IFNs, the TLR7/9-MyD88 pathway also leads to the activation of IRF7, a master regulator of type I IFN production.[1][12]
References
- 1. Phenotypic consequences of TLR7-driven interferon and proinflammatory cytokine production in lupus | springermedicine.com [springermedicine.com]
- 2. Regulation of TLR7/9 responses in plasmacytoid dendritic cells by BST2 and ILT7 receptor interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. med.stanford.edu [med.stanford.edu]
- 5. frontiersin.org [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. ChIP-seq Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. High TLR7 Expression Drives the Expansion of CD19+CD24hiCD38hi Transitional B Cells and Autoantibody Production in SLE Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Disruption of endosomal trafficking with EGA alters TLR9 cytokine response in human plasmacytoid dendritic cells [frontiersin.org]
- 10. UTILITY OF MOUSE MODELS OF LUPUS FOR CLINICAL RESEARCH AND DRUG TESTING [diva-portal.org]
- 11. Signal Integration of IFN-I and IFN-II With TLR4 Involves Sequential Recruitment of STAT1-Complexes and NFκB to Enhance Pro-inflammatory Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 12. B cell TLR1/2, TLR4, TLR7 and TLR9 interact in induction of class switch DNA recombination: modulation by BCR and CD40, and relevance to T-independent antibody responses - PMC [pmc.ncbi.nlm.nih.gov]
AT791: A Technical Guide to a Potent TLR7/9 Inhibitor for Innate Immunity Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of AT791, a small molecule compound utilized as a research tool for investigating the innate immune system. Contrary to tools that activate immune pathways, this compound serves as a potent and orally bioavailable dual inhibitor of endosomal Toll-like Receptor 7 (TLR7) and Toll-like Receptor 9 (TLR9).[1][2][3] These receptors are critical components of the innate immune system, responsible for detecting viral and bacterial nucleic acids. Their overactivation is implicated in the pathology of autoimmune diseases such as lupus, making inhibitors like this compound invaluable for both basic research and therapeutic development.[4][5][6]
Mechanism of Action: Endolysosomal Accumulation and Competitive Inhibition
This compound's inhibitory action is dependent on two key properties: its physicochemical nature and its interaction with nucleic acids.[4][5]
-
Lysosomotropic Properties : As a lipophilic weak base, this compound can freely penetrate cellular membranes at neutral pH.[1][6] However, it becomes protonated and trapped within the acidic environment of endolysosomes, the specific cellular compartments where TLR7 and TLR9 are located.[1][5] This leads to a high intracellular accumulation of the compound precisely where its targets reside.[4][5]
-
Nucleic Acid Interaction : this compound exhibits a weak interaction with nucleic acids (ssRNA for TLR7, CpG DNA for TLR9).[4][5] By binding to these TLR ligands, this compound competitively prevents their interaction with the receptors, thereby blocking the initiation of the downstream signaling cascade that would normally lead to the production of inflammatory cytokines.[1][5] This mechanism of action is similar to that of hydroxychloroquine, a drug commonly used to treat lupus.[5]
Caption: Mechanism of this compound-mediated inhibition of TLR9 signaling in the endosome.
Quantitative Data: In Vitro and In Vivo Potency
This compound demonstrates potent inhibition of TLR9 and moderate inhibition of TLR7 in cellular assays. Its efficacy has also been confirmed in animal models.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay System | Target | Stimulant | IC50 Value | Reference(s) |
|---|---|---|---|---|
| HEK293 Cells | Human TLR9 | CpG DNA | 0.04 µM (40 nM) | [1][2] |
| HEK293 Cells | Human TLR7 | R848 | 3.33 µM | [1] |
| Cell-free Assay | TLR9-DNA Interaction | - | 1 - 10 µM |[1] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Challenge | This compound Dose | Effect | Reference(s) |
|---|
| Mouse | CpG1668 DNA | 20 mg/kg (p.o.) | Effective suppression of serum Interleukin-6 (IL-6) induction |[1][2] |
Experimental Protocols & Research Applications
This compound is a valuable tool for dissecting the role of TLR7 and TLR9 in various biological processes, from autoimmune pathogenesis to host defense.
This protocol outlines a standard method for quantifying the inhibitory potency of this compound on TLR7 or TLR9 signaling in a controlled cellular environment.
-
Cell Culture : Maintain HEK293 cells stably expressing either human TLR7 or TLR9 and a secreted alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB promoter.
-
Cell Plating : Seed the cells into 96-well plates at a density of 2-5 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Preparation : Prepare a serial dilution of this compound in DMSO, and then further dilute in cell culture medium to achieve final desired concentrations (e.g., from 10 µM to 0.1 nM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Treatment : Add the diluted this compound or vehicle control (DMSO) to the appropriate wells.
-
Stimulation : After a short pre-incubation with the compound (e.g., 1 hour), add a known TLR agonist at its EC80 concentration (e.g., R848 for TLR7, CpG DNA for TLR9) to all wells except the unstimulated control.
-
Incubation : Incubate the plates for 18-24 hours at 37°C in a CO₂ incubator.
-
Signal Detection : Measure the SEAP activity in the culture supernatant using a commercially available chemiluminescent substrate (e.g., pNPP).[7]
-
Data Analysis : Normalize the data to the vehicle-treated, agonist-stimulated control (100% activity) and the unstimulated control (0% activity). Plot the normalized response against the log of this compound concentration and fit a four-parameter logistic curve to calculate the IC50 value.
Caption: Experimental workflow for determining the IC50 of this compound in vitro.
This protocol describes a common in vivo model to confirm the ability of this compound to suppress a systemic inflammatory response driven by TLR9 activation.
-
Animal Acclimatization : Use age- and sex-matched mice (e.g., C57BL/6) and allow them to acclimate for at least one week.
-
Compound Administration : Prepare this compound in a suitable vehicle for oral gavage (p.o.). Administer a single dose of this compound (e.g., 20 mg/kg) or vehicle control to the respective groups of mice.[1][2]
-
TLR Agonist Challenge : After a set pre-treatment time (e.g., 1-2 hours), challenge the mice with an intravenous (i.v.) or intraperitoneal (i.p.) injection of a TLR9 agonist, such as CpG1668 DNA.
-
Blood Collection : At a peak time point for cytokine induction (e.g., 2-6 hours post-challenge), collect blood samples via a terminal procedure (e.g., cardiac puncture).
-
Serum/Plasma Preparation : Process the blood to isolate serum or plasma and store at -80°C until analysis.
-
Cytokine Analysis : Quantify the concentration of key inflammatory cytokines, particularly IL-6 and TNF-α, in the serum/plasma using a validated method like ELISA or a multiplex bead array.
-
Statistical Analysis : Compare the cytokine levels between the vehicle-treated and this compound-treated groups using an appropriate statistical test (e.g., Student's t-test) to determine the significance of inhibition.
Summary
This compound is a specific and potent research tool for inhibiting TLR7 and, more notably, TLR9 signaling. Its well-characterized mechanism of action, involving accumulation in acidic organelles and interference with ligand-receptor binding, makes it ideal for studying the downstream consequences of blocking these innate immune pathways.[1][4][5] Its demonstrated in vitro and in vivo activity provides a solid foundation for its use in models of autoimmune disease and other inflammatory conditions where TLR7/9 signaling is a key pathological driver.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TLR7 inhibitor | TLR9 inhibitor | TargetMol [targetmol.com]
- 3. This compound|Cas# 1219962-49-8 [glpbio.cn]
- 4. researchgate.net [researchgate.net]
- 5. Novel small molecule inhibitors of TLR7 and TLR9: mechanism of action and efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. DSP-0509, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on Benzoxazole-Based TLR Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research on benzoxazole-based inhibitors of Toll-like receptors (TLRs). It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals working in the fields of immunology, medicinal chemistry, and pharmacology. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways involved.
Introduction to Benzoxazole-Based TLR Inhibitors
The benzoxazole (B165842) scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. In recent years, derivatives of benzoxazole have been identified as potent modulators of the innate immune system, specifically targeting Toll-like receptors (TLRs). TLRs are a class of pattern recognition receptors that play a crucial role in initiating inflammatory responses upon recognizing pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs). Dysregulation of TLR signaling is implicated in a variety of inflammatory and autoimmune diseases, making them attractive therapeutic targets.
Benzoxazole-based compounds have shown significant promise as inhibitors of several TLRs, including the endosomal TLRs 7, 8, and 9, which are sensors of nucleic acids, as well as cell surface TLRs. This guide will delve into the core research that has established the foundation for the development of these inhibitors.
Quantitative Data Summary
The following tables summarize the reported inhibitory activities of various benzoxazole-based compounds against different TLRs. This data is crucial for understanding the structure-activity relationships (SAR) and for guiding future drug design efforts.
Table 1: Inhibitory Activity of Benzoxazole Derivatives against TLR9 and TLR7
| Compound ID | Target TLR(s) | Cell Line/System | Assay Type | IC50 (nM) | Selectivity Notes | Reference |
| Unspecified Benzoxazole Derivatives | TLR9 | Not Specified | Not Specified | 30 - 100 | Excellent selectivity against TLR7 | [1][2] |
| AT791 | TLR7/9 | Human and mouse cell types | TLR signaling inhibition | Not specified | Dual inhibitor | [3] |
| E6446 | TLR7/9 | Human and mouse cell types | TLR signaling inhibition | Not specified | Dual inhibitor | [3] |
Table 2: Inhibitory Activity of Benzoxazole-Clubbed 2-Pyrrolidinones against Monoacylglycerol Lipase (MAGL) with FAAH Selectivity
Note: While not direct TLR inhibitors, this table is included to showcase the versatility of the benzoxazole scaffold in developing potent and selective inhibitors for other therapeutic targets.
| Compound ID | Target Enzyme | IC50 (nM) | FAAH IC50 (µM) | Selectivity Notes | Reference |
| 19 (4-NO₂ derivative) | MAGL | 8.4 | > 50 | Selective for MAGL | [4] |
| 20 (4-SO₂NH₂ derivative) | MAGL | 7.6 | > 50 | Selective for MAGL | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the foundational research of benzoxazole-based TLR inhibitors.
TLR Activation Reporter Assay using HEK-Blue™ Cells
This protocol is adapted for the screening and characterization of TLR inhibitors using commercially available HEK-Blue™ reporter cell lines, which express a specific human TLR and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
Materials:
-
HEK-Blue™ hTLR7 or hTLR9 cells (InvivoGen)
-
HEK-Blue™ Detection medium (InvivoGen)
-
Benzoxazole test compounds
-
TLR agonist (e.g., R848 for TLR7, CpG ODN for TLR9)
-
96-well, flat-bottom cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Spectrophotometer (plate reader) capable of reading absorbance at 620-655 nm
Procedure:
-
Cell Preparation: Culture HEK-Blue™ hTLR cells according to the manufacturer's instructions. On the day of the assay, harvest the cells and resuspend them in fresh, pre-warmed HEK-Blue™ Detection medium to a concentration of 2.8 x 10⁵ cells/mL.[5]
-
Compound Preparation: Prepare serial dilutions of the benzoxazole test compounds in cell culture medium.
-
Assay Plate Setup: Add 20 µL of each compound dilution to the appropriate wells of a 96-well plate. Include wells for vehicle control (e.g., DMSO).[5]
-
Cell Seeding: Add 160 µL of the cell suspension (approximately 45,000 cells) to each well.[6]
-
TLR Agonist Stimulation: Add 20 µL of the appropriate TLR agonist at a final concentration known to induce a robust response.
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO₂ incubator.[5][6]
-
Data Acquisition: Measure the absorbance of the supernatant at 620-655 nm using a microplate reader. The development of a blue color is proportional to the level of SEAP activity, which corresponds to TLR activation.[5]
-
Data Analysis: Calculate the percent inhibition of TLR activation for each concentration of the benzoxazole compound relative to the vehicle control and determine the IC50 value.
Cytokine Inhibition Assay using ELISA
This protocol outlines the measurement of cytokine (e.g., TNF-α, IL-6) inhibition in immune cells treated with benzoxazole compounds.
Materials:
-
Immune cells (e.g., human peripheral blood mononuclear cells (PBMCs), RAW 264.7 macrophages)
-
Cell culture medium (e.g., RPMI 1640) supplemented with 10% FBS
-
Benzoxazole test compounds
-
TLR agonist (e.g., LPS for TLR4)
-
Commercial ELISA kit for the cytokine of interest (e.g., human TNF-α ELISA kit)
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Culture and Seeding: Culture the immune cells in the appropriate medium. Seed the cells into a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the benzoxazole compounds for 1 hour.
-
TLR Stimulation: Stimulate the cells with a TLR agonist (e.g., 1 µg/mL LPS) for a specified period (e.g., 24 hours).[7]
-
Sample Collection: Centrifuge the plate at 400 x g for 10 minutes and carefully collect the cell culture supernatants.[7]
-
Cytokine Measurement by ELISA: Perform the ELISA according to the manufacturer's instructions.[7][8]
-
Coat a 96-well ELISA plate with the capture antibody overnight.
-
Wash the plate and block non-specific binding.
-
Add the collected supernatants and standards to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Wash the plate and add the enzyme conjugate (e.g., streptavidin-HRP).
-
Wash the plate and add the substrate solution (e.g., TMB).
-
Stop the reaction and read the absorbance at 450 nm.
-
-
Data Analysis: Generate a standard curve from the absorbance values of the standards.[7] Interpolate the cytokine concentrations in the samples from the standard curve and calculate the percent inhibition for each compound concentration to determine the IC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize key signaling pathways and experimental workflows relevant to the study of benzoxazole-based TLR inhibitors.
Conclusion
Benzoxazole-based compounds represent a promising class of TLR inhibitors with the potential for therapeutic development in a range of inflammatory and autoimmune diseases. The foundational research highlighted in this guide provides a solid basis for further investigation. The quantitative data, though still emerging, indicates the potential for high potency and selectivity. The detailed experimental protocols offer a clear path for researchers to screen and characterize new chemical entities. Finally, a clear understanding of the targeted signaling pathways is essential for the rational design and development of the next generation of benzoxazole-based TLR inhibitors. Continued research in this area is warranted to fully explore the therapeutic potential of this versatile chemical scaffold.
References
- 1. Design and development of benzoxazole derivatives with toll-like receptor 9 antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Detection of nanoparticles’ ability to stimulate toll-like receptors using HEK-Blue reporter cell lines - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide on Plasmacytoid Dendritic Cells for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Plasmacytoid dendritic cells (pDCs) represent a unique and pivotal lineage of immune cells, distinguished by their unparalleled capacity to produce type I interferons (IFN-α/β) in response to viral and microbial stimuli.[1][2][3] This profound ability places them at the nexus of innate and adaptive immunity, orchestrating a wide array of immune responses. Their activity is primarily mediated through the endosomal Toll-like receptors (TLRs) 7 and 9, which recognize viral nucleic acids.[1][2][4] While essential for antiviral defense, dysregulation of pDC function is a key factor in the pathophysiology of autoimmune diseases such as systemic lupus erythematosus (SLE).[5] Conversely, harnessing their potent immunostimulatory properties is a burgeoning area of cancer immunotherapy.[4][6] This document provides a comprehensive technical overview of pDC biology, focusing on their core signaling pathways, methods for their study, and their role in disease and therapeutics.
Core Biology of Plasmacytoid Dendritic Cells
pDCs are a rare population of hematopoietic cells found in the blood and peripheral lymphoid organs.[3] Morphologically, they resemble plasma cells, from which their name is derived. Their defining characteristic is the constitutive high-level expression of TLR7 and TLR9, which are largely absent in other dendritic cell subsets.[3][4]
Key Functions:
-
Type I Interferon Production: Upon TLR7/9 activation, pDCs can secrete up to 1,000 times more type I IFN than any other cell type, earning them the name "natural interferon-producing cells".[1][2]
-
Antigen Presentation: Following activation, pDCs upregulate major histocompatibility complex (MHC) class II and co-stimulatory molecules, enabling them to process and present antigens to T cells, thus bridging innate and adaptive immunity.[1][2]
-
Immune Modulation: The cytokines and chemokines produced by pDCs, including IFNs, TNF-α, and IL-6, activate and recruit other immune cells such as natural killer (NK) cells, T cells, B cells, and myeloid dendritic cells.[1]
Signaling Pathways in Plasmacytoid Dendritic Cells
The primary signaling axis in pDCs originates from the endosomal TLR7 and TLR9. The engagement of these receptors by their respective ligands (ssRNA for TLR7, CpG DNA for TLR9) initiates a signaling cascade that is highly dependent on the adaptor protein MyD88.[3]
Caption: TLR7/9 signaling in pDCs diverges into two main branches: the NF-κB and IRF7 pathways.
Regulatory Receptors:
pDC activity is tightly controlled by inhibitory and activating surface receptors to prevent excessive inflammation.
-
BDCA2 (CD303): A C-type lectin that, upon cross-linking, internalizes and directs antigens to a signaling complex that inhibits TLR-induced IFN production.[1]
-
ILT7 (LILRA4): An immunoglobulin-like transcript that pairs with an ITAM-containing adaptor.[4] Its interaction with its ligand, BST2 (CD317), which can be upregulated by IFN, creates a negative feedback loop to dampen IFN production.[7]
Experimental Protocols for pDC Research
4.1 Isolation of Human pDCs from Peripheral Blood
A common method for isolating pDCs is through negative selection followed by positive selection or cell sorting.
Caption: A typical workflow for the high-purity isolation of human pDCs from PBMCs.
4.2 In Vitro Stimulation of pDCs
This protocol is used to assess the functional response of pDCs to various stimuli.
-
Cell Plating: Isolated pDCs are plated in 96-well round-bottom plates at a density of 2-5 x 10^4 cells per well in complete RPMI medium.
-
Stimulation: Add TLR agonists (e.g., R848 for TLR7, CpG-A for TLR9) at predetermined optimal concentrations.
-
Incubation: Culture the cells for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and collect the supernatant for cytokine analysis (e.g., ELISA or Luminex).
-
Cell Staining: The cell pellet can be stained with fluorescently labeled antibodies against surface markers (e.g., CD80, CD86, CCR7) to assess maturation by flow cytometry.
Quantitative Data Summary
While specific data for "AT791" is unavailable, a representative table of expected outcomes from a hypothetical TLR7 agonist is provided below for illustrative purposes.
| Parameter Measured | Control (Unstimulated) | Hypothetical TLR7 Agonist (1 µM) |
| IFN-α Production (pg/mL) | < 50 | > 10,000 |
| TNF-α Production (pg/mL) | < 20 | 500 - 1,500 |
| CD86 MFI | Low | High (5-10 fold increase) |
| CCR7 Expression (%) | < 5% | > 70% |
| MFI: Mean Fluorescence Intensity |
Role in Disease and Therapeutic Implications
6.1 Autoimmunity
In diseases like SLE, pDCs are chronically activated by self-nucleic acids complexed with autoantibodies, leading to sustained high levels of type I IFN. This "IFN signature" drives inflammation and tissue damage.[5] Therapeutic strategies targeting pDCs in autoimmunity include:
-
TLR7/9 antagonists.
-
Antibodies against IFN-α or its receptor.
-
Antibodies to deplete pDCs (e.g., targeting BDCA2 or ILT7).
6.2 Cancer Immunotherapy
The role of pDCs in the tumor microenvironment is multifaceted.[6][8] While they can promote anti-tumor immunity, they can also be rendered dysfunctional by the tumor.[9] Therapeutic approaches aim to leverage their beneficial functions:
-
In situ vaccination: Injecting TLR agonists directly into tumors to activate local pDCs.
-
pDC-based vaccines: Loading autologous or allogeneic pDCs with tumor antigens ex vivo and administering them to the patient.[8][10][11] Phase I/II clinical trials using pDC-based vaccines have shown promise in melanoma and other cancers.[6][8][11]
Conclusion
Plasmacytoid dendritic cells are critical players in the immune system with a dual role in health and disease. Their potent ability to produce type I interferons makes them a formidable defense against viruses but also a key driver of autoimmune pathologies. A thorough understanding of their complex biology, from signaling pathways to regulatory mechanisms, is essential for the development of novel therapeutics. The protocols and conceptual frameworks presented in this guide offer a foundation for researchers and drug development professionals to explore the multifaceted nature of pDCs and unlock their full therapeutic potential.
References
- 1. Regulation of TLR7/9 signaling in plasmacytoid dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of TLR7/9 signaling in plasmacytoid dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transcriptional networks in plasmacytoid dendritic cells stimulated with synthetic TLR 7 agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plasmacytoids dendritic cells are a therapeutic target in anticancer immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Control of TLR7-mediated type I IFN signaling in pDCs through CXCR4 engagement—A new target for lupus treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plasmacytoid Dendritic Cells as a Novel Cell-Based Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation of TLR7/9 responses in plasmacytoid dendritic cells by BST2 and ILT7 receptor interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Impaired activation of plasmacytoid dendritic cells via toll-like receptor 7/9 and STING is mediated by melanoma-derived immunosuppressive cytokines and metabolic drift - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdc-line-pharma.com [pdc-line-pharma.com]
- 11. An innovative plasmacytoid dendritic cell line-based cancer vaccine primes and expands antitumor T-cells in melanoma patients in a first-in-human trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
AT791: Application Notes and In Vitro Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AT791 is a potent small molecule inhibitor of Toll-like receptor 7 (TLR7) and Toll-like receptor 9 (TLR9), which are key mediators of the innate immune response.[1][2][3] These receptors recognize pathogen-associated molecular patterns (PAMPs), such as single-stranded RNA (ssRNA) by TLR7 and unmethylated CpG DNA by TLR9, triggering downstream signaling cascades that lead to the production of pro-inflammatory cytokines and type I interferons. Dysregulation of TLR7 and TLR9 signaling is implicated in the pathogenesis of various autoimmune diseases, including systemic lupus erythematosus (SLE). This compound exerts its inhibitory effect by accumulating in acidic intracellular compartments where TLR7 and TLR9 reside and weakly interacting with nucleic acids, thereby preventing their binding to the receptors.[1][2] These application notes provide detailed protocols for in vitro studies to characterize the activity of this compound.
Data Presentation
| Parameter | Cell Line/Assay | Value | Reference |
| IC50 (TLR9 inhibition) | HEK293 cells expressing human TLR9 (stimulated with CpG DNA) | 40 nM | [4] |
| IC50 (TLR7 inhibition) | HEK293 cells expressing human TLR7 (stimulated with R848) | 3.33 µM | [1] |
| IC50 (DNA-TLR9 Interaction) | In vitro biochemical assay | 1 - 10 µM | [1] |
Signaling Pathway
The following diagram illustrates the simplified signaling pathway of TLR9 and the proposed mechanism of action for this compound.
Caption: TLR9 signaling pathway and this compound mechanism of action.
Experimental Protocols
HEK293-TLR9 NF-κB Luciferase Reporter Gene Assay
This assay is used to determine the potency of this compound in inhibiting TLR9-mediated NF-κB activation in a cellular context.[3][5]
Workflow Diagram:
Caption: Workflow for the HEK293-TLR9 luciferase reporter assay.
Materials:
-
HEK-Blue™ hTLR9 cells (InvivoGen) or equivalent TLR9/NF-κB luciferase reporter HEK293 cell line.[3]
-
DMEM, 10% FBS, Penicillin/Streptomycin, Puromycin, Blasticidin.[6]
-
CpG ODN 2006 (TLR9 agonist).[3]
-
This compound.
-
DMSO (vehicle control).
-
White, clear-bottom 96-well plates.
-
Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System).[3]
-
Luminometer.
Protocol:
-
Cell Culture: Culture HEK293-TLR9 cells in DMEM supplemented with 10% FBS, penicillin/streptomycin, puromycin, and blasticidin at 37°C in a 5% CO2 incubator.[6]
-
Cell Seeding: Seed 5 x 10^4 cells per well in 100 µL of growth medium into a white, clear-bottom 96-well plate.[6] Incubate overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in assay medium. The final DMSO concentration should be ≤ 0.1%.
-
Compound Addition: Add the desired concentrations of this compound or vehicle (DMSO) to the cells and pre-incubate for 1 hour at 37°C.
-
Stimulation: Stimulate the cells by adding CpG ODN 2006 to a final concentration of 1 µM.[3]
-
Incubation: Incubate the plate for 5-6 hours at 37°C in a 5% CO2 incubator.[3]
-
Luminescence Measurement: Equilibrate the plate to room temperature. Add 50 µL of luciferase assay reagent to each well and measure luminescence using a luminometer.[6]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism). The expected IC50 for this compound is approximately 40 nM.[4]
In Vitro TLR9-DNA Interaction Assay (ELISA-based)
This biochemical assay measures the direct inhibitory effect of this compound on the binding of CpG DNA to the TLR9 protein.
Workflow Diagram:
Caption: Workflow for the in vitro TLR9-DNA binding ELISA.
Materials:
-
Recombinant human TLR9 protein.
-
Biotinylated CpG ODN.
-
This compound.
-
ELISA plates.
-
Coating buffer (e.g., PBS, pH 7.4).
-
Blocking buffer (e.g., 1% BSA in PBS).
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Streptavidin-HRP.
-
TMB substrate.
-
Stop solution (e.g., 2N H2SO4).
-
Microplate reader.
Protocol:
-
Coating: Coat the wells of an ELISA plate with recombinant TLR9 protein overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.
-
Inhibition: Add serial dilutions of this compound or vehicle control to the wells.
-
Binding: Add a fixed concentration of biotinylated CpG ODN to the wells and incubate for 1-2 hours at room temperature to allow for binding to TLR9.
-
Detection: Wash the plate. Add Streptavidin-HRP and incubate for 1 hour at room temperature.
-
Development: Wash the plate. Add TMB substrate and incubate in the dark until a blue color develops.
-
Stop Reaction: Add stop solution to quench the reaction. The color will change to yellow.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of inhibition of DNA binding for each this compound concentration. Determine the IC50 value, which is expected to be in the 1-10 µM range.[1]
Cytokine Secretion Assay in Human PBMCs
This assay assesses the functional consequence of TLR7 and TLR9 inhibition by measuring the reduction in pro-inflammatory cytokine secretion from primary human immune cells.
Workflow Diagram:
Caption: Workflow for the cytokine secretion assay in human PBMCs.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs).
-
RPMI-1640, 10% FBS, Penicillin/Streptomycin.
-
R848 (TLR7/8 agonist).
-
CpG ODN (TLR9 agonist).
-
This compound.
-
96-well cell culture plates.
-
ELISA kits for human TNF-α, IL-6, or other relevant cytokines.
Protocol:
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Seed PBMCs at a density of 2 x 10^5 cells per well in 100 µL of complete RPMI medium in a 96-well plate.
-
Compound Treatment: Add serial dilutions of this compound or vehicle control to the cells and pre-incubate for 1 hour.
-
Stimulation: Stimulate the cells with an optimal concentration of R848 (for TLR7) or CpG ODN (for TLR9).
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
Cytokine Measurement: Measure the concentration of cytokines (e.g., TNF-α, IL-6) in the supernatant using specific ELISA kits according to the manufacturer's instructions.[8][9]
-
Data Analysis: Determine the percentage of inhibition of cytokine secretion by this compound at different concentrations and calculate the IC50 values.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. researchgate.net [researchgate.net]
- 5. stratech.co.uk [stratech.co.uk]
- 6. abeomics.com [abeomics.com]
- 7. cloud-clone.com [cloud-clone.com]
- 8. In vitro cytokine induction by TLR-activating vaccine adjuvants in human blood varies by age and adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of Cytokine Secretion, Intracellular Protein Expression, and mRNA in Resting and Stimulated Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of TLR7/9 Inhibitors in Mouse Models of Lupus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Systemic Lupus Erythematosus (SLE) is a multifaceted autoimmune disease characterized by the production of autoantibodies against nuclear antigens, leading to inflammation and tissue damage. Toll-like receptors (TLRs), particularly the endosomal TLR7 and TLR9, are implicated in the pathogenesis of SLE. These receptors recognize self-nucleic acids, triggering downstream signaling cascades that result in the production of type I interferons (IFNs) and other pro-inflammatory cytokines, thereby driving autoimmune responses. Consequently, the inhibition of TLR7 and TLR9 presents a promising therapeutic strategy for SLE.
This document provides an overview of AT791, a dual TLR7/9 inhibitor, and detailed protocols for the application of a representative TLR7/9 inhibitor, IRS 954, in preclinical mouse models of lupus. Due to the discontinuation of this compound's development in the preclinical phase, these notes offer a practical guide using a well-documented alternative to aid in the design and execution of similar studies.
Overview of this compound
This compound was identified as a potent, orally bioavailable small molecule inhibitor of both TLR7 and TLR9.[1] It was found to suppress TLR7 and TLR9 signaling in various human and mouse cell types.[1][2] The mechanism of action for this compound and a related compound, E6446, involves two key properties: a weak interaction with nucleic acids and significant accumulation in the acidic intracellular compartments where TLR7 and TLR9 are located.[2] This accumulation is characteristic of lysosomotropic compounds. By binding to DNA, these inhibitors are thought to prevent its interaction with TLR9.[2]
Despite promising initial findings, research on this compound for the treatment of SLE was suspended during the preclinical stage.[3] Studies with the related compound E6446 in spontaneous mouse models of lupus showed only a modest effect on the levels of anti-nuclear and anti-double-stranded DNA (dsDNA) antibodies, with no significant impact on proteinuria or overall survival.[2]
Featured TLR7/9 Inhibitor: IRS 954
Given the limited public data and discontinuation of this compound, the following protocols are based on IRS 954, a well-characterized immunoregulatory DNA sequence that acts as a specific inhibitor of TLR7 and TLR9.[4] IRS 954 has demonstrated efficacy in reducing disease pathology in the (NZB x NZW)F1 mouse model of lupus, making it a valuable tool for preclinical studies.[4][5]
Mechanism of Action of TLR7/9 Inhibitors
TLR7 and TLR9 are located in the endosomes of immune cells, such as B cells and plasmacytoid dendritic cells (pDCs). Upon binding to their respective ligands (single-stranded RNA for TLR7 and CpG DNA for TLR9), they initiate a signaling cascade through the MyD88-dependent pathway. This leads to the activation of transcription factors like NF-κB and IRFs, resulting in the production of inflammatory cytokines and type I interferons, which are key drivers of lupus pathogenesis. TLR7/9 inhibitors like this compound and IRS 954 interfere with this process.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel small molecule inhibitors of TLR7 and TLR9: mechanism of action and efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toll-like receptors: potential targets for lupus treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Treatment of lupus-prone mice with a dual inhibitor of TLR7 and TLR9 leads to reduction of autoantibody production and amelioration of disease symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small molecules in the treatment of systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for AT791: In Vivo Dosage and Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
AT791 is a potent and orally bioavailable small molecule inhibitor of Toll-like receptor 7 (TLR7) and Toll-like receptor 9 (TLR9).[1] These receptors are key components of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs) such as single-stranded RNA (ssRNA) and unmethylated CpG DNA, respectively. Dysregulation of TLR7 and TLR9 signaling has been implicated in the pathogenesis of various autoimmune diseases, including systemic lupus erythematosus (SLE). This compound exerts its inhibitory effects by accumulating in acidic intracellular compartments where TLR7 and TLR9 reside and subsequently interfering with the binding of nucleic acids to these receptors.[2][3] These application notes provide a comprehensive overview of the in vivo dosage and administration of this compound, including detailed experimental protocols and a summary of reported dosages.
Data Presentation
In Vivo Dosage of this compound
The following table summarizes the reported in vivo dosage and administration of this compound in preclinical mouse models.
| Animal Model | Dosage | Administration Route | Dosing Schedule | Observed Effect | Reference |
| Mouse (C57BL/6) | 20 mg/kg | Oral (p.o.) | Single dose, pretreatment | Suppression of CpG1668 DNA-induced serum interleukin-6 (IL-6) | [1] |
Experimental Protocols
Protocol 1: Formulation of this compound for Oral Administration in Mice
This protocol describes the preparation of a solution of this compound suitable for oral gavage in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Prepare a stock solution of this compound in DMSO. As an example, to prepare a 25 mg/mL stock solution, weigh the appropriate amount of this compound powder and dissolve it in the required volume of DMSO. Ensure the powder is completely dissolved by vortexing.
-
Prepare the vehicle solution. In a sterile tube, prepare the vehicle by mixing the solvents in the following volumetric ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
-
Prepare the final dosing solution. To prepare a 1 mL working solution with a final concentration of 2.5 mg/mL, add 100 µL of the 25 mg/mL this compound stock solution to 400 µL of PEG300 and mix thoroughly.[1]
-
Add 50 µL of Tween-80 to the mixture and mix again.[1]
-
Finally, add 450 µL of Saline to bring the total volume to 1 mL and vortex until a clear solution is obtained.[1]
-
Storage. It is recommended to prepare the working solution fresh on the day of the experiment.[1] Stock solutions in DMSO can be stored at -20°C for up to one month or -80°C for up to six months.[1]
Protocol 2: Oral Administration of this compound to Mice via Gavage
This protocol outlines the procedure for administering the formulated this compound solution to mice using oral gavage.
Materials:
-
Prepared this compound dosing solution
-
Mouse gavage needles (18-20 gauge, with a rounded tip)
-
Syringes (1 mL)
-
Animal scale
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Animal Handling and Restraint. Accurately weigh the mouse to determine the correct dosing volume. The maximum recommended dosing volume for mice is 10 ml/kg.
-
Gently but firmly restrain the mouse to immobilize its head and body. Proper restraint is crucial to prevent injury to the animal and the researcher.
-
Gavage Needle Measurement. Before the first use on an animal, measure the appropriate insertion length of the gavage needle by holding it alongside the mouse, with the tip at the corner of the mouth and the end of the needle reaching the last rib. Mark the needle to ensure consistent and safe insertion depth.
-
Syringe Preparation. Draw the calculated volume of the this compound dosing solution into the syringe attached to the gavage needle. Ensure there are no air bubbles in the syringe.
-
Gavage Procedure. With the mouse properly restrained, gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and re-attempt.
-
Once the needle is correctly positioned in the esophagus, slowly depress the syringe plunger to administer the solution.
-
Post-Administration Monitoring. After administration, gently remove the gavage needle and return the mouse to its cage. Monitor the animal for any signs of distress, such as labored breathing or lethargy, for a few hours post-gavage.
Mandatory Visualization
Signaling Pathways
Caption: TLR7 and TLR9 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Experimental workflow for in vivo administration of this compound in mice.
References
Application Notes and Protocols for Cell-Based Assays to Determine AT791 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
AT791 is a potent small molecule inhibitor of Toll-like receptor 7 (TLR7) and Toll-like receptor 9 (TLR9), which are key mediators of the innate immune response.[1] These endosomal receptors recognize nucleic acids, and their overactivation is implicated in the pathogenesis of autoimmune diseases.[1] this compound exerts its inhibitory effect by accumulating in acidic intracellular compartments where TLR7 and TLR9 are located and interfering with the binding of their nucleic acid ligands.[1][2] This document provides detailed protocols for cell-based assays to quantify the efficacy of this compound in inhibiting TLR7 and TLR9 signaling pathways.
Data Presentation
The inhibitory activity of this compound on TLR7 and TLR9 signaling can be quantified by determining its half-maximal inhibitory concentration (IC50) in various cell-based assays.
| Cell Line | Target | Agonist | Assay Readout | This compound IC50 (µM) |
| HEK-Blue™ hTLR9 | Human TLR9 | CpG ODN 2216 | SEAP Reporter | 0.04 |
| HEK-Blue™ hTLR7 | Human TLR7 | R848 | SEAP Reporter | 3.33 |
Signaling Pathway
The following diagram illustrates the canonical TLR7 and TLR9 signaling pathway, which is inhibited by this compound.
Experimental Protocols
HEK-Blue™ TLR Reporter Assay
This assay utilizes HEK-Blue™ cells that are engineered to express human TLR7 or TLR9 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter. Inhibition of TLR signaling by this compound results in a decrease in SEAP activity, which can be quantified colorimetrically.
Materials:
-
HEK-Blue™ hTLR7 or HEK-Blue™ hTLR9 cells (InvivoGen)
-
DMEM, high glucose, with 4 mM L-glutamine, 1 mM sodium pyruvate (B1213749) (Thermo Fisher Scientific)
-
Heat-inactivated fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
HEK-Blue™ Selection (InvivoGen)
-
This compound
-
R848 (for TLR7 stimulation; InvivoGen)
-
CpG ODN 2216 (for TLR9 stimulation; InvivoGen)
-
QUANTI-Blue™ Solution (InvivoGen)
-
96-well flat-bottom cell culture plates
-
Spectrophotometer (620-655 nm)
Protocol:
-
Cell Culture: Maintain HEK-Blue™ hTLR7 and hTLR9 cells in DMEM supplemented with 10% heat-inactivated FBS, 1% Penicillin-Streptomycin, and 1X HEK-Blue™ Selection.
-
Cell Seeding:
-
Wash cells with PBS and detach using a cell scraper.
-
Resuspend cells in fresh growth medium and count.
-
Seed 5 x 104 cells in 180 µL of growth medium per well in a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in growth medium.
-
Add 20 µL of the this compound dilutions to the appropriate wells. For the control wells, add 20 µL of medium.
-
Pre-incubate the plate for 1 hour at 37°C.
-
-
TLR Agonist Stimulation:
-
Prepare TLR agonist solutions in growth medium at 10X the final concentration (e.g., 10 µg/mL R848 for TLR7; 10 µM CpG ODN 2216 for TLR9).
-
Add 20 µL of the 10X agonist solution to the wells. The final volume in each well should be 220 µL.
-
Incubate for 16-24 hours at 37°C in a 5% CO2 incubator.
-
-
SEAP Detection:
-
Add 180 µL of QUANTI-Blue™ Solution to a new 96-well plate.
-
Transfer 20 µL of the cell culture supernatant from the stimulation plate to the corresponding wells of the plate containing QUANTI-Blue™.
-
Incubate at 37°C for 1-3 hours.
-
Measure the absorbance at 620-655 nm using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the percent inhibition for each this compound concentration relative to the agonist-only control.
-
Plot the percent inhibition against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Cytokine Secretion Assay in Human PBMCs
This assay measures the ability of this compound to inhibit the production of pro-inflammatory cytokines (e.g., IL-6, TNF-α) from human peripheral blood mononuclear cells (PBMCs) upon stimulation with TLR7 or TLR9 agonists.
Materials:
-
Ficoll-Paque PLUS (GE Healthcare)
-
Human peripheral blood
-
RPMI 1640 medium
-
Heat-inactivated FBS
-
Penicillin-Streptomycin
-
This compound
-
R848 (for TLR7 stimulation)
-
CpG ODN 2216 (for TLR9 stimulation)
-
Human IL-6 or TNF-α ELISA Kit (e.g., from R&D Systems or Thermo Fisher Scientific)
-
96-well flat-bottom cell culture plates
-
Microplate reader
Protocol:
-
PBMC Isolation:
-
Dilute peripheral blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully collect the PBMC layer at the plasma-Ficoll interface.
-
Wash the PBMCs twice with PBS by centrifugation at 300 x g for 10 minutes.
-
Resuspend the PBMC pellet in RPMI 1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Count the viable cells using a hemocytometer and trypan blue exclusion.
-
-
Cell Seeding:
-
Adjust the cell density to 1 x 106 cells/mL in culture medium.
-
Seed 180 µL of the cell suspension per well in a 96-well plate (1.8 x 105 cells/well).
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Add 20 µL of the this compound dilutions to the appropriate wells. Add 20 µL of medium to the control wells.
-
Pre-incubate for 1 hour at 37°C in a 5% CO2 incubator.
-
-
TLR Agonist Stimulation:
-
Prepare TLR agonist solutions at 10X the final concentration in culture medium (e.g., 10 µg/mL R848 or 10 µM CpG ODN 2216).
-
Add 20 µL of the 10X agonist solution to the wells.
-
Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Cytokine Measurement:
-
Centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant without disturbing the cell pellet.
-
Measure the concentration of IL-6 or TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percent inhibition of cytokine production for each this compound concentration compared to the agonist-only control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the this compound concentration and performing a non-linear regression analysis.
-
References
Application Notes and Protocols for AT791 Treatment in Primary Human Immune Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
AT791 is a small molecule inhibitor of Toll-like receptor 7 (TLR7) and Toll-like receptor 9 (TLR9), which are key mediators of the innate immune response.[1][2] These receptors are primarily located in the endosomes of various immune cells and recognize pathogen-associated molecular patterns (PAMPs) such as single-stranded RNA (ssRNA) and unmethylated CpG DNA, respectively. Upon activation, TLR7 and TLR9 initiate signaling cascades that lead to the production of pro-inflammatory cytokines and type I interferons, thereby orchestrating an immune response. Dysregulation of TLR7 and TLR9 signaling has been implicated in the pathogenesis of autoimmune diseases, making them attractive therapeutic targets.
This compound has been identified as a potent, orally bioavailable inhibitor of TLR7 and TLR9 signaling in a variety of human and mouse cell types, including B cells and plasmacytoid dendritic cells (pDCs).[1][2] Its mechanism of action involves a weak interaction with nucleic acids and accumulation in the acidic intracellular compartments where TLR7 and TLR9 are located, thereby preventing the interaction between the receptor and its ligand.[2] These application notes provide detailed protocols for the treatment of primary human immune cells with this compound and methods to assess its effects on cell activation, cytokine production, and signaling pathways.
Data Presentation
The following tables summarize the quantitative data on the inhibitory effects of this compound on TLR7 and TLR9 signaling.
| Cell Line | TLR Target | Stimulant | IC50 (µM) |
| HEK293 | TLR9 | DNA | 0.04[1] |
| HEK293 | TLR7 | R848 | 3.33[1] |
| In vitro Assay | TLR9-DNA Interaction | - | 1 - 10[1] |
| Table 1: this compound In Vitro Inhibitory Activity. |
Experimental Protocols
Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation of PBMCs from whole human blood using Ficoll-Paque density gradient centrifugation.
Materials:
-
Human whole blood collected in heparinized tubes
-
Phosphate-buffered saline (PBS), sterile
-
Ficoll-Paque PLUS
-
50 mL conical tubes
-
Centrifuge
-
Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin)
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.
-
Carefully layer 15 mL of Ficoll-Paque PLUS under the diluted blood by placing the pipette tip at the bottom of the tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, carefully aspirate the upper layer of plasma and platelets, leaving the mononuclear cell layer (buffy coat) undisturbed.
-
Collect the buffy coat layer and transfer it to a new 50 mL conical tube.
-
Wash the cells by adding PBS to a final volume of 50 mL and centrifuge at 300 x g for 10 minutes.
-
Discard the supernatant and resuspend the cell pellet in complete RPMI-1640 medium.
-
Count the cells and assess viability using a hemocytometer and trypan blue exclusion.
Protocol 2: this compound Treatment and Cytokine Production Analysis in PBMCs
This protocol details the treatment of PBMCs with this compound and subsequent analysis of cytokine production in response to TLR7 and TLR9 agonists.
Materials:
-
Isolated human PBMCs
-
Complete RPMI-1640 medium
-
This compound (stock solution in DMSO)
-
TLR7 agonist (e.g., R848)
-
TLR9 agonist (e.g., CpG-ODN 2216)
-
96-well cell culture plates
-
ELISA kits for desired cytokines (e.g., TNF-α, IL-6, IFN-α)
-
Plate reader
Procedure:
-
Seed PBMCs at a density of 2 x 10^5 cells/well in a 96-well plate in a final volume of 100 µL of complete RPMI-1640 medium.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium. A final concentration range of 0.01 µM to 10 µM is recommended for initial dose-response experiments. A concentration of 1 µM has been shown to be effective.[2]
-
Add 50 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Pre-incubate the cells with this compound for 1 hour at 37°C in a 5% CO2 incubator.
-
Prepare solutions of TLR7 and TLR9 agonists at 2x the final desired concentration in complete RPMI-1640 medium.
-
Add 50 µL of the agonist solution to the appropriate wells. Include unstimulated control wells.
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
After incubation, centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant for cytokine analysis using ELISA kits according to the manufacturer's instructions.
Protocol 3: Analysis of B Cell Activation Markers by Flow Cytometry
This protocol describes the assessment of B cell activation markers following this compound treatment and TLR stimulation.
Materials:
-
Isolated human B cells (can be isolated from PBMCs using magnetic-activated cell sorting - MACS)
-
Complete RPMI-1640 medium
-
This compound
-
TLR7 agonist (e.g., R848) or TLR9 agonist (e.g., CpG-ODN 2006)
-
96-well cell culture plates
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Fluorochrome-conjugated antibodies against human: CD19, CD69, CD86
-
Flow cytometer
Procedure:
-
Seed purified B cells at a density of 1 x 10^5 cells/well in a 96-well plate in 100 µL of complete RPMI-1640 medium.
-
Treat cells with this compound and TLR agonists as described in Protocol 2 (steps 2-6).
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Harvest the cells and transfer them to FACS tubes.
-
Wash the cells with 2 mL of FACS buffer and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 100 µL of FACS buffer containing the pre-titrated concentrations of anti-CD19, anti-CD69, and anti-CD86 antibodies.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in 300 µL of FACS buffer and acquire data on a flow cytometer.
-
Analyze the percentage of CD69+ and CD86+ cells within the CD19+ B cell population.
Signaling Pathways and Visualizations
This compound Mechanism of Action
This compound inhibits TLR7 and TLR9 signaling by accumulating in acidic endosomal compartments and interfering with the binding of nucleic acid ligands to the receptors. This prevents the recruitment of the adaptor protein MyD88 and subsequent downstream signaling.
Caption: Mechanism of this compound-mediated inhibition of TLR7/9 signaling.
Experimental Workflow for Assessing this compound Efficacy
The following diagram illustrates the general workflow for evaluating the inhibitory effect of this compound on primary human immune cells.
Caption: Workflow for evaluating this compound in primary human immune cells.
TLR7/9 Signaling Pathway in B Cells and Monocytes
This diagram outlines the key components of the TLR7 and TLR9 signaling pathway leading to the activation of NF-κB and MAPK pathways in B cells and monocytes. This compound acts upstream to block the initial ligand-receptor interaction.
Caption: TLR7/9 signaling cascade in B cells and monocytes.
References
Protocol for Dissolving and Storing AT791
For Researchers, Scientists, and Drug Development Professionals
Introduction
AT791 is a potent and orally bioavailable inhibitor of Toll-like receptor 7 (TLR7) and Toll-like receptor 9 (TLR9).[1][2] It plays a crucial role in immunology and autoimmune disease research by inhibiting TLR7 and TLR9 signaling pathways.[1][3] Proper dissolution and storage of this compound are critical to ensure its stability and efficacy in experimental settings. This document provides detailed protocols for the effective handling of this compound.
Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C23H31N3O3 | [4] |
| Molecular Weight | 397.51 g/mol | [4] |
| CAS Number | 1219962-49-8 | [4] |
Solubility Data
This compound exhibits varying solubility in different solvents. It is crucial to use fresh, anhydrous solvents, as moisture can affect solubility.[2]
| Solvent | Solubility | Notes |
| DMSO | ≥ 80 mg/mL (≥ 201.25 mM) | Sonication or heating may be required to aid dissolution. Use newly opened, hygroscopic DMSO for best results.[1][2][3] |
| Ethanol | 20 mg/mL | |
| Water | Insoluble |
Experimental Protocols
Reconstitution of this compound Powder
This protocol describes the preparation of a stock solution from solid this compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile polypropylene (B1209903) tubes
-
Vortex mixer
-
Sonicator (optional)
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Based on the desired stock concentration, calculate the required volume of DMSO. For example, to prepare 1 mL of a 10 mM stock solution, add 0.2516 mL of DMSO to 1 mg of this compound powder.
-
Add the calculated volume of fresh, anhydrous DMSO to the vial containing this compound powder.
-
Cap the vial tightly and vortex thoroughly until the powder is completely dissolved.
-
If dissolution is slow, sonicate the vial in a water bath for short intervals until a clear solution is obtained.[3] Gentle heating can also be applied.[1]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2][3]
Preparation of Working Solutions for In Vitro and In Vivo Studies
For cell-based assays, it is important to ensure that the final concentration of DMSO is not cytotoxic (typically ≤ 0.1%).[3] For in vivo studies, specific formulations are required to ensure bioavailability.
For In Vitro Use (Cell-based Assays):
-
Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Serially dilute the stock solution with cell culture medium to achieve the desired final concentration.
-
Pre-warming the stock solution and culture medium to 37°C before dilution can help prevent precipitation.[3]
For In Vivo Use (Oral Administration):
This protocol provides an example of a formulation for oral administration.
Materials:
-
This compound DMSO stock solution
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl in ddH₂O)
Procedure: [1]
-
To prepare a 1 mL working solution, start with 100 µL of a 25 mg/mL this compound DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of saline to reach a final volume of 1 mL.
Storage and Stability
Proper storage is essential to maintain the integrity of this compound.
| Form | Storage Temperature | Stability |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent (DMSO) | -80°C | 6 months to 1 year[1][2][3] |
| -20°C | 1 month[1][2] |
Storage Recommendations:
-
Store the solid powder at -20°C for long-term storage.
-
Store stock solutions in tightly sealed vials at -80°C for up to one year.[2][3]
-
Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[2][3]
Safety Precautions
-
Handle this compound in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses.
-
In case of contact with skin or eyes, rinse immediately with plenty of water.
-
Consult the Safety Data Sheet (SDS) for complete safety information.[4][5]
References
Application Notes and Protocols for AT791 in TLR Signaling Pathway Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
AT791 is a potent, orally bioavailable small molecule inhibitor of Toll-like receptor 7 (TLR7) and Toll-like receptor 9 (TLR9) signaling.[1][2] These endosomal TLRs are key players in the innate immune system, recognizing single-stranded RNA (ssRNA) and unmethylated CpG DNA, respectively.[3][4] Dysregulation of TLR7 and TLR9 signaling is implicated in the pathogenesis of various autoimmune diseases, including systemic lupus erythematosus (SLE).[2][5][6] this compound presents a valuable tool for investigating the role of TLR7 and TLR9 in disease models and for the development of novel therapeutics.
The mechanism of action for this compound involves its accumulation in the acidic intracellular compartments where TLR7 and TLR9 are located.[2][7] As a lipophilic weak base, this compound becomes protonated and trapped within these endosomes.[1] It is believed to inhibit signaling by interacting with nucleic acids, thereby preventing their binding to the TLRs.[2][7] This application note provides detailed protocols for utilizing this compound to analyze its effects on the TLR7 and TLR9 signaling pathways.
Quantitative Data Summary
The inhibitory activity of this compound on TLR7 and TLR9 signaling has been characterized in various in vitro and in vivo models. The following tables summarize the key quantitative data.
| Parameter | HEK293/TLR9 Cells | HEK293/TLR7 Cells | Reference |
| IC50 (CpG DNA stimulation) | 0.04 µM | - | [8] |
| IC50 (R848 stimulation) | - | 3.33 µM | [8] |
Table 1: In vitro inhibitory activity of this compound on human TLR7 and TLR9 signaling in HEK293 cells.
| Parameter | In Vivo Effect | Reference |
| CpG-induced IL-6 suppression in mice | Effective at 20 mg/kg (p.o.) | [1] |
Table 2: In vivo efficacy of this compound in a mouse model.
Signaling Pathways and Mechanism of Action
The following diagrams illustrate the TLR7/9 signaling pathway and the proposed mechanism of action for this compound.
Caption: Simplified TLR7 and TLR9 signaling pathway.
Caption: Proposed mechanism of action of this compound.
Experimental Protocols
The following protocols provide detailed methodologies for assessing the inhibitory effect of this compound on TLR7 and TLR9 signaling.
Protocol 1: In Vitro Inhibition of TLR7/9 Signaling in Human PBMCs
This protocol describes the measurement of cytokine production from human peripheral blood mononuclear cells (PBMCs) following stimulation with TLR7 and TLR9 agonists in the presence of this compound.
Materials:
-
Human PBMCs, isolated from healthy donors
-
RPMI 1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO)
-
CpG-A ODN 2216 (TLR9 agonist)
-
R848 (TLR7 agonist)
-
96-well cell culture plates
-
Human IFN-α and IL-6 ELISA kits
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Plating: Seed human PBMCs at a density of 1 x 10^6 cells/mL in a 96-well plate (100 µL/well).
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 50 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) group. Pre-incubate the cells with the compound for 1 hour at 37°C.
-
TLR Agonist Stimulation: Prepare solutions of CpG-A ODN (final concentration 1 µM) and R848 (final concentration 1 µM) in culture medium. Add 50 µL of the agonist solutions to the appropriate wells. Include an unstimulated control group.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Cytokine Measurement: After incubation, centrifuge the plate at 400 x g for 5 minutes. Collect the supernatants and measure the concentrations of IFN-α and IL-6 using ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of cytokine production by this compound at each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a four-parameter logistic curve.
Caption: Experimental workflow for Protocol 1.
Protocol 2: Western Blot Analysis of IRF7 and NF-κB Phosphorylation
This protocol details the procedure for assessing the effect of this compound on the phosphorylation of key downstream signaling molecules, IRF7 and NF-κB (p65 subunit), in TLR7/9-stimulated cells.
Materials:
-
Human plasmacytoid dendritic cells (pDCs) or a suitable cell line (e.g., RAW 264.7)
-
DMEM or RPMI 1640 medium with 10% FBS
-
This compound (dissolved in DMSO)
-
CpG-A ODN 2216 or R848
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-IRF7 (Ser471/472), anti-IRF7, anti-phospho-NF-κB p65 (Ser536), anti-NF-κB p65, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL Western blotting substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Pre-treat the cells with this compound at the desired concentrations for 1 hour.
-
Stimulation: Stimulate the cells with CpG-A ODN or R848 for 15-60 minutes (time course may need to be optimized).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using an ECL substrate.
-
-
Image Acquisition and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Conclusion
This compound is a specific and potent inhibitor of TLR7 and TLR9 signaling, making it an invaluable research tool for dissecting the roles of these receptors in immunity and disease. The protocols provided in this application note offer robust methods for characterizing the inhibitory activity of this compound and investigating its effects on downstream signaling pathways. These experimental frameworks can be adapted for various cell types and research questions, facilitating further exploration into the therapeutic potential of targeting TLR7 and TLR9.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel small molecule inhibitors of TLR7 and TLR9: mechanism of action and efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | TLR7 inhibitor | TLR9 inhibitor | TargetMol [targetmol.com]
- 4. miltenyibiotec.com [miltenyibiotec.com]
- 5. Epicutaneous application of toll-like receptor 7 agonists leads to systemic autoimmunity in wild-type mice: a new model of systemic Lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The TLR7/8 agonist R848 optimizes host and tumor immunity to improve therapeutic efficacy in murine lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes: AT791 for Inhibition of CpG-Induced Inflammation
Introduction
Unmethylated cytosine-phosphate-guanosine (CpG) dinucleotides, commonly found in bacterial and viral DNA, are potent activators of the innate immune system.[1][2][3] These motifs are recognized by Toll-like receptor 9 (TLR9), an endosomal pattern recognition receptor.[3][4] Upon activation by CpG DNA, TLR9 initiates a signaling cascade that leads to the production of various pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, IL-6, and IL-12, driving an inflammatory response.[1][3][4][5] This pathway is a critical component of host defense but its dysregulation can contribute to autoimmune diseases and chronic inflammation.
AT791 is a potent, orally bioavailable small molecule inhibitor of TLR7 and TLR9.[6][7] It has been identified as an effective agent for suppressing TLR9-mediated signaling and the subsequent inflammatory cascade.[8][9] These notes provide detailed information on the mechanism of action, quantitative data, and experimental protocols for utilizing this compound to inhibit CpG-induced inflammation in research settings.
Mechanism of Action
This compound functions as a lysosomotropic compound.[6] Being lipophilic and containing weak base amines, it can readily penetrate cell membranes at neutral pH.[6] Within the acidic environment of endolysosomes where TLR9 resides, this compound becomes protonated and trapped, leading to high accumulation.[6][8] The inhibitory effect of this compound on TLR9 signaling is attributed to two key properties:
-
High Accumulation in Acidic Compartments: Its pKa values of 7.9 and 6.1 ensure that it becomes highly protonated and concentrated within the low-pH endolysosomes.[6]
-
Inhibition of DNA-TLR9 Interaction: this compound binds weakly to nucleic acids, and this interaction is sufficient to prevent the binding of CpG-containing DNA to TLR9, thereby blocking the initiation of the downstream signaling cascade.[8][9]
References
- 1. Activation of the immune system by bacterial CpG-DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CpG motifs in bacterial DNA cause inflammation in the lower respiratory tract - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CpG oligonucleotide activates Toll-like receptor 9 and causes lung inflammation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toll-like receptor 9 - Wikipedia [en.wikipedia.org]
- 5. Activation of CpG-ODN-Induced TLR9 Signaling Inhibited by Interleukin-37 in U937 Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | TLR7 inhibitor | TLR9 inhibitor | TargetMol [targetmol.com]
- 8. Novel small molecule inhibitors of TLR7 and TLR9: mechanism of action and efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes: A Guide to Using AT791 for the Inhibition of Endosomal Toll-like Receptor Activation
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Endosomal Toll-like receptors (TLRs), including TLR3, TLR7, TLR8, and TLR9, are critical components of the innate immune system, responsible for detecting nucleic acids derived from pathogens.[1][2] Upon activation, these receptors trigger downstream signaling cascades, leading to the production of type I interferons (IFNs) and pro-inflammatory cytokines, which are essential for mounting an effective anti-viral and anti-bacterial response.[3][4] However, dysregulated activation of these TLRs by self-derived nucleic acids is implicated in the pathogenesis of various autoimmune diseases, such as systemic lupus erythematosus (SLE).[1][2] Consequently, inhibitors of endosomal TLRs are valuable tools for both basic research and therapeutic development.
AT791 is a potent, orally bioavailable small molecule inhibitor of TLR7 and TLR9.[5][6] Its mechanism of action is associated with its nature as a lysosomotropic compound; it is a lipophilic weak base that accumulates in the acidic endosomal compartments where TLR7 and TLR9 reside.[5][7] By interacting with nucleic acids within these compartments, this compound is thought to prevent the binding of natural ligands (ssRNA for TLR7, CpG DNA for TLR9) to their respective receptors, thereby blocking the initiation of the inflammatory signaling cascade.[5][7]
These application notes provide a comprehensive guide for researchers on the use of this compound to block endosomal TLR activation, including its mechanism of action, key quantitative data, and detailed protocols for in vitro assays.
Mechanism of Action
This compound functions by accumulating in acidic intracellular vesicles and interfering with the interaction between nucleic acid ligands and their cognate endosomal TLRs.[5][7] Unlike inhibitors that bind directly to the receptor protein, this compound's activity relies on two key properties: its ability to become protonated and trapped within low-pH endosomes and its capacity to weakly interact with nucleic acids.[5][7] This prevents the TLR from recognizing its ligand, thereby inhibiting the recruitment of the essential adaptor protein MyD88 and halting the downstream signaling cascade that leads to the activation of transcription factors like NF-κB and IRF7.[4][8][9]
Below is a diagram illustrating the MyD88-dependent signaling pathway for TLR7/8 and the point of inhibition by this compound.
Data Presentation
The inhibitory activity of this compound has been quantified in various cell-based assays. The half-maximal inhibitory concentration (IC₅₀) is a key measure of its potency. This compound is most potent against TLR9, followed by TLR7.
| Target | Cell Line | Agonist | IC₅₀ | Reference |
| Human TLR9 | HEK293 | CpG DNA | 0.04 µM (40 nM) | [5][6][10] |
| Human TLR7 | HEK293 | R848 | 3.33 µM | [5] |
| Human TLR8 | - | R848 | Less effective* | [6] |
| In Vitro DNA-TLR9 Interaction | - | DNA | 1 - 10 µM | [5] |
| Note: this compound is reported to be significantly less effective at suppressing the TLR7/8 agonist R848 in HEK:TLR7 cells compared to its potent inhibition of TLR9.[5][6] Explicit IC₅₀ values for TLR8 are not widely reported. |
Experimental Protocols
Two common methods for evaluating the inhibitory activity of this compound are NF-κB reporter gene assays in engineered cell lines and cytokine inhibition assays using primary immune cells.
Protocol 1: NF-κB Reporter Assay in HEK-TLR7/9 Cells
This protocol describes how to measure the inhibition of TLR7 or TLR9 signaling using HEK293 cells that stably express the target TLR and an NF-κB-inducible reporter gene (e.g., Secreted Embryonic Alkaline Phosphatase - SEAP, or luciferase).
Materials:
-
HEK-Blue™ hTLR7 or hTLR9 cells (or equivalent NF-κB reporter line)
-
DMEM, high glucose (supplemented with 10% FBS, 1% Pen-Strep, and selection antibiotics like Puromycin/Blasticidin as required for the cell line)[7][11]
-
This compound (stock solution in DMSO)
-
TLR Agonists: R848 (for TLR7) or CpG ODN 2006 (for TLR9)
-
White, solid-bottom 96-well microplates
-
Luciferase or SEAP detection reagent (e.g., QUANTI-Blue™, Luciferase Assay Reagent)[12][13]
-
Plate-reading luminometer or spectrophotometer
Procedure:
-
Cell Seeding: Harvest and resuspend HEK-TLR cells in growth medium (without selection antibiotics for the assay). Seed 5 x 10⁴ cells per well in 100 µL into a 96-well plate.[7][11]
-
Incubation: Culture the plate overnight (18-24 hours) at 37°C in a 5% CO₂ incubator until cells are adherent.[7][11]
-
Compound Addition (Pre-incubation): Prepare serial dilutions of this compound in assay medium. Add the desired concentrations of this compound to the wells. Include a vehicle control (DMSO) at the same final concentration. Pre-incubate the cells with the compound for 1-2 hours at 37°C.
-
Agonist Stimulation: Add the appropriate TLR agonist to the wells at a pre-determined optimal concentration (e.g., 1-2 µg/mL R848 or 400 nM CpG ODN).
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO₂ incubator.[7]
-
Reporter Gene Measurement:
-
For Luciferase: Equilibrate the plate to room temperature. Add luciferase assay reagent to each well according to the manufacturer's instructions and measure luminescence.[11][14]
-
For SEAP: Collect a small aliquot of the culture supernatant and transfer to a new plate. Add the SEAP detection reagent (e.g., QUANTI-Blue™) and incubate until color develops. Measure absorbance at the appropriate wavelength (e.g., 620-650 nm).[12][13]
-
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and plot the results to determine the IC₅₀ value.
Protocol 2: Cytokine Inhibition Assay in Human PBMCs
This protocol measures the ability of this compound to inhibit the production of pro-inflammatory cytokines (e.g., TNF-α, IFN-α) from primary human peripheral blood mononuclear cells (PBMCs) stimulated with a TLR7/8 agonist.
Materials:
-
Human PBMCs, isolated from whole blood via Ficoll-Paque density gradient
-
RPMI-1640 medium (supplemented with 10% FBS, 1% Pen-Strep)
-
This compound (stock solution in DMSO)
-
TLR Agonist: R848 (TLR7/8 agonist)
-
96-well round-bottom cell culture plates
-
Human TNF-α or IFN-α ELISA kits
-
Centrifuge
Procedure:
-
Cell Seeding: Resuspend freshly isolated PBMCs in complete RPMI medium. Seed approximately 1.5 x 10⁵ to 2 x 10⁵ cells per well in 100 µL into a 96-well plate.[15]
-
Compound Addition (Pre-incubation): Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound to the wells. Include a vehicle control (DMSO). Pre-incubate for 1-2 hours at 37°C.
-
Agonist Stimulation: Add the TLR7/8 agonist R848 to the wells. A final concentration of 1-5 µg/mL is typically effective.[15][16]
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO₂ incubator.[17]
-
Supernatant Collection: Centrifuge the plate to pellet the cells. Carefully collect the cell-free supernatant for cytokine analysis.
-
Cytokine Measurement: Quantify the concentration of TNF-α, IFN-α, or other relevant cytokines in the supernatant using ELISA kits, following the manufacturer’s protocol.
-
Data Analysis: Calculate the percentage of cytokine inhibition for each this compound concentration and determine the IC₅₀ value.
Experimental Workflow Visualization
The following diagram outlines the general workflow for testing the inhibitory effect of this compound in a cell-based assay.
References
- 1. Toll-like receptor - Wikipedia [en.wikipedia.org]
- 2. Structure-Based Optimization of a Fragment-like TLR8 Binding Screening Hit to an In Vivo Efficacious TLR7/8 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. Involvement of TLR7 MyD88-dependent signaling pathway in the pathogenesis of adult-onset Still's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | TLR7 inhibitor | TLR9 inhibitor | TargetMol [targetmol.com]
- 7. abgenex.com [abgenex.com]
- 8. researchgate.net [researchgate.net]
- 9. Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small-molecule TLR8 antagonists via structure-based rational design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bosterbio.com [bosterbio.com]
- 12. Reporter Cell Assessment of TLR4-Induced NF-κB Responses to Cell-Free Hemoglobin and the Influence of Biliverdin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. invivogen.com [invivogen.com]
- 14. indigobiosciences.com [indigobiosciences.com]
- 15. Assessment of the effect of TLR7/8, TLR9 agonists and CD40 ligand on the transformation efficiency of Epstein-Barr virus in human B lymphocytes by limiting dilution assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The TLR7/8 agonist R848 optimizes host and tumor immunity to improve therapeutic efficacy in murine lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Quantifying the Activity of AT791, a TLR7 and TLR9 Inhibitor, in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AT791 is a potent small molecule inhibitor of Toll-like receptor 7 (TLR7) and Toll-like receptor 9 (TLR9), endosomal pattern recognition receptors that play a crucial role in the innate immune response by recognizing microbial nucleic acids.[1] Dysregulation of TLR7 and TLR9 signaling is implicated in the pathogenesis of autoimmune diseases such as lupus, making inhibitors like this compound promising therapeutic candidates.[1] this compound is a lysosomotropic compound, accumulating in the acidic endosomal compartments where TLR7 and TLR9 are located.[1][2][3] Its mechanism of action involves the inhibition of DNA binding to TLR9, thereby blocking downstream inflammatory signaling pathways.[1][2][3]
These application notes provide detailed protocols for quantifying the in vitro activity of this compound in cell culture systems. The described methods are essential for researchers studying the efficacy and mechanism of action of this compound and similar compounds in drug development and immunology research.
Data Presentation: Quantitative Activity of this compound
The inhibitory activity of this compound has been quantified in various cell-based and biochemical assays. The half-maximal inhibitory concentration (IC50) is a key parameter for evaluating the potency of the compound.
| Assay Type | Cell Line/System | Target | Ligand/Stimulus | Readout | This compound IC50 | Reference |
| Cell-Based Assay | HEK:TLR9 | Human TLR9 | CpG DNA | Downstream Signaling | 0.04 µM (40 nM) | [2][4] |
| Cell-Based Assay | HEK:TLR7 | Human TLR7 | R848 | Downstream Signaling | 3.33 µM | [2] |
| Biochemical Assay | In Vitro | TLR9-DNA Interaction | --- | DNA Binding | 1 - 10 µM | [2][3] |
Signaling Pathways and Experimental Workflow
TLR7 and TLR9 Signaling Pathway
The following diagram illustrates the signaling cascade initiated by TLR7 and TLR9 upon ligand recognition, leading to the production of pro-inflammatory cytokines and type I interferons. This compound acts by preventing the initial ligand-receptor interaction.
Caption: TLR7/9 signaling pathway and point of this compound inhibition.
General Experimental Workflow for Quantifying this compound Activity
This diagram outlines the typical workflow for assessing the inhibitory effect of this compound on TLR7/9 signaling in cell culture.
Caption: A typical experimental workflow for this compound IC50 determination.
Experimental Protocols
Cell Culture Protocols
a) HEK-Blue™ hTLR9 Cell Culture
HEK-Blue™ hTLR9 cells are specifically engineered to study the human TLR9 signaling pathway. They stably express human TLR9 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
-
Growth Medium:
-
DMEM, high glucose
-
10% heat-inactivated Fetal Bovine Serum (FBS)
-
2 mM L-glutamine
-
100 µg/ml Normocin™
-
50 U/ml Penicillin-Streptomycin
-
Selection antibiotics: Add Blasticidin (10 µg/ml) and Zeocin™ (100 µg/ml) to the growth medium for routine culture.
-
-
Culture Conditions:
-
Maintain cells in a T75 flask at 37°C in a humidified incubator with 5% CO2.
-
Passage cells when they reach 80-90% confluency.
-
To passage, wash cells with PBS, detach with trypsin-EDTA, and resuspend in fresh growth medium.
-
Split cells at a 1:4 to 1:8 ratio.
-
b) THP-1 XBlue™ Cell Culture
THP-1 XBlue™ cells are derived from a human monocytic cell line and are useful for studying various TLRs, including TLR7 and TLR8. They also contain an NF-κB-inducible SEAP reporter.
-
Growth Medium:
-
RPMI 1640 medium
-
10% heat-inactivated FBS
-
2 mM L-glutamine
-
100 µg/ml Normocin™
-
50 U/ml Penicillin-Streptomycin
-
Selection antibiotic: Add Zeocin™ (200 µg/ml) to the growth medium.
-
-
Culture Conditions:
-
THP-1 cells grow in suspension. Maintain cell density between 2 x 10^5 and 1 x 10^6 cells/ml.
-
Subculture every 2-3 days by centrifuging the cell suspension, removing the old medium, and resuspending the cells in fresh medium at a density of 2 x 10^5 cells/ml.
-
NF-κB Reporter Gene Assay
This assay quantifies the activation of the NF-κB signaling pathway downstream of TLR7/9 activation.
-
Materials:
-
HEK-Blue™ hTLR9 or THP-1 XBlue™ cells
-
96-well flat-bottom plates
-
This compound (dissolved in DMSO, then diluted in culture medium)
-
TLR9 agonist: CpG oligodeoxynucleotides (ODNs), e.g., ODN 2006
-
TLR7 agonist: R848
-
QUANTI-Blue™ Solution (SEAP detection reagent)
-
-
Protocol:
-
Seed HEK-Blue™ hTLR9 or THP-1 XBlue™ cells in a 96-well plate at a density of 5 x 10^4 cells/well in 180 µl of their respective growth medium (without selection antibiotics).
-
Incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium. Add 20 µl of the diluted this compound to the appropriate wells. Include a vehicle control (DMSO).
-
Pre-incubate the cells with this compound for 1 hour at 37°C.
-
Prepare the TLR agonist solution. For HEK-Blue™ hTLR9, use CpG ODN 2006 at a final concentration of 1 µM. For THP-1 XBlue™, use R848 at a final concentration of 1 µg/ml.
-
Add 20 µl of the TLR agonist to the wells (except for the unstimulated control wells).
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
To measure SEAP activity, add 20 µl of the cell culture supernatant to a new 96-well plate containing 180 µl of QUANTI-Blue™ Solution per well.
-
Incubate at 37°C for 1-4 hours and measure the absorbance at 620-655 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value using a non-linear regression analysis.
-
Cytokine Quantification by ELISA
This protocol describes the measurement of IL-6, a key pro-inflammatory cytokine produced downstream of TLR7/9 activation.
-
Materials:
-
Primary cells (e.g., human PBMCs) or a suitable cell line
-
96-well plate
-
This compound
-
TLR7/9 agonists (R848 or CpG ODN)
-
Human IL-6 ELISA kit
-
-
Protocol:
-
Isolate human PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Seed PBMCs at a density of 2 x 10^5 cells/well in a 96-well plate in RPMI 1640 medium supplemented with 10% FBS.
-
Pre-treat the cells with serial dilutions of this compound for 1 hour.
-
Stimulate the cells with a TLR7 or TLR9 agonist (e.g., 1 µg/ml R848 or 1 µM CpG ODN).
-
Incubate for 24 hours at 37°C.
-
Centrifuge the plate at 1200 rpm for 5 minutes and collect the culture supernatants.
-
Quantify the concentration of IL-6 in the supernatants using a human IL-6 ELISA kit according to the manufacturer's instructions.
-
Determine the IC50 of this compound for IL-6 production.
-
In Vitro TLR9-DNA Interaction Assay (Fluorescence Polarization)
This biochemical assay directly measures the ability of this compound to disrupt the interaction between TLR9 and its DNA ligand.
-
Principle: A fluorescently labeled CpG ODN (tracer) will have a low fluorescence polarization (FP) value due to its rapid tumbling in solution. Upon binding to the larger TLR9 protein, the complex tumbles more slowly, resulting in a high FP value. This compound, by interfering with this binding, will cause a decrease in the FP signal.
-
Materials:
-
Recombinant human TLR9 protein
-
Fluorescently labeled CpG ODN (e.g., FAM-CpG ODN 2006)
-
This compound
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
Black, low-volume 384-well plates
-
Plate reader capable of measuring fluorescence polarization
-
-
Protocol:
-
Determine the optimal concentrations of recombinant TLR9 and fluorescently labeled CpG ODN by titration to achieve a stable and significant FP signal window.
-
In a 384-well plate, add a fixed concentration of fluorescently labeled CpG ODN.
-
Add serial dilutions of this compound.
-
Add a fixed concentration of recombinant TLR9 protein to initiate the binding reaction.
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the chosen fluorophore.
-
Calculate the percentage of inhibition of binding for each this compound concentration and determine the IC50 value.
-
Conclusion
The protocols and data presented in these application notes provide a comprehensive framework for quantifying the activity of the TLR7/9 inhibitor, this compound, in a cell culture setting. By employing a combination of cell-based reporter assays, cytokine quantification, and direct binding assays, researchers can thoroughly characterize the potency and mechanism of action of this compound and other potential immunomodulatory compounds. These methods are crucial for advancing the development of novel therapeutics for autoimmune and inflammatory diseases.
References
Troubleshooting & Optimization
troubleshooting AT791 insolubility in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with the TLR7 and TLR9 inhibitor, AT791. The information is presented in a user-friendly question-and-answer format to directly address common issues encountered during experiments, with a focus on its insolubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous solutions?
A1: this compound is a lipophilic molecule with weak base amines.[1] This chemical nature means that at a neutral pH, the compound is not very polar and does not readily dissolve in water. Its structure is more amenable to dissolving in organic solvents.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[2] It is possible to achieve a solubility of up to 100 mg/mL in DMSO with the aid of ultrasonication. For optimal results, it is crucial to use fresh, anhydrous DMSO, as it is hygroscopic and absorbed moisture can reduce the solubility of the compound.[2]
Q3: Can I dissolve this compound directly in my aqueous cell culture medium or buffer?
A3: It is not recommended to dissolve this compound directly in aqueous solutions due to its poor water solubility.[2] Doing so will likely result in the compound not dissolving or precipitating out of solution. The standard practice is to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous medium.
Q4: I observed precipitation when I diluted my this compound DMSO stock solution into my aqueous buffer. What should I do?
A4: Precipitation upon dilution into an aqueous buffer is a common issue with hydrophobic compounds like this compound. This occurs when the concentration of the compound exceeds its solubility limit in the final aqueous solution. To address this, you can try the following:
-
Sonication: Briefly sonicating the solution can help to break down precipitates and improve dissolution.[1][3]
-
Heating: Gentle warming of the solution can also aid in dissolving the compound.[1]
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous buffer to reach the final desired concentration.
-
Use of Co-solvents: For in vivo studies, specific formulations with co-solvents like PEG300, Tween-80, or SBE-β-CD are recommended to maintain solubility.[1]
Q5: What is the impact of pH on the solubility of this compound?
A5: this compound is a weak base with pKa values of 7.9 and 6.1.[1] This means its solubility is pH-dependent. In acidic environments (low pH), the amine groups in the molecule become protonated, increasing its polarity and, consequently, its solubility in aqueous solutions. Conversely, at neutral or basic pH, the compound is less protonated and therefore less soluble.
Troubleshooting Guide
Issue: this compound Precipitates Out of Solution During Experiments
-
Problem: The final concentration of this compound in the aqueous solution is too high, exceeding its solubility limit.
-
Solution 1: Reduce the final working concentration of this compound in your experiment.
-
Solution 2: When preparing your working solution, pre-warm the stock solution and the aqueous buffer to 37°C before mixing.
-
Solution 3: After dilution, briefly sonicate the working solution to aid dissolution.
-
Solution 4: For cell-based assays, ensure the final concentration of DMSO is kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity. If higher concentrations of this compound are needed, consider using a formulation with solubilizing agents, but be sure to include a vehicle control in your experiment.
Issue: Inconsistent Results Between Experiments
-
Problem: Variability in the preparation of this compound working solutions can lead to inconsistent effective concentrations.
-
Solution 1: Always prepare fresh working solutions of this compound for each experiment. Do not use previously prepared and stored aqueous dilutions.
-
Solution 2: Ensure your DMSO stock solution is properly stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
Solution 3: Use a consistent and validated protocol for preparing your working solutions, as detailed in the "Experimental Protocols" section.
Data Presentation
Table 1: Solubility of this compound in Various Solvents and Formulations
| Solvent/Formulation | Concentration | Observations |
| Water | Insoluble | [2] |
| DMSO | ≥ 100 mg/mL (251.57 mM) | Requires sonication[1] |
| Ethanol | 20 mg/mL | [2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.29 mM) | Clear solution[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.29 mM) | Clear solution[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (6.29 mM) | Clear solution[1] |
Experimental Protocols
Protocol: Preparation of this compound Working Solutions for In Vitro Cell-Based Assays
This protocol provides a detailed method for preparing working solutions of this compound from a DMSO stock to minimize precipitation.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile phosphate-buffered saline (PBS) or cell culture medium
-
Sterile microcentrifuge tubes
-
Vortexer
-
Sonicator (optional)
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO:
-
Weigh out the appropriate amount of this compound powder. The molecular weight of this compound is 397.51 g/mol . To make 1 mL of a 10 mM stock solution, you will need 3.975 mg of this compound.
-
Add the calculated volume of anhydrous DMSO to the this compound powder in a sterile tube.
-
Vortex thoroughly for at least 2 minutes to ensure the compound is fully dissolved. If necessary, sonicate for 5-10 minutes.
-
Store this stock solution in small aliquots at -20°C or -80°C.
-
-
Prepare Intermediate Dilutions:
-
Thaw an aliquot of the 10 mM DMSO stock solution.
-
Perform serial dilutions in DMSO to create intermediate stock concentrations (e.g., 1 mM, 100 µM). This will reduce the amount of DMSO transferred to the final aqueous solution.
-
-
Prepare the Final Working Solution:
-
Pre-warm your aqueous buffer (e.g., cell culture medium) to 37°C.
-
Add a small volume of the appropriate intermediate DMSO stock to the pre-warmed aqueous buffer to achieve your desired final concentration. For example, to make 1 mL of a 1 µM working solution, add 1 µL of the 1 mM intermediate stock to 999 µL of the aqueous buffer.
-
Immediately after adding the DMSO stock, vortex the solution gently.
-
If any cloudiness or precipitation is observed, briefly sonicate the solution.
-
Use the freshly prepared working solution immediately in your experiment.
-
Visualizations
Caption: Troubleshooting workflow for this compound insolubility.
Caption: this compound inhibits TLR7 and TLR9 signaling pathways.
References
Technical Support Center: Optimizing AT791 Concentration for Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of AT791 in cell viability experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and orally bioavailable small molecule inhibitor of Toll-like receptor 7 (TLR7) and Toll-like receptor 9 (TLR9).[1][2] Its mechanism of action involves accumulating in the acidic intracellular compartments where TLR7 and TLR9 are located.[3][4] Within these compartments, this compound interacts with nucleic acids, which in turn prevents the binding of DNA to TLR9, thereby inhibiting the downstream signaling cascade.[3][4]
Q2: Which signaling pathways are inhibited by this compound?
This compound primarily inhibits the TLR7 and TLR9 signaling pathways. These pathways are crucial components of the innate immune system. Upon activation by their respective ligands (single-stranded RNA for TLR7 and CpG DNA for TLR9), these receptors initiate a signaling cascade through the adaptor protein MyD88. This leads to the activation of transcription factors such as NF-κB and IRF7, resulting in the production of pro-inflammatory cytokines and type I interferons.[3][5][6]
Q3: What are the common causes of inconsistent results in cell viability assays with this compound?
Inconsistent results when using this compound can stem from several factors:
-
High concentration: Using this compound at concentrations significantly above its half-maximal inhibitory concentration (IC50) can lead to off-target effects and non-specific cell death.
-
Solvent toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations (usually above 0.1-0.5%).
-
Suboptimal cell conditions: Factors like cell density, passage number, and overall cell health can significantly impact the cellular response to this compound.
-
Inhibitor stability: Improper storage or repeated freeze-thaw cycles of this compound stock solutions can lead to degradation of the compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during cell viability experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| High cell death even at low this compound concentrations | The cell line may be highly sensitive to this compound. | Perform a dose-response experiment with a wider and lower range of concentrations to determine the optimal non-toxic concentration. |
| The solvent (e.g., DMSO) concentration may be too high. | Ensure the final solvent concentration in the culture medium is below the toxic threshold for your specific cell line (typically <0.5%). Run a vehicle-only control to assess solvent toxicity.[4] | |
| No significant effect on cell viability at expected active concentrations | The inhibitor may not be active. | Verify the storage conditions and age of the this compound stock. Prepare a fresh stock solution and test its activity in a positive control experiment. |
| The chosen cell line may not express TLR7 or TLR9, or the pathway may not be active under the experimental conditions. | Confirm the expression of TLR7 and TLR9 in your cell line of interest. Consider using a positive control cell line known to be responsive to TLR7/9 agonists. | |
| The incubation time may be too short. | Increase the incubation time with this compound (e.g., 48 or 72 hours) to allow for a measurable effect on cell viability. | |
| High variability between replicate wells | Uneven cell seeding. | Ensure a homogenous single-cell suspension before seeding and use appropriate pipetting techniques to dispense equal numbers of cells into each well. |
| Edge effects in the microplate. | To minimize edge effects, avoid using the outer wells of the plate for experimental samples and instead fill them with sterile media or PBS. | |
| Incomplete dissolution of formazan (B1609692) crystals (in MTT/XTT assays). | Ensure complete solubilization of the formazan crystals by thorough mixing and allowing sufficient incubation time with the solubilization buffer. |
Data Presentation: this compound IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes reported IC50 values for this compound in different cell lines. It is important to note that these values can vary depending on the specific experimental conditions, including the cell line, incubation time, and the assay used.
| Cell Line | Target | IC50 (µM) | Reference |
| HEK:TLR9 | TLR9 | 0.04 | [1] |
| HEK:TLR7 | TLR7 | 3.33 | [1] |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol provides a general framework for determining the effect of this compound on cell viability using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (or other suitable solvent)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same final DMSO concentration) and a no-treatment control.
-
Compound Treatment: Carefully remove the existing medium from the cells and add 100 µL of the prepared this compound dilutions or control solutions to the appropriate wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
Mandatory Visualizations
This compound Mechanism of Action Workflow
Caption: Workflow of this compound's inhibitory action on TLR9 signaling.
TLR7/9 Signaling Pathway
Caption: Simplified TLR7 and TLR9 signaling cascade.
Experimental Workflow for Optimizing this compound Concentration
Caption: Workflow for determining the optimal this compound concentration.
References
- 1. benchchem.com [benchchem.com]
- 2. Divergent TIR signaling domains in TLR7 and TLR9 control opposing effects on systemic autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Toll-like Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 6. Frontiers | Toll-Like Receptor Signaling Pathways [frontiersin.org]
AT791 In Vivo Experiments: Technical Support Center
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers using the TLR7/9 inhibitor, AT791, in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, orally bioavailable small molecule that inhibits Toll-like receptor 7 (TLR7) and Toll-like receptor 9 (TLR9).[1][2] Its mechanism relies on two key properties: it is a lipophilic weak base, and it weakly interacts with nucleic acids.[1][3] This allows it to readily cross cell membranes and accumulate in acidic intracellular compartments like endosomes, which is where TLR7 and TLR9 are located.[3][4] Inside the endosome, this compound becomes protonated and trapped, interfering with the binding of natural ligands (ssRNA for TLR7, CpG-DNA for TLR9) to their receptors, thereby inhibiting the downstream inflammatory signaling cascade.[3][5]
Q2: What signaling pathways does this compound inhibit?
This compound targets the initial step of the TLR7 and TLR9 signaling pathways. These endosomal receptors recognize nucleic acids and recruit the adaptor protein MyD88.[6] This initiates a cascade involving IRAK and TRAF6 proteins, which ultimately leads to the activation of key transcription factors like NF-κB and the MAPK pathway.[6][7] By preventing the initial ligand binding, this compound effectively blocks the entire downstream pathway, preventing the transcription of pro-inflammatory cytokines.[3][8]
Troubleshooting Guide for In Vivo Experiments
Q3: I am having trouble dissolving this compound for my in vivo study. What should I do?
This compound is a lipophilic compound and requires a specific vehicle for proper solubilization.[1] Standard aqueous buffers like PBS or saline alone are not sufficient. Commercial vendors recommend multi-component solvent systems. If you observe precipitation or incomplete dissolution, follow this troubleshooting process.
Q4: What is a recommended starting dose for this compound in mice?
A published study demonstrated that a 20 mg/kg oral dose (p.o.) of this compound was effective at suppressing the short-term induction of serum interleukin-6 in mice following a challenge with a TLR9 agonist.[1][2] This serves as a useful starting point for efficacy studies. However, the optimal dose will depend on the specific animal model, disease state, and desired therapeutic outcome. A dose-response study is always recommended.
Q5: I am not observing the expected efficacy in my animal model. What are some potential reasons?
If this compound is not producing the expected biological effect, consider the following:
-
Compound Formulation: Improper dissolution can lead to lower bioavailability. Ensure the compound is fully solubilized in an appropriate vehicle before administration.
-
Dose and Schedule: The dose or frequency of administration may be insufficient for your model. A thorough pharmacokinetic and pharmacodynamic (PK/PD) study can help optimize the dosing regimen.
-
Model-Specific Biology: The role of TLR7/9 in your specific disease model may not be as critical as hypothesized.
-
Compound Stability: Ensure the compound has been stored correctly (typically at -20°C for powder, -80°C for stock solutions) to prevent degradation.[2]
-
Modest Effects: In some chronic models, such as spontaneous mouse lupus, a related compound showed only modest effects on certain biomarkers and had no impact on proteinuria or mortality.[3][4] It is possible that the therapeutic ceiling for TLR7/9 inhibition in certain contexts is limited.
Q6: What are the potential toxicities of this compound and how should I monitor for them?
The available literature does not provide a detailed in vivo toxicity profile for this compound.[1][2][3][4][5] As with any experimental compound, researchers must conduct their own safety and tolerability studies. A typical workflow for assessing this is as follows:
Monitoring for toxicity should include:
-
Regular monitoring of animal body weight.
-
Clinical observations (e.g., changes in posture, activity, grooming).
-
At the study endpoint, consider collecting major organs (liver, kidney, spleen) for histopathological analysis.
Protocols and Data
In Vitro Potency of this compound
The inhibitory concentration (IC₅₀) of this compound varies between TLR7 and TLR9 and the cell type used.
| Target | Cell Line | Stimulant | IC₅₀ Value |
| TLR9 | HEK:TLR9 | DNA | 0.04 µM[1][2] |
| TLR7 | HEK:TLR7 | R848 | 3.33 µM[1] |
| TLR9 | In Vitro Assay | DNA | 1 - 10 µM[1] |
Detailed Formulation Protocols for In Vivo Use
Proper vehicle selection and preparation are critical for the success of in vivo experiments. The following protocols have been suggested by vendors to achieve a concentration of at least 2.5 mg/mL.[1]
Protocol 1: Standard PEG/Tween Vehicle
This is a commonly used vehicle for lipophilic compounds.
-
Measure Solvents : Prepare 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline by volume.
-
Initial Dissolution : Add the required amount of this compound powder to the 10% DMSO volume. Vortex or sonicate until fully dissolved.
-
Add Co-solvents : Add the 40% PEG300 to the DMSO/AT791 mixture. Mix thoroughly.
-
Add Surfactant : Add the 5% Tween-80 and mix until the solution is homogenous.
-
Final Dilution : Add the final 45% Saline to reach the target volume and concentration. Mix thoroughly.
-
Final Check : If any precipitation occurs, gentle warming and sonication can be used to bring it back into solution.[1]
Alternative Formulations:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TLR7 inhibitor | TLR9 inhibitor | TargetMol [targetmol.com]
- 3. Novel small molecule inhibitors of TLR7 and TLR9: mechanism of action and efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. commerce.bio-rad.com [commerce.bio-rad.com]
- 7. Cell Signaling Pathways | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. youtube.com [youtube.com]
Technical Support Center: Overcoming AT791 Off-Target Effects in Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of AT791 during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent inhibitor of Toll-like receptor 7 (TLR7) and Toll-like receptor 9 (TLR9).[1] Its mechanism of action is not through direct binding to the receptor in a competitive manner. Instead, this compound is a lysosomotropic compound, meaning it is a lipophilic weak base that accumulates in acidic intracellular compartments like endolysosomes, where TLR7 and TLR9 reside.[2] Within these acidic vesicles, this compound becomes protonated and trapped.[2] It is believed to inhibit TLR7 and TLR9 signaling by interacting with nucleic acids (ssRNA for TLR7 and CpG DNA for TLR9), preventing them from binding to and activating their respective receptors.[1][2]
Q2: What are the known on-target potencies of this compound?
The inhibitory potency of this compound has been determined in various cell-based assays. The IC50 values can vary depending on the cell type and experimental conditions.
| Target | Cell Line | Stimulant | IC50 (µM) |
| Human TLR9 | HEK293 | CpG DNA | ~0.04 |
| Human TLR7 | HEK293 | R848 | ~3.33 |
Q3: Are there known off-target effects for this compound?
Direct, specific off-target proteins for this compound have not been extensively documented in publicly available literature in the same way as for many kinase inhibitors. However, its mechanism of action suggests potential for off-target effects:
-
Lysosomotropism: Accumulation in acidic organelles could potentially interfere with the function of other endolysosomal proteins or processes.
-
Nucleic Acid Interaction: The weak interaction with nucleic acids might not be exclusively limited to TLR ligands and could potentially affect other nucleic acid-sensing pathways or cellular processes involving nucleic acids.
Given the structural and functional similarities between endosomal TLRs, it is crucial to assess the selectivity of this compound against other TLRs, such as TLR3 and TLR8.[3]
Q4: How can I proactively control for potential off-target effects in my experiments?
A multi-pronged approach is recommended to ensure the observed effects are due to on-target inhibition of TLR7/9:
-
Dose-Response Analysis: Use the lowest effective concentration of this compound that achieves the desired level of TLR7/9 inhibition to minimize the risk of engaging lower-affinity off-targets.
-
Use of Structurally Unrelated Inhibitors: Corroborate key findings with a structurally different TLR7/9 inhibitor. If both compounds produce the same phenotype, it is more likely an on-target effect.
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to specifically reduce or eliminate TLR7 and/or TLR9 expression. The resulting phenotype should mimic that of this compound treatment if the inhibitor is acting on-target.
-
Use of a Negative Control Compound: If available, use a structurally similar but inactive analog of this compound as a negative control.
-
Rescue Experiments: In a cell line expressing your target, a "rescue" with a drug-resistant mutant of the target would demonstrate that the drug's effect is on-target. This is more established for enzyme inhibitors but could be adapted for signaling pathways.
Troubleshooting Guides
Issue 1: Unexpected or inconsistent cellular phenotype observed with this compound treatment.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-target effects | 1. Perform a dose-response curve to determine the minimal effective concentration. 2. Validate findings with a structurally unrelated TLR7/9 inhibitor. 3. Use TLR7 and/or TLR9 knockout/knockdown cells to see if the phenotype is recapitulated. | 1. A clear correlation between the dose and the specific phenotype. 2. Confirmation that the phenotype is not specific to the chemical scaffold of this compound. 3. Genetic validation that the phenotype is dependent on the presence of the intended targets. |
| Compound Instability or Precipitation | 1. Visually inspect the media for any signs of precipitation after adding this compound. 2. Prepare fresh stock solutions of this compound for each experiment. 3. Confirm the solubility of this compound in your specific cell culture medium. | 1. Ensure complete dissolution of the compound. 2. Consistent experimental results. 3. Avoidance of non-specific effects due to compound aggregation. |
| Cellular Health | 1. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your main experiment. 2. Ensure the vehicle control (e.g., DMSO) is at a non-toxic concentration. | 1. Confirmation that the observed phenotype is not a secondary consequence of cytotoxicity. 2. Healthy and responsive cells in control conditions. |
Issue 2: Cytokine profile changes are not as expected.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-target signaling pathway activation/inhibition | 1. Broaden the cytokine/chemokine panel to look for unexpected changes in other signaling pathways.[4][5] 2. Perform a western blot analysis on key signaling nodes downstream of other pattern recognition receptors (PRRs). | 1. A more comprehensive understanding of the cellular response to this compound. 2. Identification of any unintended pathway modulation. |
| Differential TLR expression in your cell model | 1. Quantify the mRNA or protein expression levels of TLR7 and TLR9 in your specific cell line or primary cells. | 1. Confirmation that the target receptors are expressed at sufficient levels for inhibition to be observed. |
| Kinetics of cytokine response | 1. Perform a time-course experiment to capture the full dynamics of the cytokine response. | 1. Identification of the optimal time point to observe the expected inhibitory effect. |
Experimental Protocols
1. Cellular Thermal Shift Assay (CETSA) to Verify Target Engagement
CETSA is a biophysical method to assess the binding of a compound to its target protein in a cellular environment. Ligand binding typically stabilizes the target protein, leading to a higher melting temperature.[6][7][8]
-
Cell Treatment: Treat your cells of interest with either vehicle control or a saturating concentration of this compound for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the aggregated/precipitated proteins.
-
Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble TLR7 or TLR9 at each temperature point by Western blotting or ELISA. An increase in the amount of soluble target protein in the this compound-treated samples at higher temperatures indicates target engagement.
2. In Vitro TLR Inhibition Assay using Reporter Cells
This protocol uses HEK-Blue™ TLR7 or TLR9 reporter cell lines that express a secreted embryonic alkaline phosphatase (SEAP) gene under the control of an NF-κB-inducible promoter.
-
Cell Plating: Plate HEK-Blue™ TLR7 or TLR9 cells in a 96-well plate and incubate overnight.
-
Compound Addition: Add serial dilutions of this compound or control compounds to the wells and pre-incubate for 1-2 hours.
-
Ligand Stimulation: Add the appropriate TLR ligand (e.g., R848 for TLR7, CpG ODN for TLR9) to the wells to stimulate the cells.
-
Incubation: Incubate the plate for 16-24 hours.
-
SEAP Detection: Measure the SEAP activity in the cell culture supernatant using a detection reagent like QUANTI-Blue™.
-
Data Analysis: Calculate the percentage of inhibition of the TLR-induced signaling for each concentration of this compound and determine the IC50 value.
3. Cytokine Profiling using Multiplex Immunoassay
This protocol allows for the simultaneous measurement of multiple cytokines and chemokines in cell culture supernatants to assess the downstream effects of this compound.
-
Sample Collection: Culture your primary cells or cell line of interest and treat them with vehicle, TLR ligand, and TLR ligand + this compound for a specified period. Collect the cell culture supernatants.
-
Multiplex Assay: Use a commercially available multiplex bead-based immunoassay (e.g., Luminex-based assay) to quantify the levels of a panel of cytokines and chemokines (e.g., TNF-α, IL-6, IL-12, IFN-α, CXCL10).
-
Data Acquisition: Acquire the data on a compatible flow cytometer or a dedicated multiplex assay reader.
-
Data Analysis: Analyze the data using the manufacturer's software to determine the concentration of each analyte in your samples. Compare the cytokine profiles between the different treatment conditions to assess the inhibitory effect of this compound and identify any unexpected changes.[9][10][11]
Visualizations
Caption: this compound mechanism of action in the TLR7/9 signaling pathway.
Caption: Experimental workflow to investigate potential off-target effects.
References
- 1. Novel small molecule inhibitors of TLR7 and TLR9: mechanism of action and efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What TLR9 antagonists are in clinical trials currently? [synapse.patsnap.com]
- 4. TLR7 and TLR9 Trigger Distinct Neuroinflammatory Responses in the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Patterns of cytokine and chemokine expression in peripheral blood of patients with COVID-19 associated with disease severity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytokine Profiles Before and After Immune Modulation in Hospitalized Patients with COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Integrated circulating tumour DNA and cytokine analysis for therapy monitoring of ALK-rearranged lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comprehensive Cytokine Profiling of Patients with COVID-19 Receiving Tocilizumab Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Efficacy of AT791 in TLR Inhibition Assays
This technical support center is designed for researchers, scientists, and drug development professionals utilizing AT791 for Toll-like Receptor (TLR) inhibition assays. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, ensuring accurate and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that may arise when using this compound in TLR inhibition assays, presented in a question-and-answer format.
Q1: My this compound is showing lower than expected potency (high IC50 value) in my TLR9 inhibition assay. What are the possible causes?
A1: Several factors can contribute to reduced this compound potency:
-
Suboptimal Compound Concentration: Ensure that the concentration range used is appropriate. This compound potently inhibits TLR9 with a reported IC50 of approximately 0.04 µM in HEK293 cells expressing TLR9.[1] We recommend a dose-response curve starting from at least 10 µM and titrating down.
-
Cell Health and Density: Unhealthy or overly confluent cells can exhibit altered responses to TLR ligands and inhibitors. Ensure your cells are in the logarithmic growth phase and seeded at a consistent density.
-
Ligand Quality and Concentration: The purity and concentration of your TLR9 agonist (e.g., CpG ODN) are critical. Use a high-quality agonist at a concentration that elicits a sub-maximal response (EC50-EC80) to allow for the detection of inhibition.
-
Incubation Times: Adhere to optimized incubation times for both the inhibitor pre-treatment and the ligand stimulation. A pre-incubation period with this compound (e.g., 1 hour) is often necessary for the compound to accumulate in the endosomes where TLR9 is located.[2]
Q2: I'm observing significant cell death in my assay wells treated with higher concentrations of this compound. How can I distinguish true TLR inhibition from cytotoxicity?
A2: This is a critical consideration, especially with lysosomotropic compounds like this compound.
-
Perform a Concurrent Cell Viability Assay: Always run a parallel cell viability assay (e.g., MTT, MTS, or CellTiter-Glo) using the same cell type, compound concentrations, and incubation times as your inhibition assay. This will allow you to determine the concentration at which this compound becomes cytotoxic. A detailed protocol is provided below.
-
Select a Non-Toxic Concentration Range: Based on your viability data, choose a concentration range for your TLR inhibition assay where this compound does not significantly impact cell viability (typically >90% viability).
-
Utilize a Counter-Screen: Test this compound in a non-TLR dependent assay to assess for general cytotoxicity or off-target effects.
Q3: How does the lysosomotropic nature of this compound affect my experiments, and how can I control for it?
A3: this compound is a weak base that accumulates in acidic intracellular compartments like endosomes and lysosomes, which is key to its mechanism of inhibiting endosomal TLRs.[2][3] However, this can also lead to off-target effects.
-
Mechanism of Action: Lysosomotropism concentrates this compound at the site of TLR7 and TLR9 signaling.[2][3] At high concentrations, this can disrupt lysosomal function.
-
Recommended Controls:
-
Chloroquine as a Positive Control: Use chloroquine, another well-known lysosomotropic agent, as a positive control to understand the potential impact of lysosomal accumulation in your cell system.
-
Monitor Lysosomal pH: If you suspect off-target lysosomal effects, you can use fluorescent probes like LysoTracker to monitor changes in lysosomal pH.
-
Q4: My results are highly variable between replicates. What are the common sources of variability?
A4: Inconsistent results can stem from several sources:
-
Pipetting Errors: Ensure accurate and consistent pipetting, especially when preparing serial dilutions of this compound and adding small volumes to assay plates.
-
Plate Edge Effects: Wells on the perimeter of a microplate are prone to evaporation. It is best practice to not use the outer wells for experimental samples and instead fill them with sterile media or PBS to create a humidity barrier.
-
Inconsistent Cell Seeding: Uneven cell distribution across the plate will lead to variable results. Ensure your cell suspension is homogenous before and during plating.
-
Reagent Preparation: Prepare master mixes of reagents (e.g., cell suspension, inhibitor dilutions, ligand solutions) to minimize well-to-well variation.
Quantitative Data Summary
The inhibitory activity of this compound is dependent on the specific TLR and the cell type being used. The following table summarizes the reported IC50 values for this compound.
| Target | Cell Line | Ligand | IC50 Value (µM) |
| TLR9 | HEK:TLR9 | DNA | 0.04 |
| TLR7 | HEK:TLR7 | R848 | 3.33 |
| TLR9-DNA Interaction | In vitro | DNA | 1-10 |
Data sourced from MedchemExpress.[1]
Experimental Protocols
Detailed Methodology for TLR9 Inhibition Assay using a Reporter Cell Line
This protocol is designed for a 96-well format using a HEK-Blue™ TLR9 reporter cell line, which expresses a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
Materials:
-
HEK-Blue™ TLR9 cells
-
HEK-Blue™ Detection Medium
-
DMEM, high glucose, with 10% FBS, 2 mM L-glutamine, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL)
-
CpG ODN (TLR9 agonist)
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
96-well flat-bottom cell culture plates
Procedure:
-
Cell Seeding:
-
Harvest and resuspend HEK-Blue™ TLR9 cells in fresh culture medium to a density of 2.8 x 10^5 cells/mL.
-
Add 180 µL of the cell suspension to each well of a 96-well plate (50,000 cells/well).
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation and Addition:
-
Prepare a 10X working stock of this compound and any control compounds (e.g., chloroquine) by serial dilution in culture medium.
-
Add 20 µL of the 10X compound dilutions to the appropriate wells. For vehicle control wells, add 20 µL of the vehicle (e.g., 0.1% DMSO in culture medium).
-
Pre-incubate the plate for 1 hour at 37°C in a 5% CO2 incubator.
-
-
Ligand Stimulation:
-
Prepare a 10X working stock of the TLR9 agonist (e.g., CpG ODN at a final concentration of 1 µg/mL).
-
Add 20 µL of the 10X TLR9 agonist to the appropriate wells. For unstimulated control wells, add 20 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
SEAP Reporter Detection:
-
Prepare the HEK-Blue™ Detection medium according to the manufacturer's instructions.
-
Add 180 µL of the detection medium to each well of a new 96-well plate.
-
Transfer 20 µL of the supernatant from the cell culture plate to the corresponding wells of the plate containing the detection medium.
-
Incubate for 1-3 hours at 37°C and monitor for color development.
-
Measure the absorbance at 620-655 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the unstimulated control from all other readings.
-
Normalize the data to the vehicle control (stimulated with ligand but no inhibitor) to calculate the percentage of inhibition.
-
Plot the percentage of inhibition against the log of the this compound concentration and use a non-linear regression to determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
Materials:
-
Cells of interest (same as in the inhibition assay)
-
Culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom cell culture plates
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 of the TLR9 Inhibition Assay protocol to seed cells and treat with this compound.
-
-
MTT Addition:
-
After the desired incubation period (e.g., 25 hours, to match the total time of the inhibition assay), add 20 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C in a 5% CO2 incubator, allowing for the formation of formazan (B1609692) crystals.
-
-
Solubilization:
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly on a plate shaker to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control to calculate the percentage of cell viability.
-
Cytokine Release Assay (ELISA)
This protocol provides a general guideline for measuring cytokine (e.g., TNF-α, IL-6) release from primary cells like PBMCs.
Materials:
-
Human PBMCs
-
RPMI-1640 with 10% FBS, 2 mM L-glutamine, penicillin (100 U/mL), and streptomycin (100 µg/mL)
-
TLR7 or TLR9 agonist (e.g., R848 or CpG ODN)
-
This compound
-
ELISA kit for the cytokine of interest
Procedure:
-
Cell Seeding and Treatment:
-
Supernatant Collection:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant for cytokine analysis.
-
-
ELISA:
-
Perform the ELISA according to the manufacturer's protocol.
-
-
Data Analysis:
-
Generate a standard curve and calculate the concentration of the cytokine in each sample.
-
Normalize the data to the vehicle control to determine the percentage of inhibition.
-
Visualizations
Caption: TLR7/9 Signaling Pathway and Point of this compound Inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel small molecule inhibitors of TLR7 and TLR9: mechanism of action and efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a Clinical Assay To Evaluate Toll-Like Receptor Function - PMC [pmc.ncbi.nlm.nih.gov]
AT791 stability issues and how to prevent them
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the use of AT791, a potent inhibitor of Toll-like receptor 7 (TLR7) and TLR9. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and effective use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an orally bioavailable small molecule that inhibits TLR7 and TLR9 signaling.[1][2] Its mechanism of action is attributed to its nature as a lysosomotropic agent. As a lipophilic weak base, this compound can permeate cell membranes and accumulates in acidic intracellular compartments like endolysosomes, where TLR7 and TLR9 are located.[3] This accumulation is thought to interfere with the signaling cascade initiated by these receptors.
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial for maintaining the stability and activity of this compound. For specific details, always refer to the manufacturer's instructions. General recommendations are summarized in the table below.
Q3: My this compound solution has changed color. What should I do?
A3: A change in the color of your this compound solution could indicate chemical degradation or oxidation.[1] This may be caused by exposure to light, air, or impurities in the solvent. It is recommended to discard the solution and prepare a fresh batch from a solid powder stock to ensure the integrity of your experimental results.
Q4: I am observing inconsistent results in my experiments with this compound. What could be the cause?
A4: Inconsistent results can stem from several factors, including improper storage, repeated freeze-thaw cycles of stock solutions, or precipitation of the compound in your experimental media.[2] Refer to the troubleshooting guides below for detailed strategies to address these issues. Using a structurally unrelated inhibitor with the same target or a negative control analog can also help validate that the observed effects are on-target.[4]
Troubleshooting Guides
Issue 1: Precipitation of this compound in Aqueous Buffers or Cell Culture Media
Precipitation of this compound upon dilution of a DMSO stock solution into an aqueous environment is a common challenge due to its lipophilic nature.
Immediate Actions:
-
Visual Inspection: Always visually inspect your final working solution for any signs of cloudiness or particulate matter.
-
Sonication: If slight precipitation is observed, gentle sonication may help to redissolve the compound.[2]
-
Pre-warming: Pre-warming the aqueous buffer or cell culture medium to 37°C before adding the this compound stock solution can improve solubility.[2]
Preventative Strategies:
-
Gradient Dilution: Instead of a single large dilution, perform a stepwise dilution of the DMSO stock. First, create an intermediate dilution in DMSO, and then add this to the aqueous buffer while vortexing.[2]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell-based assays is kept low (ideally below 0.1%) to minimize solvent-induced toxicity and effects on compound solubility.[2]
-
Formulation for In Vivo Studies: For animal studies, specific formulations are required to maintain solubility and bioavailability. Common formulations include co-solvent systems.[5]
Issue 2: Loss of this compound Activity Over Time
If you observe a decrease in the inhibitory effect of this compound in your experiments, it may be due to degradation of the compound.
Preventative Measures:
-
Aliquot Stock Solutions: Prepare single-use aliquots of your high-concentration stock solution in an appropriate solvent like DMSO to avoid repeated freeze-thaw cycles.[2]
-
Storage: Store aliquots at -80°C for long-term stability (up to one year). For short-term use (within a week), aliquots can be stored at 4°C.[2]
-
Light Protection: While specific data on the light sensitivity of this compound is not extensively published, it is good practice to protect solutions from light by using amber vials or wrapping containers in foil, as light can induce photochemical degradation of small molecules.[1]
-
Fresh Working Solutions: Prepare fresh working dilutions of this compound from your stock solution for each experiment. Do not store dilute aqueous solutions for extended periods.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | Up to 3 years |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year |
Data sourced from product information sheets.[2]
Table 2: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | 80 mg/mL (201.25 mM) | Sonication is recommended.[2] |
| Water | Insoluble | |
| Ethanol | 20 mg/mL |
Data sourced from product information sheets.[6]
Table 3: In Vitro Activity of this compound
| Target | Cell Line | IC₅₀ |
| TLR9 | HEK:TLR9 | 40 nM |
| TLR7 | HEK:TLR7 | 3.33 µM |
Data sourced from Lamphier et al., 2014.[2]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Carefully weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired high concentration (e.g., 10 mM).
-
Mixing: Vortex the solution thoroughly to ensure the powder is completely dissolved. Gentle warming to 37°C and sonication can be used to aid dissolution.[2]
-
Aliquoting and Storage: Aliquot the stock solution into single-use, light-protected tubes and store at -80°C.
Protocol 2: In Vitro Cell-Based Assay with this compound
-
Cell Seeding: Plate your cells of interest at the desired density in a multi-well plate and culture overnight.
-
Preparation of Working Solution:
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Perform a serial dilution in pre-warmed (37°C) cell culture medium to achieve the final desired concentrations. Add the this compound solution to the medium while gently vortexing to prevent precipitation.
-
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control with the same final concentration of DMSO.
-
Incubation: Incubate the cells for the desired period (e.g., 1 hour) before adding the TLR7 or TLR9 agonist.[3]
-
Stimulation: Add the appropriate TLR agonist (e.g., R848 for TLR7, CpG-containing DNA for TLR9) to the wells.
-
Assay Readout: After the appropriate incubation time, collect the supernatant or cell lysate to measure the desired endpoint, such as cytokine production (e.g., IL-6) by ELISA.
Protocol 3: In Vivo Administration of this compound in Mice
-
Formulation Preparation: For oral administration, a common vehicle is required. An example formulation is:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline To prepare, add each solvent sequentially and mix thoroughly to ensure a clear solution.[5]
-
-
Dosing: A typical oral dose used in mice is 20 mg/kg.[2] The volume to be administered will depend on the concentration of this compound in the formulation and the weight of the animal.
-
Administration: Administer the this compound formulation to the mice via oral gavage.
-
Timing: The timing of this compound administration relative to the challenge with a TLR agonist will depend on the experimental design. For example, pretreatment one hour before the challenge has been shown to be effective.[3]
-
Sample Collection: Collect blood or tissue samples at the appropriate time points to assess the in vivo efficacy of this compound.
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound stability issues.
Caption: Simplified TLR7 and TLR9 signaling pathway and the inhibitory action of this compound.
References
Technical Support Center: Minimizing AT791 Toxicity in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the toxicity of AT791, a potent Toll-like receptor 7 (TLR7) and TLR9 inhibitor, in cell culture experiments. By following these troubleshooting guides and frequently asked questions (FAQs), you can optimize your experimental conditions to achieve desired inhibitory effects while maintaining cell viability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of TLR7 and TLR9.[1] Its mechanism of action involves accumulating in acidic intracellular compartments, such as endosomes, where TLR7 and TLR9 are located.[1] Within these compartments, this compound is believed to interact with nucleic acids, thereby preventing their binding to and activation of TLR7 and TLR9.[1]
Q2: What are the common causes of this compound-induced toxicity in cell culture?
A2: Toxicity from this compound in cell culture can stem from several factors:
-
High Concentrations: Using concentrations significantly above the half-maximal inhibitory concentration (IC50) can lead to off-target effects and cytotoxicity.
-
Prolonged Exposure: Continuous exposure of cells to the inhibitor can disrupt normal cellular processes and lead to cumulative toxicity.
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations. It is crucial to ensure the final solvent concentration in the culture medium is below the toxic threshold for your specific cell line (generally <0.1-0.5%).
-
Off-Target Effects: Like many small molecule inhibitors, this compound may have off-target effects that can contribute to cytotoxicity.[2][3] While specific off-target interactions of this compound are not extensively documented in publicly available literature, it is a common concern with kinase inhibitors and other small molecules.[2][3]
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds.
Q3: What is the recommended starting concentration for this compound in my experiments?
A3: The optimal concentration of this compound is highly dependent on the cell line and the specific TLR being targeted. It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific experimental setup. Based on available data, this compound is significantly more potent against TLR9 than TLR7.[4]
Data Presentation: this compound Inhibitory Concentrations
The following table summarizes the available quantitative data on the inhibitory activity of this compound. It is important to note that these values represent the concentration required for 50% inhibition of TLR signaling (IC50) and not necessarily the cytotoxic concentration. Researchers should use this data as a starting point for their own dose-response experiments.
| Cell Line | Target | IC50 (µM) | Reference |
| HEK:TLR9 cells | TLR9 | 0.04 | [4] |
| HEK:TLR7 cells | TLR7 | 3.33 | [4] |
Note: There is a significant lack of publicly available data on the cytotoxic IC50 values of this compound across a broad range of cancer and immune cell lines. Researchers must empirically determine the cytotoxic profile of this compound in their specific cell line of interest.
Experimental Protocols
Protocol 1: Determining the Optimal, Non-Toxic Concentration of this compound using a Cell Viability Assay
This protocol provides a general framework for conducting a dose-response experiment to determine the optimal working concentration of this compound that effectively inhibits TLR7/9 signaling without causing significant cytotoxicity.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, resazurin, or a commercially available kit)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (typically 5,000-10,000 cells/well).
-
Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium. A common starting range is from 0.01 µM to 100 µM.
-
Include the following controls:
-
Vehicle Control: Medium containing the same concentration of DMSO as the highest this compound concentration.
-
Untreated Control: Medium only.
-
Positive Control (for toxicity): A known cytotoxic agent.
-
-
Carefully remove the medium from the wells and replace it with 100 µL of the prepared this compound dilutions or control solutions.
-
-
Incubation:
-
Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assay (Example using MTT):
-
Following incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (set to 100%).
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the cytotoxic IC50 value.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High levels of cell death even at low this compound concentrations. | Inhibitor concentration is too high for the specific cell line. | Perform a dose-response curve starting from a much lower concentration (e.g., nanomolar range). |
| Prolonged exposure to the inhibitor. | Reduce the incubation time. Determine the minimum time required to achieve the desired inhibitory effect. | |
| Solvent (DMSO) toxicity. | Ensure the final DMSO concentration is below the toxic threshold for your cell line (typically <0.1-0.5%). Run a solvent-only control to confirm. | |
| Cell line is particularly sensitive to the compound. | Consider using a less sensitive cell line if appropriate for the experimental goals. Otherwise, extensive optimization of concentration and exposure time is necessary. | |
| Inconsistent results between experiments. | Inconsistent cell seeding density. | Ensure a homogenous cell suspension and use a calibrated multichannel pipette for seeding. |
| This compound degradation. | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. | |
| Lack of TLR7/9 inhibition at non-toxic concentrations. | Inhibitor concentration is too low. | Gradually increase the concentration of this compound, while closely monitoring cell viability. |
| The cell line does not express functional TLR7 or TLR9. | Confirm the expression and functionality of TLR7 and/or TLR9 in your cell line using techniques like RT-PCR, Western blot, or by using a known TLR7/9 agonist as a positive control. | |
| Incorrect timing of inhibitor addition. | For inhibition of TLR activation, this compound should be added to the cells prior to or concurrently with the TLR agonist. |
Visualizations
Caption: Simplified signaling pathway of TLR7 and TLR9 activation and its inhibition by this compound.
Caption: Experimental workflow for determining the optimal non-toxic concentration of this compound.
References
- 1. Novel small molecule inhibitors of TLR7 and TLR9: mechanism of action and efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
AT791 experimental variability and control measures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the TLR7 and TLR9 inhibitor, AT791.
Troubleshooting Guide
This guide addresses specific issues that may arise during experimentation with this compound, focusing on potential sources of variability and offering solutions.
| Issue | Potential Cause | Recommended Solution |
| High variability in experimental replicates | Inconsistent cell density or health: Variations in cell number or viability at the time of treatment can significantly impact results. | Ensure consistent cell seeding density and monitor cell health and confluency prior to and during the experiment. Perform a cell viability assay (e.g., MTT, Trypan Blue) to confirm consistency across wells. |
| Incomplete dissolution of this compound: As a lipophilic compound, this compound may not fully dissolve, leading to inaccurate concentrations. | Prepare a stock solution in an appropriate solvent like DMSO. For working solutions, it is recommended to first dilute the stock in DMSO to form a gradient before adding to aqueous media to prevent precipitation. Sonication may aid dissolution.[1] | |
| pH-dependent activity: this compound is a weak base, and its activity can be influenced by the pH of the culture medium and intracellular compartments. | Maintain a consistent and well-buffered pH in your cell culture medium. Be aware that this compound accumulates in acidic organelles, which can alter their pH and function. | |
| Lower than expected inhibition of TLR7/9 signaling | Suboptimal concentration of this compound: The effective concentration can vary between cell types and experimental conditions. | Perform a dose-response curve to determine the optimal IC50 for your specific cell line and stimulation conditions.[1] |
| Incorrect timing of treatment: The pre-incubation time with this compound before TLR agonist stimulation is crucial for its inhibitory effect. | Optimize the pre-incubation time. A common starting point is a 1-hour pre-incubation before adding the TLR agonist. | |
| Degradation of this compound: Improper storage can lead to loss of compound activity. | Store this compound stock solutions at -20°C or -80°C as recommended by the supplier and avoid repeated freeze-thaw cycles. | |
| Apparent off-target effects or cellular toxicity | Lysosomotropic effects: As a weak base, this compound accumulates in acidic organelles like lysosomes, which can lead to lysosomal dysfunction, altered pH, and induction of cellular stress responses, independent of TLR7/9 inhibition.[2][3] | Include control experiments to assess lysosomal health, such as staining with LysoTracker dyes to monitor lysosomal pH and morphology. Evaluate markers of cellular stress or apoptosis. |
| Interaction with nucleic acids: this compound's mechanism involves weak interaction with nucleic acids, which could potentially interfere with other cellular processes involving nucleic acids. | Use appropriate negative controls, such as treating cells with this compound in the absence of a TLR agonist, to distinguish TLR-specific effects from other cellular responses. | |
| Inconsistent results in in vivo studies | Variability in oral bioavailability: The absorption of weakly basic drugs can be influenced by the pH of the gastrointestinal tract.[3] | For oral administration, consider co-formulating this compound with agents that can help maintain a consistent pH environment to improve absorption consistency. |
| Animal-to-animal variability: Biological differences between animals can lead to varied responses. | Use a sufficient number of animals per group to achieve statistical power and randomize animals into treatment groups. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of Toll-like receptor 7 (TLR7) and Toll-like receptor 9 (TLR9). Its inhibitory action is based on two key properties: it weakly interacts with nucleic acids and, as a lipophilic weak base, it accumulates in the acidic intracellular compartments (endolysosomes) where TLR7 and TLR9 are located. This accumulation prevents the interaction between DNA and TLR9, and similarly inhibits TLR7 signaling.[4]
Q2: What are the recommended starting concentrations for in vitro experiments?
A2: The optimal concentration of this compound is cell-type and stimulus-dependent. However, published data indicates that this compound potently suppresses DNA stimulation of HEK:TLR9 cells with an IC50 of 0.04 µM and is less effective at inhibiting R848 stimulation of HEK:TLR7 cells, with an IC50 of 3.33 µM.[5] It is highly recommended to perform a dose-response curve to determine the optimal working concentration for your specific experimental setup.[1]
Q3: How should I prepare and store this compound?
A3: this compound is typically dissolved in DMSO to prepare a stock solution. For cell-based assays, it is advisable to perform serial dilutions of the DMSO stock in your culture medium. To avoid precipitation in aqueous solutions, a gradient dilution with DMSO is recommended before adding it to the final culture medium.[1] Stock solutions should be stored at -20°C or -80°C.
Q4: What are essential control experiments when using this compound?
A4:
-
Vehicle Control: Always include a vehicle control (e.g., DMSO) at the same final concentration used for this compound treatment.
-
No Stimulus Control: Treat cells with this compound alone (without a TLR agonist) to assess any baseline effects of the compound on your readout.
-
Positive Control: Use a known TLR7 agonist (e.g., R848) or TLR9 agonist (e.g., CpG ODN) to ensure your cells are responsive.
-
Off-Target Control: To assess specificity, you can use a cell line that does not express TLR7 or TLR9, or use an agonist for a different TLR (e.g., LPS for TLR4) to see if this compound has any effect.
-
Lysosomal Health Control: Given its lysosomotropic nature, it is advisable to include an assay to monitor lysosomal function, such as measuring lysosomal pH with a fluorescent probe.[6][7]
Q5: Can this compound cause cellular toxicity?
A5: Yes, like many small molecule inhibitors, this compound can exhibit toxicity at higher concentrations. As a lysosomotropic agent, it can disrupt lysosomal function, which may lead to cytotoxicity.[2] It is crucial to determine the non-toxic concentration range for your specific cell line by performing a cytotoxicity assay (e.g., MTT, LDH release) in parallel with your functional experiments.
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations (IC50) of this compound in different experimental settings.
| Cell Line | Target | Stimulant | Readout | IC50 (µM) | Reference |
| HEK:TLR9 | TLR9 | DNA | NF-κB activation | 0.04 | [5] |
| HEK:TLR7 | TLR7 | R848 | NF-κB activation | 3.33 | [5] |
| In vitro assay | TLR9-DNA interaction | - | - | 1 - 10 | [5] |
Experimental Protocols
In Vitro TLR7/9 Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound on TLR7 and TLR9 signaling in cell culture.
-
Cell Seeding:
-
Seed cells (e.g., HEK-Blue™ TLR7 or TLR9 reporter cells, or primary immune cells like plasmacytoid dendritic cells) in a 96-well plate at a density optimized for your cell type.
-
Allow cells to adhere and reach the desired confluency (typically 18-24 hours).
-
-
This compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
On the day of the experiment, prepare serial dilutions of this compound in cell culture medium. To avoid precipitation, perform a gradient dilution in DMSO first if necessary.
-
Remove the old medium from the cells and add the medium containing the desired concentrations of this compound or vehicle control (DMSO).
-
Pre-incubate the cells with this compound for 1 hour at 37°C.
-
-
TLR Agonist Stimulation:
-
Prepare solutions of TLR7 agonist (e.g., R848) or TLR9 agonist (e.g., CpG ODN) at the desired final concentration in cell culture medium.
-
Add the TLR agonist to the appropriate wells. Include wells with no agonist as a negative control.
-
-
Incubation:
-
Incubate the plate for a period suitable for your specific readout (e.g., 16-24 hours for reporter gene assays, or shorter times for signaling pathway activation readouts like cytokine secretion).
-
-
Readout:
-
Measure the desired endpoint. This could be:
-
Reporter gene activity: For reporter cell lines (e.g., SEAP), follow the manufacturer's protocol.
-
Cytokine secretion: Collect the supernatant and measure cytokine levels (e.g., IL-6, TNF-α, IFN-α) by ELISA or CBA.
-
Gene expression: Lyse the cells and perform qRT-PCR for target genes.
-
Signaling protein phosphorylation: Lyse the cells and perform Western blotting for phosphorylated signaling proteins (e.g., p-IRAK1, p-p65).
-
-
Visualizations
TLR7/9 Signaling Pathway and this compound Inhibition
Caption: TLR7 and TLR9 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for this compound In Vitro Testing
Caption: A typical experimental workflow for evaluating this compound efficacy in vitro.
Troubleshooting Logic for High Experimental Variability
Caption: A logical diagram for troubleshooting high variability in this compound experiments.
References
- 1. This compound | TLR7 inhibitor | TLR9 inhibitor | TargetMol [targetmol.com]
- 2. Weak base drug-induced endolysosome iron dyshomeostasis controls the generation of reactive oxygen species, mitochondrial depolarization, and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Protocol for Probing Regulated Lysosomal Activity and Function in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of AT791 and Hydroxychloroquine as Toll-Like Receptor Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of AT791 and hydroxychloroquine (B89500) (HCQ) as inhibitors of Toll-like receptors (TLRs), focusing on their mechanisms of action, inhibitory concentrations, and the experimental frameworks used to characterize them. The information presented is intended to assist researchers in making informed decisions for their studies in immunology and drug development.
Introduction to TLR Inhibition
Toll-like receptors are a class of proteins that play a crucial role in the innate immune system. They are responsible for recognizing pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), thereby initiating an inflammatory response. Endosomal TLRs, such as TLR3, TLR7, TLR8, and TLR9, are specialized in detecting nucleic acids from viruses and bacteria, as well as endogenous nucleic acids.[1][2] Dysregulation of these TLRs is implicated in the pathogenesis of various autoimmune diseases, making them attractive targets for therapeutic intervention. Both this compound and hydroxychloroquine have emerged as inhibitors of these endosomal TLRs, albeit with different histories of development and clinical use.
Mechanism of Action
While structurally distinct, this compound and hydroxychloroquine share a remarkably similar mechanism for inhibiting endosomal TLRs.[3][4][5][6][7] Their inhibitory action is not based on direct binding to the TLRs themselves but rather on altering the environment of the endosome where these receptors are located and function.[8][9]
This compound is a novel small molecule identified as a potent inhibitor of TLR7 and TLR9.[3][4][10][11] Its mechanism relies on two key properties: its ability to weakly interact with nucleic acids and its tendency to accumulate in acidic intracellular compartments like endosomes.[3][4][5][6][7][8][9] As a lipophilic weak base, this compound can readily cross cell membranes.[1][8] Once inside the acidic environment of the endosome, it becomes protonated and trapped, a characteristic of lysosomotropic compounds.[1][8] This accumulation, coupled with its interaction with DNA and RNA, is thought to prevent the natural ligands from binding to and activating TLR7 and TLR9.[3][4]
Hydroxychloroquine , a long-established antimalarial and antirheumatic drug, also functions as a lysosomotropic agent.[1][12][13] It accumulates in endosomes and lysosomes, leading to an increase in the pH of these organelles.[1][12][13][14][15][16] This elevation in pH has a dual inhibitory effect. Firstly, it prevents the necessary proteolytic cleavage of TLR7, a crucial step for its functional maturation.[7][14][16] Secondly, the altered pH can interfere with the binding of nucleic acid ligands to TLR7 and TLR9.[13][14] Some evidence also suggests that hydroxychloroquine can directly bind to nucleic acids, further hindering their interaction with TLRs.[14]
The convergence of these mechanisms suggests a general strategy for targeting endosomal TLRs, with both molecules effectively disrupting the necessary conditions for receptor activation.[3][4][5][6][7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Hydroxychloroquine Effects on TLR Signalling: Underexposed but Unneglectable in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Hydroxychloroquine inhibits proteolytic processing of endogenous TLR7 protein in human primary plasmacytoid dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Blocking TIR domain interactions in TLR9 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Identification of Toll-like receptor signaling inhibitors based on selective activation of hierarchically acting signaling proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound | TLR7 inhibitor | TLR9 inhibitor | TargetMol [targetmol.com]
- 15. researchgate.net [researchgate.net]
- 16. Hydroxychloroquine Sulfate | CAS:747-36-4 | Autophagy inhibitor; also TLR9 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
AT791: A Comparative Guide to its Specificity for TLR7 and TLR9
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of AT791, a small molecule inhibitor of Toll-like receptor 7 (TLR7) and Toll-like receptor 9 (TLR9). Its performance is objectively compared with other relevant compounds, supported by experimental data and detailed protocols to aid in research and development.
Executive Summary
This compound is a potent, orally bioavailable inhibitor of both TLR7 and TLR9, with a demonstrated higher specificity for TLR9.[1][2] Its mechanism of action is shared with other lysosomotropic compounds like E6446 and the well-established antimalarial drug, hydroxychloroquine.[3] These molecules accumulate in the acidic environment of endosomes, where TLR7 and TLR9 reside, and interfere with the binding of nucleic acid ligands to these receptors.[3] This guide presents a detailed comparison of this compound with these alternatives, focusing on their inhibitory activities, mechanisms, and the experimental methods used for their validation.
Comparative Analysis of TLR7 and TLR9 Inhibitors
The following table summarizes the in vitro inhibitory activity of this compound and comparable compounds against TLR7 and TLR9.
| Compound | Target(s) | IC50 (µM) vs TLR7 | IC50 (µM) vs TLR9 | Other TLR Activity | Mechanism of Action |
| This compound | TLR7/TLR9 | 3.33 (R848 stimulation of HEK:TLR7 cells)[1][2] | 0.04 (DNA stimulation of HEK:TLR9 cells)[1][2] | Significantly less effective against TLR4[4] | Lysosomotropic; weak interaction with nucleic acids, preventing DNA-TLR9 interaction.[3] |
| E6446 | TLR7/TLR9 | 1.78[5] | 0.01[5] | Weak activity against TLR4 (IC50 = 10.58 µM)[5] | Lysosomotropic; weak interaction with nucleic acids.[3] |
| Hydroxychloroquine | TLR7/TLR9 | Not specified | Not specified | Also inhibits TLR3 and TLR8[6] | Lysosomotropic; increases endosomal pH and binds to nucleic acids, preventing TLR interaction.[6][7] |
| Oligonucleotide Antagonists (e.g., IMO-8400) | TLR7/TLR8/TLR9 | Not specified | Not specified | Targets TLR7, TLR8, and TLR9[8] | Competitive inhibition by binding to the TLRs.[9] |
| Selective Small Molecule TLR7/8 Inhibitors | TLR7/TLR8 | ~0.1 (in vitro reporter systems)[5] | No activity[5] | No activity against TLR9 or other TLRs tested[5] | Direct interaction with the external domain of TLR8.[5] |
Experimental Protocols
HEK-Blue™ TLR7/TLR9 Reporter Assay for Inhibitor Screening
This protocol outlines the use of HEK-Blue™ hTLR7 and hTLR9 reporter cell lines (InvivoGen) to quantify the inhibitory activity of compounds like this compound. These cells are engineered to express human TLR7 or TLR9 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
Materials:
-
HEK-Blue™ hTLR7 or hTLR9 cells
-
HEK-Blue™ Detection Medium (InvivoGen)
-
TLR7 agonist (e.g., R848) or TLR9 agonist (e.g., CpG ODN 2006)
-
Test compounds (e.g., this compound)
-
96-well flat-bottom plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Preparation: Culture HEK-Blue™ cells according to the manufacturer's instructions. On the day of the experiment, wash the cells with PBS and detach them using a cell scraper. Resuspend the cells in fresh, pre-warmed HEK-Blue™ Detection medium to a concentration of approximately 2.2 x 10^5 cells/mL.
-
Assay Plate Preparation: Add 20 µL of each test compound dilution to the wells of a 96-well plate. Include wells with a known TLR agonist as a positive control and wells with media alone as a negative control.
-
Cell Seeding: Add 180 µL of the cell suspension (~40,000 cells) to each well.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 6-24 hours.
-
Data Acquisition: Monitor the development of a blue/purple color, which indicates SEAP activity. The optical density (OD) can be measured using a spectrophotometer at 620-655 nm.
-
Data Analysis: Calculate the percent inhibition of TLR activation for each compound concentration relative to the positive control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic curve.
In Vitro DNA-TLR9 Binding Assay
This assay directly measures the ability of a compound to interfere with the interaction between DNA and TLR9.
Materials:
-
Recombinant human TLR9-Fc fusion protein
-
Biotinylated CpG oligonucleotide (e.g., biotin-CpG ODN 2216)
-
Streptavidin-coated plates
-
Test compound (e.g., this compound)
-
Assay buffer (e.g., PBS with 0.05% Tween-20)
-
Detection antibody (e.g., anti-human IgG-HRP)
-
Substrate for HRP (e.g., TMB)
Procedure:
-
Plate Coating: Coat a streptavidin plate with biotinylated CpG oligonucleotide overnight at 4°C. Wash the plate to remove unbound oligonucleotide.
-
Inhibitor Incubation: Add the test compound at various concentrations to the wells and incubate for 1 hour at room temperature.
-
TLR9 Binding: Add the recombinant TLR9-Fc protein to the wells and incubate for 2 hours at room temperature to allow binding to the captured DNA.
-
Detection: Wash the plate and add the anti-human IgG-HRP antibody. Incubate for 1 hour at room temperature.
-
Signal Development: After another wash step, add the TMB substrate and allow the color to develop. Stop the reaction with a stop solution.
-
Data Acquisition: Measure the absorbance at 450 nm using a plate reader.
-
Data Analysis: Calculate the percent inhibition of TLR9 binding for each compound concentration. Determine the IC50 value as described in the previous protocol.
Visualizing the Molecular Landscape
TLR7 and TLR9 Signaling Pathway
The following diagram illustrates the MyD88-dependent signaling pathway activated by TLR7 and TLR9, leading to the production of pro-inflammatory cytokines and type I interferons.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Novel small molecule inhibitors of TLR7 and TLR9: mechanism of action and efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | TLR7 inhibitor | TLR9 inhibitor | TargetMol [targetmol.com]
- 5. lupus.bmj.com [lupus.bmj.com]
- 6. researchgate.net [researchgate.net]
- 7. Toll-like receptor - Wikipedia [en.wikipedia.org]
- 8. What TLR9 antagonists are in clinical trials currently? [synapse.patsnap.com]
- 9. pubs.acs.org [pubs.acs.org]
AT791 in the Landscape of Small Molecule TLR Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Toll-like receptors (TLRs) are critical components of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs) to initiate inflammatory responses. However, dysregulation of TLR signaling is implicated in a range of inflammatory and autoimmune diseases. This has spurred the development of small molecule inhibitors targeting various TLRs. This guide provides a comparative analysis of AT791, a TLR7 and TLR9 inhibitor, with other notable small molecule TLR inhibitors, supported by experimental data and detailed methodologies.
This compound: A Dual Inhibitor of Endosomal TLRs
This compound is a potent, orally bioavailable small molecule that inhibits the endosomal TLRs, TLR7 and TLR9.[1][2] Its mechanism of action is distinct from direct receptor antagonism. This compound is a lysosomotropic compound, meaning it accumulates in the acidic intracellular compartments where TLR7 and TLR9 reside.[1][3] Within these endosomes, it is believed to weakly interact with nucleic acids, thereby preventing the binding of DNA to TLR9 and ssRNA to TLR7, which are the natural ligands for these receptors.[3][4] This mechanism is shared by a related benzoxazole (B165842) compound, E6446, and the well-known antimalarial drug, hydroxychloroquine.[4]
Comparative Performance of Small Molecule TLR Inhibitors
The efficacy of TLR inhibitors is typically evaluated by their potency (IC50), selectivity across different TLRs, and in vivo activity. The following table summarizes the quantitative data for this compound and a selection of other small molecule TLR inhibitors.
| Compound | Target TLR(s) | IC50 (µM) | Cell-Based Assay | Notes |
| This compound | TLR9 | 0.04 | HEK293 cells expressing human TLR9 | Significantly more potent against TLR9 than TLR7. [1][3] |
| TLR7 | 3.33 | HEK293 cells expressing human TLR7 | Inhibits R848-induced signaling. [1][3] | |
| E6446 | TLR9 | 0.01 | HEK293 cells expressing human TLR9 | A potent dual TLR7/9 inhibitor with a similar mechanism to this compound.[5] |
| TLR7 | 1.78 | Not specified | [5] | |
| Hydroxychloroquine | TLR7/9 | ~3 | In vitro TLR response inhibition | Also inhibits TLR3 and TLR8; mechanism involves increasing endosomal pH and interfering with TLR processing.[6] |
| CPG-52364 | TLR7/8/9 | TLR7/9 ratio of 0.8 | Not specified | A quinazoline-based trinary TLR7/8/9 antagonist. |
| Enpatoran (M5049) | TLR7 | 0.0111 | HEK293 cells | A potent and selective dual TLR7/8 inhibitor, inactive against TLR3, 4, and 9.[7] |
| TLR8 | 0.0241 | HEK293 cells | [7] | |
| CU-CPT22 | TLR1/2 | Not specified | RAW 264.7 macrophage cells | A selective inhibitor of the TLR1/2 complex.[8] |
| TAK-242 (Resatorvid) | TLR4 | Sub-micromolar | Not specified | A selective TLR4 inhibitor that binds to the intracellular domain of TLR4.[2] |
| C29 | TLR2 | Not specified | HEK293T-TLR2 cells | Inhibits both TLR2/1 and TLR2/6 signaling.[9] |
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes involved in TLR signaling and the methods used to study their inhibition, the following diagrams are provided.
Caption: A simplified diagram of the MyD88-dependent TLR signaling pathway.
Caption: A workflow for determining TLR inhibitor potency using a reporter cell line.
Detailed Experimental Protocols
HEK-Blue™ TLR Reporter Assay
This assay is a common method for screening and characterizing TLR inhibitors in a high-throughput format.
Principle: HEK293 cells are engineered to stably express a specific human or mouse TLR (e.g., TLR7 or TLR9) and a secreted embryonic alkaline phosphatase (SEAP) reporter gene. The SEAP gene is under the control of a promoter inducible by NF-κB and AP-1, transcription factors activated downstream of TLR signaling. When a TLR ligand activates the receptor, the signaling cascade leads to the secretion of SEAP into the cell culture supernatant. The activity of SEAP is then measured colorimetrically. TLR inhibitors will reduce the production of SEAP in the presence of a ligand.
Detailed Methodology:
-
Cell Culture: Maintain HEK-Blue™ hTLR7 or hTLR9 cells (InvivoGen) in DMEM supplemented with 10% heat-inactivated fetal bovine serum, 50 U/mL penicillin-streptomycin, 100 µg/mL Normocin™, and 1X HEK-Blue™ Selection.
-
Assay Preparation:
-
On day 1, wash cells with PBS and resuspend in fresh, pre-warmed HEK-Blue™ Detection 2 medium.
-
Distribute 180 µL of the cell suspension (typically 25,000 to 50,000 cells) into each well of a 96-well plate.
-
-
Compound and Ligand Addition:
-
Prepare serial dilutions of the test inhibitor (e.g., this compound) in cell culture medium. Add 20 µL of the diluted inhibitor to the appropriate wells.
-
Prepare the TLR ligand at a concentration that induces a submaximal response (e.g., CpG ODN 2006 for TLR9, R848 for TLR7). Add 20 µL of the ligand to all wells except the negative control.
-
Include wells with cells and ligand only (positive control) and cells in medium only (negative control).
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.
-
SEAP Detection:
-
On day 2, prepare the QUANTI-Blue™ solution according to the manufacturer's instructions.
-
Transfer 20 µL of the cell culture supernatant from each well of the assay plate to a new 96-well plate.
-
Add 180 µL of the QUANTI-Blue™ solution to each well.
-
Incubate at 37°C for 1-3 hours.
-
-
Data Analysis: Measure the absorbance at 620-655 nm using a microplate reader. Calculate the percent inhibition for each inhibitor concentration relative to the positive control and determine the IC50 value by non-linear regression analysis.
Cytokine Secretion Assay from Primary Cells
This assay assesses the effect of TLR inhibitors on the physiological response of primary immune cells.
Principle: Primary immune cells, such as peripheral blood mononuclear cells (PBMCs), are stimulated with a TLR ligand in the presence or absence of an inhibitor. The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IFN-α) released into the supernatant is then quantified using an enzyme-linked immunosorbent assay (ELISA).
Detailed Methodology:
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Resuspend the isolated PBMCs in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin. Seed the cells in a 96-well plate at a density of 1 x 10^5 to 2 x 10^5 cells per well.
-
Inhibitor and Ligand Treatment:
-
Pre-incubate the cells with various concentrations of the TLR inhibitor for 1-2 hours at 37°C.
-
Add the appropriate TLR ligand (e.g., LPS for TLR4, R848 for TLR7/8, CpG ODN for TLR9) to stimulate cytokine production.
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Cytokine Quantification:
-
Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
Quantify the concentration of the desired cytokine (e.g., TNF-α, IL-6) in the supernatant using a commercially available ELISA kit, following the manufacturer's protocol.
-
-
Data Analysis: Generate a dose-response curve for the inhibitor and calculate the IC50 value.
In Vivo Models of TLR-Mediated Inflammation
Animal models are crucial for evaluating the in vivo efficacy of TLR inhibitors.
a) Imiquimod-Induced Psoriasis-like Skin Inflammation (TLR7 Model)
Principle: Topical application of imiquimod (B1671794), a TLR7 agonist, on the skin of mice induces an inflammatory response that mimics many features of human psoriasis, including erythema, scaling, and epidermal hyperplasia.[4][10][11] This model is dependent on the IL-23/IL-17 axis.[12]
Protocol Outline:
-
Animal Model: Use susceptible mouse strains such as BALB/c or C57BL/6.
-
Induction of Psoriasis:
-
Shave the dorsal skin of the mice.
-
Apply a daily topical dose of imiquimod cream (5%) to the shaved back and sometimes the ear for 5-7 consecutive days.[10]
-
-
Inhibitor Treatment: Administer the TLR inhibitor (e.g., this compound) systemically (e.g., oral gavage, intraperitoneal injection) or topically, starting before or concurrently with the imiquimod application.
-
Assessment of Inflammation:
-
Macroscopic Scoring: Daily, score the severity of erythema, scaling, and skin thickness using a Psoriasis Area and Severity Index (PASI)-like scoring system.
-
Histological Analysis: At the end of the experiment, collect skin biopsies for histological analysis (H&E staining) to assess epidermal thickness (acanthosis) and inflammatory cell infiltration.
-
Cytokine Analysis: Homogenize skin samples or use serum to measure the levels of key cytokines like IL-17 and IL-23 by ELISA or qPCR.
-
b) LPS-Induced Sepsis Model (TLR4 Model)
Principle: Intraperitoneal injection of lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria and a potent TLR4 agonist, induces a systemic inflammatory response in mice that mimics aspects of septic shock.[13][14] This model is characterized by a surge in pro-inflammatory cytokines and can lead to organ damage and mortality.
Protocol Outline:
-
Animal Model: Use a standard mouse strain like C57BL/6.
-
Induction of Sepsis: Administer a lethal or sub-lethal dose of LPS via intraperitoneal injection.
-
Inhibitor Treatment: Administer the TLR4 inhibitor either prophylactically (before LPS injection) or therapeutically (after LPS injection).
-
Evaluation of Efficacy:
-
Survival: Monitor the survival rate of the mice over a period of 24-72 hours.
-
Cytokine Levels: Collect blood at various time points after LPS challenge to measure serum levels of pro-inflammatory cytokines such as TNF-α and IL-6.
-
Organ Damage: Assess markers of organ damage in the blood (e.g., ALT, AST for liver injury; BUN, creatinine (B1669602) for kidney injury) and through histological examination of organs.
-
Conclusion
This compound represents a class of small molecule TLR inhibitors with a unique mechanism of action targeting endosomal TLRs. Its high potency against TLR9 makes it a valuable tool for studying the role of this receptor in autoimmune and inflammatory diseases. The comparative data presented in this guide highlights the diverse landscape of small molecule TLR inhibitors, each with its own profile of potency and selectivity. The provided experimental protocols offer a foundation for researchers to evaluate and compare the performance of this compound and other novel TLR inhibitors in their own research endeavors. The continued development and characterization of selective TLR inhibitors hold significant promise for the future of inflammatory disease therapeutics.
References
- 1. Triaryl Pyrazole Toll-Like Receptor Signaling Inhibitors: Structure-Activity Relationships Governing Pan- and Selective Signaling Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Toll-like Receptors with Small Molecule Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Imiquimod-Induced Skin Inflammation Model of Psoriasis (Ps) in Mice | Redoxis [redoxis.se]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Frontiers | Increasing the Chemical Variety of Small-Molecule-Based TLR4 Modulators: An Overview [frontiersin.org]
- 8. Discovery of small molecule inhibitors of the TLR1-TLR2 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for evaluation and validation of TLR8 antagonists in HEK-Blue cells via secreted embryonic alkaline phosphatase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. frontierspartnerships.org [frontierspartnerships.org]
- 11. Advanced Characterization of Imiquimod-Induced Psoriasis-Like Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Imiquimod-induced psoriasis-like skin inflammation in mice is mediated via the IL-23/IL-17 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Deletion of TLR4 attenuates lipopolysaccharide-induced acute liver injury by inhibiting inflammation and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LPS induced Sepsis Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
Comparative Analysis of AT791 and E6446: A Guide for Researchers
This guide provides a detailed comparative analysis of two small molecule inhibitors, AT791 and E6446, which are known to target endosomal Toll-like receptors (TLRs). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of inhibiting TLR7 and TLR9 signaling.
Introduction
This compound and E6446 are experimental small molecules that have been identified as potent inhibitors of Toll-like receptor 7 (TLR7) and Toll-like receptor 9 (TLR9).[1][2][3][4] These receptors are key components of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs) such as single-stranded RNA (ssRNA) and unmethylated CpG DNA, respectively. Aberrant activation of TLR7 and TLR9 has been implicated in the pathogenesis of autoimmune diseases like lupus, making them attractive targets for therapeutic intervention. Both compounds share a common mechanism of action, acting as lysosomotropic agents that accumulate in acidic endosomal compartments where TLR7 and TLR9 reside.[1][2] This accumulation, coupled with a weak interaction with nucleic acids, is thought to impede the binding of natural ligands to the receptors, thereby inhibiting downstream inflammatory signaling.[1][2]
Mechanism of Action
This compound and E6446 are characterized as "lysosomotropic" compounds due to their lipophilic nature and the presence of weak base amines in their structures.[1] At neutral pH, these molecules are uncharged and can readily cross cellular membranes. However, upon entering the acidic environment of endolysosomes, they become protonated and are effectively trapped within these organelles.[1] Capillary electrophoresis has shown that this compound has pKa values of 7.9 and 6.1, while E6446 has pKa values of 8.6 and 6.5, indicating they are more likely to be protonated in the low pH of endosomes compared to the cytoplasm.[1] This localized high concentration within the same compartment as TLR7 and TLR9 is crucial for their inhibitory activity. The proposed mechanism involves the binding of these compounds to nucleic acids, which in turn prevents the interaction of the nucleic acids with TLR9.[1][2]
In Vitro Potency and Selectivity
Both this compound and E6446 have demonstrated potent inhibition of TLR7 and TLR9 signaling in various in vitro assays, primarily using Human Embryonic Kidney (HEK) 293 cells engineered to express these receptors. The following tables summarize the available quantitative data on their inhibitory activities.
Table 1: Comparative Inhibitory Activity (IC50) of this compound and E6446
| Compound | Target | Assay System | Agonist | IC50 Value | Reference |
| This compound | TLR9 | HEK:TLR9 cells | CpG DNA (e.g., CpG2006) | 0.04 µM (40 nM) | [1][5][6] |
| TLR7 | HEK:TLR7 cells | R848 | 3.33 µM | [1][6] | |
| DNA-TLR9 Interaction | In vitro binding assay | - | 1 - 10 µM | [1] | |
| E6446 | TLR9 | HEK:TLR9 cells | CpG DNA (e.g., CpG2006) | 0.01 µM (10 nM) | [7] |
| TLR7 | HEK:TLR7 cells | R848 | Relatively poor inhibitor | [7] | |
| TLR7 | IL-6 induction by RNA | RNA | Potent inhibitor | [7] | |
| TLR4 | HEK:TLR4 cells | LPS | >30 µM (low potency) | [7] | |
| DNA-TLR9 Interaction | In vitro binding assay | - | 1 - 10 µM | [7] |
In Vivo Efficacy
While both compounds have been evaluated in vivo, more extensive data is available for E6446.
This compound:
-
In a mouse model, pretreatment with this compound at a dose of 20 mg/kg administered orally was shown to effectively suppress the short-term induction of serum interleukin-6 (IL-6) by CpG1668 DNA.[1]
E6446:
-
In spontaneous mouse models of lupus, chronic administration of E6446 slowed the development of circulating anti-nuclear antibodies and had a modest effect on anti-double-stranded DNA (dsDNA) titers.[2][8] However, it did not show a significant impact on proteinuria or mortality in these models.[2][8]
-
E6446 has also been investigated in a mouse model of experimental cerebral malaria, where it demonstrated a protective effect by preventing the excessive cytokine response associated with the disease.
Signaling Pathways
This compound and E6446 inhibit the signaling cascades downstream of TLR7 and TLR9. These pathways are critical for the production of pro-inflammatory cytokines and type I interferons.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel small molecule inhibitors of TLR7 and TLR9: mechanism of action and efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. merckmillipore.com [merckmillipore.com]
- 5. This compound | TLR7 inhibitor | TLR9 inhibitor | TargetMol [targetmol.com]
- 6. This compound | inhibitor of TLR7 / TLR9 | CAS 1219962-49-8 | TLR7/TLR9抑制剂 | 美国InvivoChem [invivochem.cn]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
Validating AT791's Impact on Cytokine Production: A Comparative Analysis
A Note to the Reader: Initial searches for a compound designated "AT791" did not yield specific public data. Therefore, this guide utilizes Ruxolitinib , a well-characterized Janus kinase (JAK) inhibitor, as a representative small molecule for validating effects on cytokine production. The principles and methods described herein are broadly applicable to the preclinical assessment of novel immunomodulatory compounds like the conceptual this compound.
This guide provides a comparative analysis of Ruxolitinib's performance against other cytokine-modulating agents, supported by experimental data. It is intended for researchers, scientists, and drug development professionals.
Comparative Analysis of Cytokine Inhibition
The following table summarizes the inhibitory effects of Ruxolitinib and selected alternative therapeutics on the production of key pro-inflammatory (TNF-α, IL-6) and anti-inflammatory (IL-10) cytokines. Data is compiled from in vitro studies on human immune cells.
| Compound | Mechanism of Action | Target Cytokine | Cell Type | Stimulant | IC50 / % Inhibition |
| Ruxolitinib | JAK1/JAK2 Inhibitor | TNF-α | Human Lung Macrophages | LPS | Concentration-dependent inhibition.[1] |
| IL-6 | Human Lung Macrophages | LPS | Concentration-dependent inhibition.[1] | ||
| IL-10 | Human Lung Macrophages | LPS | Weakly inhibited.[1] | ||
| IL-6 | Human PBMCs | Anti-CD3/CD28 | Significant reduction at concentrations associated with cellular IC50.[2] | ||
| TNF-α | Human PBMCs | Anti-CD3/CD28 | Significant reduction at concentrations associated with cellular IC50.[2] | ||
| IL-10 | Human PBMCs | Anti-CD3/CD28 | Significant reduction at concentrations associated with cellular IC50.[2] | ||
| Tofacitinib | JAK1/JAK3 Inhibitor | TNF-α | Mouse Macrophages | LPS/D-Gal | Significant reduction.[3] |
| IL-6 | Mouse Macrophages | LPS/D-Gal | Significant reduction.[3] | ||
| IL-17A & IFN-γ | Human CD4+ T cells | Anti-CD3/CD28 | Dose-dependent inhibition. | ||
| Adalimumab | Anti-TNF-α mAb | TNF-α | Co-culture of ARPE-19 and HTLV-1 infected cells | Co-culture | Dose-dependent decrease; not detected at ≥1.0 μg/ml.[4] |
| IL-6 | Co-culture of ARPE-19 and HTLV-1 infected cells | Co-culture | No significant change.[4] | ||
| IL-10 | Co-culture of ARPE-19 and HTLV-1 infected cells | Co-culture | No significant change.[4] |
Signaling Pathways
The following diagrams illustrate the canonical cytokine signaling pathway and the specific mechanism of JAK-STAT inhibition by Ruxolitinib.
Experimental Protocols
Detailed methodologies for quantifying cytokine production are crucial for reproducible and comparable results. Below are standard protocols for Enzyme-Linked Immunosorbent Assay (ELISA) and Intracellular Cytokine Staining (ICS) with Flow Cytometry.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
This protocol outlines the steps for a sandwich ELISA to measure cytokine concentrations in cell culture supernatants.[5][6][7][8]
Materials:
-
96-well ELISA plates
-
Capture antibody specific to the cytokine of interest
-
Detection antibody specific to the cytokine of interest (often biotinylated)
-
Recombinant cytokine standard
-
Coating buffer (e.g., PBS)
-
Blocking buffer (e.g., PBS with 10% FBS)
-
Assay diluent (e.g., PBS with 10% FBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-HRP
-
TMB substrate solution
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate 3 times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature (RT).
-
Washing: Wash the plate 3 times with wash buffer.
-
Sample and Standard Incubation: Prepare serial dilutions of the recombinant cytokine standard in assay diluent. Add 100 µL of standards and cell culture supernatant samples to the appropriate wells. Incubate for 2 hours at RT.
-
Washing: Wash the plate 5 times with wash buffer.
-
Detection Antibody Incubation: Add 100 µL of diluted biotinylated detection antibody to each well. Incubate for 1 hour at RT.
-
Washing: Wash the plate 5 times with wash buffer.
-
Streptavidin-HRP Incubation: Add 100 µL of diluted Streptavidin-HRP to each well. Incubate for 30 minutes at RT in the dark.
-
Washing: Wash the plate 7 times with wash buffer.
-
Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate for 15-30 minutes at RT in the dark, or until a color gradient develops.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a plate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Calculate the cytokine concentrations in the samples based on the standard curve.
Intracellular Cytokine Staining (ICS) and Flow Cytometry
This protocol allows for the detection of cytokine production at the single-cell level, often used to phenotype cytokine-producing T cells.[9][10][11][12][13]
Materials:
-
Cell culture medium
-
Stimulants (e.g., PMA/Ionomycin, anti-CD3/CD28 antibodies)
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Fluorochrome-conjugated antibodies for surface markers (e.g., CD4, CD8)
-
Fixation buffer
-
Permeabilization buffer
-
Fluorochrome-conjugated antibodies for intracellular cytokines (e.g., anti-TNF-α, anti-IL-6)
-
Flow cytometer
Procedure:
-
Cell Stimulation: Culture cells (e.g., PBMCs) in the presence of a stimulant for 4-6 hours. For the last 2-4 hours of incubation, add a protein transport inhibitor to block cytokine secretion.
-
Surface Staining: Wash the cells and stain with fluorochrome-conjugated antibodies against cell surface markers for 20-30 minutes on ice, protected from light.
-
Washing: Wash the cells to remove unbound antibodies.
-
Fixation: Resuspend the cells in fixation buffer and incubate for 20 minutes at RT. This step cross-links proteins and stabilizes the cells.
-
Permeabilization: Wash the cells and resuspend in permeabilization buffer. This allows antibodies to access intracellular antigens.
-
Intracellular Staining: Add fluorochrome-conjugated anti-cytokine antibodies to the permeabilized cells and incubate for 30 minutes at RT in the dark.
-
Washing: Wash the cells twice with permeabilization buffer.
-
Data Acquisition: Resuspend the cells in an appropriate buffer (e.g., PBS) and acquire data on a flow cytometer.
-
Data Analysis: Analyze the data using flow cytometry software to identify and quantify the percentage of cells producing specific cytokines within different cell populations (e.g., CD4+ T cells).
References
- 1. Ruxolitinib inhibits cytokine production by human lung macrophages without impairing phagocytic ability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ruxolitinib, a JAK1/2 Inhibitor, Ameliorates Cytokine Storm in Experimental Models of Hyperinflammation Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro Evaluation of the Safety of Adalimumab for the Eye Under HTLV-1 Infection Status: A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 6. bowdish.ca [bowdish.ca]
- 7. bosterbio.com [bosterbio.com]
- 8. h-h-c.com [h-h-c.com]
- 9. Intracellular cytokine staining: How to get reliable data | Abcam [abcam.com]
- 10. Intracellular Flow Cytometry Staining Protocol [protocols.io]
- 11. youtube.com [youtube.com]
- 12. lerner.ccf.org [lerner.ccf.org]
- 13. med.virginia.edu [med.virginia.edu]
Cross-Validation of AT791 Results with Genetic Knockouts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological inhibition of Toll-like receptors 7 and 9 (TLR7 and TLR9) by the small molecule inhibitor AT791 with the genetic ablation of these receptors in mouse models of systemic lupus erythematosus (SLE). By examining the outcomes of both approaches, this guide aims to offer valuable insights for researchers in immunology and drug development.
Introduction to this compound and its Mechanism of Action
This compound is a small molecule inhibitor of TLR7 and TLR9.[1] Its mechanism of action involves accumulating in the acidic intracellular compartments where TLR7 and TLR9 are located. Within these compartments, this compound is believed to interact with nucleic acids, thereby preventing their binding to and activation of TLR7 and TLR9. This inhibition of TLR7 and TLR9 signaling has been shown to suppress immune responses in various cell types.
Comparative Analysis of In Vivo Efficacy
Data Summary Table
| Parameter | Pharmacological Inhibition (E6446 in NZB/W F1 mice) | Genetic Knockout (TLR7-/-, TLR9-/-, TLR7/9 DKO in MRL/lpr mice) |
| Anti-dsDNA Antibodies | Modest reduction in titers. | TLR9-/- : Required for anti-chromatin autoantibodies.[2] TLR7-/- : No significant effect on anti-dsDNA. TLR7/9 DKO : Reduced levels. |
| Anti-Sm Antibodies | Data not available for E6446. | TLR7-/- : Required for anti-Sm autoantibodies.[2] TLR9-/- : No significant effect on anti-Sm. TLR7/9 DKO : Reduced levels. |
| Proteinuria | No observable impact. | TLR7-/- : Ameliorated disease.[2] TLR9-/- : Exacerbated disease.[2] TLR7/9 DKO : Ameliorated disease. |
| Mortality | No observable impact. | TLR7-/- : Improved survival. TLR9-/- : Worsened survival. TLR7/9 DKO : Improved survival. |
| Splenomegaly | Data not available for E6446. | TLR7-/- : Reduced. TLR9-/- : Increased. TLR7/9 DKO : Reduced. |
| IFN-α Production | Suppressed in response to TLR9 stimulation (in vivo challenge with CpG DNA). | TLR7-/- & TLR9-/- : Both contribute to IFN-α production in response to their respective ligands. |
Note: The data for the pharmacological inhibitor is for E6446, a compound with a similar mechanism to this compound. The genetic knockout data is a synthesis of findings from multiple studies on MRL/lpr mice. Direct comparison should be made with caution due to potential differences in experimental conditions and mouse models.
Signaling Pathway and Experimental Workflow
To visualize the targeted signaling pathway and a general experimental workflow for evaluating these interventions, the following diagrams are provided.
Caption: TLR7 and TLR9 signaling pathway initiated by nucleic acids.
Caption: General experimental workflow for comparison.
Experimental Protocols
Detailed protocols for the key assays mentioned are provided below. These are generalized protocols and may require optimization based on specific experimental conditions.
In Vivo Cytokine Production Assay (General Protocol)
This protocol describes a method for measuring in vivo cytokine production by capturing cytokines in the serum.
Materials:
-
Biotinylated anti-cytokine capture antibody (e.g., anti-IFN-α, anti-IL-6)
-
Recombinant cytokine standards
-
ELISA plates coated with an unlabeled anti-cytokine antibody
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Dilution buffer (e.g., PBS with 1% BSA)
Procedure:
-
Inject mice intravenously with an appropriate concentration of biotinylated anti-cytokine capture antibody.
-
At a specified time point (e.g., 2-6 hours) after injection, collect blood via retro-orbital or cardiac puncture.
-
Allow blood to clot and centrifuge to separate serum.
-
Coat ELISA plates with unlabeled anti-cytokine antibody overnight at 4°C.
-
Wash plates and block with dilution buffer for 1-2 hours at room temperature.
-
Add serially diluted recombinant cytokine standards and serum samples to the wells and incubate for 2 hours at room temperature.
-
Wash plates and add streptavidin-HRP. Incubate for 1 hour at room temperature.
-
Wash plates and add TMB substrate.
-
Stop the reaction with stop solution and read the absorbance at 450 nm.
-
Calculate cytokine concentrations in the samples by comparing their absorbance to the standard curve.
Anti-dsDNA Antibody ELISA (General Protocol)
This protocol outlines the measurement of anti-double-stranded DNA (dsDNA) antibodies in mouse serum.
Materials:
-
Calf thymus dsDNA
-
ELISA plates
-
Coating buffer (e.g., PBS)
-
Blocking buffer (e.g., PBS with 3% BSA)
-
HRP-conjugated anti-mouse IgG antibody
-
TMB substrate
-
Stop solution
-
Wash buffer
-
Serum samples from experimental mice
Procedure:
-
Coat ELISA plates with dsDNA in coating buffer overnight at 4°C.
-
Wash plates and block with blocking buffer for 2 hours at room temperature.
-
Serially dilute serum samples in blocking buffer and add to the wells. Incubate for 2 hours at room temperature.
-
Wash plates and add HRP-conjugated anti-mouse IgG antibody. Incubate for 1 hour at room temperature.
-
Wash plates and add TMB substrate.
-
Stop the reaction with stop solution and read the absorbance at 450 nm.
-
Determine the relative antibody titers by comparing the absorbance values of different dilutions.
Conclusion
The pharmacological inhibition of TLR7 and TLR9 with compounds like this compound and the genetic knockout of these receptors offer complementary approaches to understanding their roles in autoimmunity. While direct comparisons are limited, the available data suggest that both strategies can impact autoantibody production and disease development in lupus models. However, the opposing effects of TLR7 and TLR9 deficiency on disease severity highlight the complexity of targeting these pathways. Further studies directly comparing potent and specific inhibitors like this compound with genetic models under identical conditions are warranted to fully elucidate their therapeutic potential and to validate the cross-validation of these approaches.
References
AT791 in Focus: A Comparative Guide to Benzoxazole Derivatives in TLR Assays
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the benzoxazole (B165842) derivative AT791 with other members of its class in Toll-like receptor (TLR) assays. The following sections detail their relative performance, the experimental methods used for these evaluations, and the underlying signaling pathways.
This compound has emerged as a potent inhibitor of endosomal Toll-like receptors, specifically TLR7 and TLR9, which are implicated in the pathogenesis of various autoimmune diseases. Its performance in TLR assays, when compared to other benzoxazole derivatives, highlights a class of compounds with significant immunomodulatory potential. This guide synthesizes available experimental data to offer a clear comparison.
Performance in TLR Assays: A Quantitative Comparison
The inhibitory activity of this compound and other benzoxazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) in cell-based TLR reporter assays. The data presented below has been compiled from various studies to provide a comparative overview.
| Compound | Target TLR | Assay System | IC50 (µM) | Source |
| This compound | TLR9 | HEK293-TLR9 Reporter Cells | 0.04 | [1] |
| TLR7 | HEK293-TLR7 Reporter Cells | 3.33 | [1] | |
| E6446 | TLR9 | HEK293-TLR9 Reporter Cells | 0.01 | [2] |
| TLR7 | HEK293-TLR7 Reporter Cells | 1.78 | [3] | |
| Benzoxazole Series | TLR9 | Not Specified | 0.03 - 0.1 | [4][5] |
Key Observations:
-
Both this compound and E6446 are highly potent inhibitors of TLR9, with IC50 values in the nanomolar range.
-
E6446 demonstrates greater potency for both TLR7 and TLR9 compared to this compound.
-
A series of unnamed benzoxazole derivatives have been reported to exhibit potent TLR9 antagonism with excellent selectivity against TLR7[4].
Mechanism of Action
The inhibitory action of this compound and related benzoxazole derivatives is not attributed to direct binding to the TLRs. Instead, their mechanism is linked to their physicochemical properties as lipophilic weak bases. This allows them to accumulate in the acidic environment of endosomes, where TLR7 and TLR9 are located. This accumulation is thought to interfere with the binding of nucleic acid ligands (ssRNA for TLR7 and CpG DNA for TLR9) to their respective receptors, thereby inhibiting downstream signaling.
Experimental Protocols
The data presented in this guide is primarily derived from in vitro cell-based assays utilizing Human Embryonic Kidney 293 (HEK293) cells engineered to express specific TLRs. A common methodology is the HEK-Blue™ TLR reporter assay.
HEK-Blue™ TLR Reporter Assay
This assay employs HEK293 cells that are stably co-transfected with a specific human TLR gene (e.g., TLR7 or TLR9) and a secreted embryonic alkaline phosphatase (SEAP) reporter gene. The SEAP gene is placed under the control of a promoter that is inducible by NF-κB and AP-1 transcription factors, which are downstream effectors of TLR signaling.
Protocol Outline:
-
Cell Seeding: HEK-Blue™ TLR cells are seeded into a 96-well plate at a specific density (e.g., 2.5 x 10^5 cells/mL).
-
Compound Addition: The benzoxazole derivatives (e.g., this compound) are serially diluted and added to the wells.
-
Ligand Stimulation: A specific TLR ligand is added to the wells to stimulate the TLRs. For TLR7, a ligand such as R848 is used, while for TLR9, CpG oligodeoxynucleotides (ODNs) are employed.
-
Incubation: The plate is incubated for a defined period (e.g., 16-24 hours) at 37°C in a 5% CO2 incubator.
-
SEAP Detection: A substrate for SEAP is added to the cell supernatant. The activity of SEAP results in a colorimetric change that can be quantified by measuring the absorbance at a specific wavelength (e.g., 620-655 nm).
-
Data Analysis: The absorbance values are used to determine the percentage of TLR inhibition at different compound concentrations, from which the IC50 value is calculated.
Visualizing the Pathways
To better understand the context of these assays, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
References
- 1. Identification of Toll-like receptor signaling inhibitors based on selective activation of hierarchically acting signaling proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design and development of benzoxazole derivatives with toll-like receptor 9 antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
In Vivo Efficacy of AT791 in Disease Models: A Comparative Analysis
A comprehensive guide for researchers and drug development professionals evaluating AT791, a potent inhibitor of Toll-like receptor 7 (TLR7) and TLR9, in the context of autoimmune diseases. This guide provides a comparative analysis of this compound against other relevant compounds, supported by experimental data from in vivo studies.
This publication details the in vivo efficacy of this compound, a novel small molecule inhibitor of TLR7 and TLR9. These receptors play a crucial role in the innate immune system by recognizing nucleic acids, and their dysregulation is implicated in the pathogenesis of autoimmune diseases such as systemic lupus erythematosus (SLE). This guide compares the performance of this compound with E6446, another TLR7/9 inhibitor, and hydroxychloroquine (B89500), a widely used antimalarial drug with a similar mechanism of action. The data presented is primarily from studies utilizing the NZB/W F1 mouse model, a well-established spontaneous model of lupus.
Comparative Efficacy in a Lupus Mouse Model
The in vivo efficacy of this compound and its alternatives has been evaluated in the NZB/W F1 mouse model, which spontaneously develops a disease that closely mimics human SLE. Key parameters for assessing disease progression and therapeutic efficacy in this model include the levels of anti-double-stranded DNA (anti-dsDNA) autoantibodies, proteinuria (an indicator of kidney damage), and overall survival.
While direct, quantitative in vivo efficacy data for this compound in the NZB/W F1 lupus model is not extensively published, its mechanism of action as a potent TLR7 and TLR9 inhibitor suggests its potential in mitigating lupus pathology. One study noted that this compound, when administered to mice, effectively suppresses responses to challenge doses of CpG-containing DNA, a TLR9 stimulant.[1]
E6446, a structurally distinct TLR7/9 inhibitor, has been shown to slow the development of circulating anti-nuclear antibodies and have a modest effect on anti-dsDNA titers in spontaneous mouse lupus models. However, in the same studies, it demonstrated no observable impact on proteinuria or mortality.[1]
Hydroxychloroquine (HCQ), a standard-of-care treatment for SLE, has been more extensively studied in the NZB/W F1 model. Studies have shown that HCQ treatment can significantly delay the onset of proteinuria and reduce the levels of anti-dsDNA antibodies.[2][3][4] For instance, in one study, HCQ-treated mice maintained significantly lower proteinuria levels (0-100 mg/dL) from 28 to 36 weeks of age, compared to control mice where levels increased to approximately 1600 mg/dL.[2] Another study reported that HCQ treatment was associated with a significant delay in the appearance of anti-dsDNA and proteinuria.[3]
Table 1: Comparison of In Vivo Efficacy in NZB/W F1 Lupus Model
| Compound | Effect on Anti-dsDNA Antibodies | Effect on Proteinuria | Effect on Survival |
| This compound | Data not available in lupus models | Data not available in lupus models | Data not available |
| E6446 | Modest reduction in titers[1] | No observable impact[1] | No observable impact[1] |
| Hydroxychloroquine | Significant reduction[2][3][4] | Significant reduction/delay[2][3] | Data not consistently reported |
Mechanism of Action: TLR7/9 Signaling Inhibition
This compound, E6446, and hydroxychloroquine share a common mechanism of action: the inhibition of endosomal Toll-like receptors, specifically TLR7 and TLR9. This inhibition is achieved through the accumulation of these weak base compounds in the acidic compartments of endosomes, where TLR7 and TLR9 reside. This accumulation is thought to interfere with the binding of nucleic acid ligands to the receptors, thereby blocking downstream signaling cascades that lead to the production of pro-inflammatory cytokines and type I interferons, which are key drivers of autoimmune pathology.[1]
Below is a diagram illustrating the TLR7/9 signaling pathway and the point of inhibition by these compounds.
Caption: TLR7/9 signaling pathway and point of inhibition.
Experimental Protocols
The following provides a generalized experimental protocol for evaluating the in vivo efficacy of compounds in the NZB/W F1 mouse model of lupus, based on commonly used methodologies.
1. Animal Model:
-
Strain: Female NZB/W F1 mice.
-
Age at Study Initiation: Typically, treatment is initiated either prophylactically (around 8-16 weeks of age) before significant disease onset, or therapeutically (around 24-28 weeks of age) once proteinuria is established.[5]
2. Drug Administration:
-
This compound/E6446: Specific dosing and administration routes for in vivo lupus studies are not detailed in the available literature.
-
Hydroxychloroquine: A common dosage is 2.5 mg/kg administered daily via oral gavage.[2]
3. Disease Monitoring:
-
Proteinuria: Urine is collected weekly or bi-weekly and protein levels are measured using dipsticks or a quantitative assay. Proteinuria is often scored on a scale (e.g., 0-4+).[5][6]
-
Anti-dsDNA Antibodies: Serum samples are collected at regular intervals (e.g., every 4 weeks) and anti-dsDNA antibody titers are determined by ELISA.[6]
-
Survival: Animals are monitored daily, and the date of death is recorded to generate survival curves.[7]
4. Endpoint Analysis:
-
At the end of the study, mice are euthanized.
-
Histopathology: Kidneys are harvested, fixed, and stained (e.g., with H&E and PAS) to assess the severity of glomerulonephritis.[6]
-
Immunohistochemistry: Kidney sections can be stained for immune complex deposition (IgG and C3).
-
Spleen and Lymph Nodes: These organs are often collected and weighed, and splenocytes can be isolated for further immunological analysis (e.g., flow cytometry).[8]
Below is a workflow diagram for a typical in vivo efficacy study in the NZB/W F1 mouse model.
Caption: Workflow for an in vivo lupus model study.
Conclusion
This compound holds promise as a therapeutic agent for autoimmune diseases like SLE due to its potent inhibition of TLR7 and TLR9. While direct quantitative in vivo data in lupus models is currently limited in publicly available literature, its mechanism of action is well-supported. In comparison, E6446 has shown modest effects on autoantibody production but limited impact on key clinical manifestations like proteinuria in mouse models. Hydroxychloroquine, the established therapeutic, demonstrates significant efficacy in reducing both autoantibodies and proteinuria in the NZB/W F1 model. Further publication of in vivo studies with this compound, providing detailed quantitative data on its effects on disease parameters in lupus models, is necessary to fully assess its therapeutic potential relative to existing and emerging treatments.
References
- 1. Novel small molecule inhibitors of TLR7 and TLR9: mechanism of action and efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cellular and urinary microRNA alterations in NZB/W mice with hydroxychloroquine or prednisone treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects Of In Vivo Treatment With Hydroxychloroquine On Endothelial Function In a Murine Model Of Systemic Lupus Erythematosus - ACR Meeting Abstracts [acrabstracts.org]
- 4. Early treatment with hydroxychloroquine prevents the development of endothelial dysfunction in a murine model of systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. inotiv.com [inotiv.com]
- 6. Exposure of female NZBWF1 mice to imiquimod-induced lupus nephritis at an early age via a unique mechanism that differed from spontaneous onset - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo treatment of (NZB X NZW)F1 lupus-like nephritis with monoclonal antibody to gamma interferon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NZB/W F1 Mouse Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Comparative Analysis of AT791 in Human vs. Mouse Cells: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the activity of AT791, a potent inhibitor of Toll-like receptor 7 (TLR7) and Toll-like receptor 9 (TLR9), in human and mouse cells. The information presented is intended to assist researchers in designing and interpreting experiments aimed at evaluating the therapeutic potential of this compound and similar compounds.
Mechanism of Action
This compound is a small molecule inhibitor that targets the endosomal Toll-like receptors TLR7 and TLR9.[1][2][3] Its mechanism of action is not through direct binding to the receptors, but rather through a dual action of accumulating in the acidic environment of endosomes where these receptors reside and weakly interacting with nucleic acids (ssRNA for TLR7 and CpG DNA for TLR9).[1][3] This interference prevents the natural ligands from binding to and activating TLR7 and TLR9, thereby inhibiting downstream inflammatory signaling pathways.[1][3]
Data Presentation: In Vitro Efficacy of this compound
The following table summarizes the available quantitative data on the in vitro efficacy of this compound in inhibiting TLR7 and TLR9 signaling in both human and mouse cells.
| Parameter | Human Cells | Mouse Cells | Reference |
| Cell Type | HEK293 (expressing human TLR9) | Not Directly Reported for this compound | [2] |
| Assay | CpG-induced SEAP reporter | Not Directly Reported for this compound | [2] |
| IC50 (TLR9) | 0.04 µM | Not Directly Reported for this compound | [2] |
| Cell Type | HEK293 (expressing human TLR7) | Mouse Splenocytes | [2] |
| Assay | R848-induced SEAP reporter | CpG-induced IL-6 secretion | [2] |
| IC50 (TLR7) | 3.33 µM | Inhibition of CpG-induced IL-6 reported, but specific IC50 not provided. | [2] |
| General Activity | Potent inhibition of TLR7 and TLR9 signaling in various cell types. | Potent inhibition of TLR7 and TLR9 signaling in various cell types. | [1][3] |
Signaling Pathway Inhibition by this compound
The following diagram illustrates the signaling pathway of TLR7 and TLR9 and the point of inhibition by this compound.
Caption: Inhibition of TLR7/9 signaling by this compound.
Experimental Protocols
Human Peripheral Blood Mononuclear Cell (PBMC) Isolation and Cytokine Release Assay
Objective: To determine the inhibitory effect of this compound on TLR9-induced cytokine production in human PBMCs.
Materials:
-
Ficoll-Paque PLUS
-
RPMI 1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
CpG-A ODN 2336 (TLR9 agonist)
-
This compound
-
Human IL-6 ELISA Kit
-
96-well cell culture plates
Protocol:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs twice with PBS and resuspend in complete RPMI 1640 medium.
-
Plate the PBMCs at a density of 2 x 10^5 cells/well in a 96-well plate.
-
Pre-incubate the cells with varying concentrations of this compound (e.g., 0.01 µM to 10 µM) or vehicle control (DMSO) for 1 hour at 37°C, 5% CO2.
-
Stimulate the cells with a final concentration of 1 µM CpG-A ODN 2336.
-
Incubate the plates for 24 hours at 37°C, 5% CO2.
-
Centrifuge the plates and collect the supernatant.
-
Measure the concentration of IL-6 in the supernatant using a human IL-6 ELISA kit according to the manufacturer's instructions.
-
Calculate the IC50 value of this compound by plotting the percentage of inhibition against the log concentration of the compound.
Mouse Splenocyte Isolation and Cytokine Release Assay
Objective: To determine the inhibitory effect of this compound on TLR7-induced cytokine production in mouse splenocytes.
Materials:
-
Spleens from C57BL/6 mice
-
RPMI 1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 50 µM 2-mercaptoethanol
-
R848 (TLR7 agonist)
-
This compound
-
Mouse TNF-α ELISA Kit
-
96-well cell culture plates
Protocol:
-
Aseptically harvest spleens from C57BL/6 mice and prepare a single-cell suspension by mechanical disruption.
-
Lyse red blood cells using ACK lysis buffer.
-
Wash the splenocytes twice with PBS and resuspend in complete RPMI 1640 medium.
-
Plate the splenocytes at a density of 5 x 10^5 cells/well in a 96-well plate.
-
Pre-incubate the cells with varying concentrations of this compound (e.g., 0.01 µM to 10 µM) or vehicle control (DMSO) for 1 hour at 37°C, 5% CO2.
-
Stimulate the cells with a final concentration of 1 µM R848.
-
Incubate the plates for 24 hours at 37°C, 5% CO2.
-
Centrifuge the plates and collect the supernatant.
-
Measure the concentration of TNF-α in the supernatant using a mouse TNF-α ELISA kit according to the manufacturer's instructions.
-
Calculate the IC50 value of this compound.
Experimental Workflow Diagram
The following diagram outlines the general workflow for assessing the in vitro efficacy of this compound.
Caption: In vitro workflow for this compound evaluation.
References
Independent Validation of AT791's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Toll-like receptor 7 (TLR7) and Toll-like receptor 9 (TLR9) inhibitor, AT791, with alternative compounds, E6446 and hydroxychloroquine (B89500). The information presented is supported by experimental data to facilitate an independent validation of this compound's mechanism of action.
Executive Summary
This compound is a potent, orally bioavailable small molecule inhibitor of TLR7 and TLR9. Its mechanism of action relies on its ability to accumulate in the acidic intracellular compartments where these receptors are located and to weakly interact with nucleic acids, thereby preventing TLR7 and TLR9 signaling. This mechanism is shared with another benzoxazole (B165842) derivative, E6446, and the well-established anti-malarial and autoimmune therapeutic, hydroxychloroquine. This guide presents a comparative analysis of these three compounds, focusing on their inhibitory potency, underlying mechanism, and the experimental methodologies used for their validation.
Data Presentation: Comparative Inhibitory Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound, E6446, and hydroxychloroquine against TLR7 and TLR9. The data for this compound and E6446 are derived from a single comparative study, ensuring high comparability. The data for hydroxychloroquine is from a separate study and should be interpreted with consideration for potential variations in experimental conditions.
| Compound | Target | IC50 (µM) | Cell-Based Assay |
| This compound | TLR9 | 0.04[1][2] | HEK293 cells expressing human TLR9 and an NF-κB-driven reporter gene (luciferase)[3] |
| TLR7 | 3.33[1][2] | HEK293 cells expressing human TLR7 and an NF-κB-driven reporter gene (luciferase), stimulated with R848[1][2] | |
| E6446 | TLR9 | 0.01[4] | Not specified in the immediate context, but likely similar to this compound assays. |
| TLR7 | 1.78[4] | Not specified in the immediate context, but likely similar to this compound assays. | |
| Hydroxychloroquine | TLR7/9 | ~3.0[5] | In vitro inhibition of TLR responses. Specific cell line and reporter not detailed in the provided context. |
Mechanism of Action
This compound, E6446, and hydroxychloroquine share a common mechanism of action for the inhibition of endosomal TLRs.[6] As weak bases, they freely cross cell membranes and accumulate in acidic intracellular compartments, such as endolysosomes, where TLR7 and TLR9 reside.[6] Within these acidic vesicles, the compounds become protonated and are trapped. Their inhibitory effect is attributed to their ability to interact with nucleic acids (the natural ligands for TLR7 and TLR9), preventing the binding of these ligands to the receptors and subsequent downstream signaling.[6] Additionally, hydroxychloroquine has been shown to inhibit the proteolytic processing of TLR7, which is necessary for its functional maturation.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the validation of this compound's mechanism of action.
HEK-Blue™ hTLR9 SEAP Reporter Assay for IC50 Determination
This protocol is adapted from standard procedures for HEK-Blue™ cell lines.
Objective: To determine the concentration at which an inhibitor reduces the TLR9-mediated activation of an NF-κB-driven secreted embryonic alkaline phosphatase (SEAP) reporter by 50%.
Materials:
-
HEK-Blue™ hTLR9 cells
-
HEK-Blue™ Detection medium
-
CpG oligodeoxynucleotides (ODN), e.g., ODN 2006 (TLR9 agonist)
-
Test compounds (this compound, E6446, hydroxychloroquine)
-
96-well, flat-bottom cell culture plates
-
Spectrophotometer capable of reading absorbance at 620-655 nm
Procedure:
-
Cell Seeding: Seed HEK-Blue™ hTLR9 cells into a 96-well plate at a density of approximately 5 x 10^4 cells/well in 180 µL of HEK-Blue™ Detection medium.
-
Compound Addition: Prepare serial dilutions of the test compounds. Add 20 µL of each compound dilution to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Agonist Stimulation: Add 20 µL of the TLR9 agonist (e.g., CpG ODN 2006) to all wells except for the unstimulated control wells. The final concentration of the agonist should be at or near its EC80.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.
-
Data Acquisition: Measure the absorbance of the culture supernatant at 620-655 nm using a spectrophotometer. The color change from pink to purple/blue is proportional to the SEAP activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percentage of inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Luciferase Reporter Assay for TLR9 Inhibition in HEK293 Cells
This protocol is a general guideline for luciferase-based reporter assays.
Objective: To quantify the inhibition of TLR9-induced NF-κB activation by measuring the reduction in luciferase reporter gene expression.
Materials:
-
HEK293 cells stably co-expressing human TLR9 and an NF-κB-luciferase reporter construct.
-
Complete growth medium (e.g., DMEM with 10% FBS).
-
CpG ODN (TLR9 agonist).
-
Test compounds.
-
96-well, white, clear-bottom cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the HEK293-TLR9-luciferase reporter cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: The following day, replace the medium with fresh medium containing serial dilutions of the test compounds. Incubate for 1-2 hours.
-
Agonist Stimulation: Add the TLR9 agonist (CpG ODN) to the wells at a final concentration that induces a robust luciferase signal.
-
Incubation: Incubate the plate for an additional 6-18 hours at 37°C.
-
Cell Lysis and Luciferase Assay: Lyse the cells according to the manufacturer's protocol for the luciferase assay reagent. Add the luciferase substrate to the cell lysates.
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase signal to a control for cell viability if necessary. Calculate the percent inhibition for each compound concentration and determine the IC50 as described for the SEAP assay.
Mandatory Visualization
Signaling Pathways
Caption: MyD88-dependent signaling pathway for TLR7 and TLR9.
Experimental Workflows
Caption: General workflow for determining the IC50 of TLR9 inhibitors.
Logical Relationships
Caption: Shared mechanism of action for this compound and related inhibitors.
References
- 1. Assay in Summary_ki [bindingdb.org]
- 2. researchgate.net [researchgate.net]
- 3. Contribution of TLR7 and TLR9 signaling to the susceptibility of MyD88-deficient mice to myocarditis. – CIML [ciml.univ-mrs.fr]
- 4. Protocol for evaluation and validation of TLR8 antagonists in HEK-Blue cells via secreted embryonic alkaline phosphatase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel small molecule inhibitors of TLR7 and TLR9: mechanism of action and efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydroxychloroquine Effects on TLR Signalling: Underexposed but Unneglectable in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of AT791: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals working with the potent TLR7 and TLR9 inhibitor AT791, ensuring its proper disposal is a critical aspect of laboratory safety and environmental responsibility.[1][2] In the absence of a specific Safety Data Sheet (SDS) for this compound, it is imperative to handle this compound as potentially hazardous material, adhering to established protocols for potent, biologically active small molecules.[3] This guide provides essential safety and logistical information for the proper disposal of this compound, grounded in best practices for chemical waste management.
Immediate Safety and Handling Considerations
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a laboratory coat. All handling of the compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation risks.
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound, compiled from available chemical supplier information.
| Property | Value | Source |
| Molecular Formula | C23H31N3O3 | TargetMol[4] |
| Molecular Weight | 397.51 g/mol | TargetMol[4] |
| CAS Number | 1219962-49-8 | MedchemExpress[5] |
| IC50 (TLR9) | 0.04 µM (in HEK:TLR9 cells) | MedchemExpress, TargetMol[4][5] |
| IC50 (TLR7) | 3.33 µM (in HEK:TLR7 cells) | MedchemExpress, TargetMol[4][5] |
| Solubility in DMSO | ≥ 80 mg/mL (201.25 mM) | TargetMol[4] |
| Storage (Powder) | -20°C for 3 years | TargetMol[4] |
| Storage (In Solvent) | -80°C for 1 year | TargetMol[4] |
Step-by-Step Disposal Protocol for this compound
The proper disposal of this compound must be managed as hazardous chemical waste. The following procedural steps are based on general best practices for potent small molecule inhibitors.
-
Waste Segregation : All materials contaminated with this compound must be segregated from general laboratory waste. This includes:
-
Unused or expired this compound powder or solutions.
-
Contaminated consumables such as pipette tips, microfuge tubes, and flasks.
-
Contaminated PPE, including gloves and disposable lab coats.
-
Solvents and other liquids used to dissolve or rinse glassware that came into contact with this compound.
-
-
Waste Containerization :
-
Labeling :
-
All waste containers must be accurately labeled as "Hazardous Waste" and clearly indicate the contents, including "this compound" and any solvents present.
-
Follow your institution's specific labeling requirements, which may include hazard symbols and accumulation start dates.
-
-
Decontamination of Reusable Glassware :
-
Reusable glassware that has come into contact with this compound should be decontaminated.
-
Rinse the glassware with a suitable solvent in which this compound is soluble (e.g., DMSO), followed by ethanol (B145695) and then water.
-
Collect all rinsate as hazardous liquid waste.
-
-
Storage of Waste :
-
Store sealed hazardous waste containers in a designated, secure, and well-ventilated secondary containment area while awaiting pickup.
-
-
Final Disposal :
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[2]
-
Disposal must be carried out at an approved waste disposal facility in accordance with all local, state, and federal regulations.[6]
-
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and associated waste.
Disclaimer: The information provided here is based on general laboratory safety principles for handling potent small molecules. Always consult your institution's specific guidelines and your local Environmental Health and Safety (EHS) office for detailed procedures and regulatory requirements.
References
Essential Safety and Operational Guide for Handling AT791
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling and disposal of AT791, a potent and orally bioavailable Toll-like receptor 7 (TLR7) and Toll-like receptor 9 (TLR9) inhibitor. Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a toxic compound and is a moderate to severe irritant to the skin and eyes.[1] Handling should be restricted to personnel trained in the safe management of potent active pharmaceutical ingredients.[1]
Quantitative Safety Data Summary
| Parameter | Value | Source |
| CAS Number | 1219962-49-8 | [1][2][3][4][5] |
| Molecular Formula | C23H31N3O3 | [1][2][5] |
| Molecular Weight | 397.51 g/mol | [2][5] |
| Hazard Description | Toxic; Moderate to severe skin and eye irritant | [1] |
| Solubility in DMSO | ≥ 80 mg/mL (≥ 201.25 mM) | [5] |
| Storage (Solid) | -20°C for up to 3 years | |
| Storage (in Solvent) | -80°C for up to 1 year | [5] |
Recommended Personal Protective Equipment (PPE)
A comprehensive assessment of potential exposure should be conducted before handling this compound. The following PPE is mandatory:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
-
Respiratory Protection: In case of potential aerosolization or handling of large quantities of the solid compound, a properly fitted respirator is recommended. All handling of the solid form should be performed in a certified chemical fume hood.
Experimental Protocols: Safe Handling and Disposal
A. Preparation of Stock Solutions
This compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.
-
Preparation: All manipulations involving the solid form of this compound must be conducted in a chemical fume hood.
-
Weighing: Carefully weigh the desired amount of this compound powder using an analytical balance within the fume hood.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. To aid dissolution, gentle vortexing or sonication may be applied.
-
Storage: Store the stock solution at -80°C in tightly sealed, clearly labeled vials. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use volumes.
B. Disposal Plan
As a potent small molecule inhibitor, all waste contaminated with this compound must be treated as hazardous chemical waste.
-
Liquid Waste:
-
Collect all solutions containing this compound (including unused stock and working solutions, and the first rinse of any container) in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container label should include "Hazardous Waste" and the full chemical name "this compound".
-
Store the liquid waste container in a designated, secure, and well-ventilated area, segregated from incompatible chemicals.
-
-
Solid Waste:
-
Dispose of all materials that have come into contact with this compound, such as pipette tips, tubes, gloves, and weighing paper, in a dedicated, clearly labeled hazardous solid waste container.
-
Do not mix this waste with non-hazardous laboratory trash.
-
-
Decontamination:
-
Wipe down all surfaces and equipment that may have come into contact with this compound with an appropriate laboratory disinfectant. Dispose of the cleaning materials as hazardous solid waste.
-
-
Waste Pickup:
-
Follow your institution's established procedures for the collection and disposal of hazardous chemical waste. Do not dispose of any this compound-contaminated waste down the drain or in the regular trash.
-
Visualized Workflows and Pathways
Safe Handling Workflow for this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

